molecular formula C6H13Br B146037 1-Bromo-4-methylpentane CAS No. 626-88-0

1-Bromo-4-methylpentane

Cat. No.: B146037
CAS No.: 626-88-0
M. Wt: 165.07 g/mol
InChI Key: XZKFBZOAIGFZSU-UHFFFAOYSA-N
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Description

1-Bromo-4-methylpentane can be synthesized by treating 4-methyl-1-pentanol with phosphorous tribromide. The conformational analysis of its liquid-state and solid-state IR and Raman spectra and showed the presence of a mixture of PC,PH, and P′ H conformers.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-methylpentane
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InChI

InChI=1S/C6H13Br/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XZKFBZOAIGFZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060826
Record name Pentane, 1-bromo-4-methyl-
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Molecular Weight

165.07 g/mol
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CAS No.

626-88-0
Record name 1-Bromo-4-methylpentane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methylpentane, an alkyl halide with the chemical formula C₆H₁₃Br, serves as a versatile building block in organic synthesis.[1][2] Its utility is primarily derived from the presence of a terminal bromine atom, which can be readily displaced in various nucleophilic substitution reactions, and its capacity to form organometallic reagents. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its safety information.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid.[1][2][3] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₁₃Br[1][2][3]
Molecular Weight 165.07 g/mol [1][2]
Appearance Colorless to Almost colorless clear liquid[1][2][3]
Density 1.134 g/mL at 25 °C[2][4]
Boiling Point 146 °C[2][4]
Melting Point -44.22 °C (estimate)[2][3]
Refractive Index (n²⁰/D) 1.446[2][3][4]
Flash Point 40.1 °C[3]
Solubility Soluble in organic solvents, limited solubility in water.
CAS Number 626-88-0[1][2]

Synthesis of this compound

This compound can be synthesized via the bromination of 4-methyl-1-pentanol (B72827) using phosphorus tribromide.[5] This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis from 4-methyl-1-pentanol

Materials:

  • 4-methyl-1-pentanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 4-methyl-1-pentanol dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide dropwise from the dropping funnel with constant stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours.

  • Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully pour it over ice.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

  • Purify the crude this compound by distillation.

Synthesis_from_Alcohol 4-methyl-1-pentanol 4-methyl-1-pentanol Reaction_Vessel Reaction 4-methyl-1-pentanol->Reaction_Vessel Dissolved in Et2O Workup Workup Reaction_Vessel->Workup Reflux, then quench with ice PBr3 PBr3 PBr3->Reaction_Vessel Slow addition at 0-10°C Purification Purification Workup->Purification Extraction & Washing This compound This compound Purification->this compound Distillation SN2_Reaction This compound This compound Reaction Reaction This compound->Reaction Substrate Product Ether (e.g., 1-Ethoxy-4-methylpentane) Reaction->Product Sₙ2 Mechanism Sodium_Alkoxide Sodium Alkoxide (e.g., NaOEt) Sodium_Alkoxide->Reaction Nucleophile Grignard_Formation cluster_setup Reaction Setup (Inert Atmosphere) Mg_turnings Mg_turnings Initiation Initiation Mg_turnings->Initiation Iodine_crystal Iodine_crystal Iodine_crystal->Initiation 1-Bromo-4-methylpentane_in_Ether This compound in Anhydrous Ether 1-Bromo-4-methylpentane_in_Ether->Initiation Slow addition Reaction_Progression Reaction_Progression Initiation->Reaction_Progression Exothermic reaction Grignard_Reagent (4-methylpentyl)magnesium bromide Reaction_Progression->Grignard_Reagent Reflux to completion

References

An In-depth Technical Guide to 1-Bromo-4-methylpentane (CAS 626-88-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-methylpentane (CAS No. 626-88-0), a key alkylating agent in organic synthesis. This document collates essential data, including chemical and physical properties, spectroscopic information, and detailed safety protocols. Furthermore, it offers in-depth experimental procedures for its synthesis and common reactions, supplemented by workflow and pathway diagrams to facilitate understanding and application in research and development.

Chemical Identity and Properties

This compound is a colorless liquid and a branched-chain alkyl halide. It is a valuable building block in the synthesis of a variety of organic compounds.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 626-88-0[2]
Molecular Formula C₆H₁₃Br[2]
Molecular Weight 165.07 g/mol [2]
IUPAC Name This compound[2]
Synonyms 4-Methylpentyl bromide, Isohexyl bromide[2]
InChI InChI=1S/C6H13Br/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3[2]
InChIKey XZKFBZOAIGFZSU-UHFFFAOYSA-N[2]
Canonical SMILES CC(C)CCCBr[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Boiling Point 146 °C (lit.)[3]
Density 1.134 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.446 (lit.)[3]
Solubility Insoluble in water; soluble in organic solvents.

Spectroscopic Data

The structural confirmation of this compound is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR δ ~3.40 (t, -CH₂-Br), ~1.85 (m, -CH₂-), ~1.65 (m, -CH-), ~0.88 (d, -CH₃)[4]
¹³C NMR Signals expected for the five distinct carbon environments.[5][6][7]
FTIR (cm⁻¹) C-H stretching (alkane) just below 3000 cm⁻¹, C-H bending, C-Br stretching.[8][9][10]
Mass Spectrometry (m/z) Molecular ion peaks (M+, M+2) due to Br isotopes, [M-Br]⁺, [CH₂Br]⁺ (93/95), [C₄H₉]⁺ (57), [C₃H₇]⁺ (43).[11][12][13][14]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed. It also causes serious eye irritation.[2] Proper safety precautions must be observed during its handling and storage.

Table 4: GHS Hazard Information for this compound

PictogramSignal WordHazard StatementsPrecautionary Statements
Warning H226: Flammable liquid and vapor.H302: Harmful if swallowed.H319: Causes serious eye irritation.[2]P210, P233, P240, P241, P242, P243, P264, P270, P280, P301+P312, P303+P361+P353, P305+P351+P338, P330, P337+P313, P370+P378, P403+P235, P501[2]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Synthesis of this compound from 4-Methyl-1-pentanol (B72827)

This protocol describes the synthesis of this compound from 4-methyl-1-pentanol via an SN2 reaction using phosphorus tribromide.[15][16]

Materials:

  • 4-methyl-1-pentanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 4-methyl-1-pentanol dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide dropwise from the dropping funnel with constant stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and wash with cold water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to obtain pure this compound.

Grignard Reaction with Acetone (B3395972)

This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with acetone to form 2,6-dimethyl-2-heptanol.[17][18][19][20]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Acetone (anhydrous)

  • Anhydrous reaction setup (flame-dried glassware, inert atmosphere)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).

    • Add a solution of this compound in anhydrous diethyl ether dropwise to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

    • Continue the dropwise addition of the this compound solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of anhydrous acetone in anhydrous diethyl ether dropwise with vigorous stirring.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude tertiary alcohol.

    • Purify the product by distillation or chromatography as needed.

Nucleophilic Substitution with Sodium Cyanide

This protocol describes the synthesis of 5-methylhexanenitrile (B103281) via an SN2 reaction between this compound and sodium cyanide.[21][22]

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Ethanol

  • Reflux apparatus

  • Water

  • Diethyl ether

  • Separatory funnel

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium cyanide in ethanol.

  • Add this compound to the solution.

  • Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the resulting 5-methylhexanenitrile by distillation.

Visualizations

Synthesis of this compound

Synthesis 4-Methyl-1-pentanol 4-Methyl-1-pentanol This compound This compound 4-Methyl-1-pentanol->this compound  PBr₃, Ether, 0°C to RT  

Caption: Synthesis of this compound from 4-Methyl-1-pentanol.

Grignard Reaction Pathway

Grignard_Reaction cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up This compound This compound 4-Methylpentylmagnesium bromide 4-Methylpentylmagnesium bromide This compound->4-Methylpentylmagnesium bromide  Mg, Anhydrous Ether   Tertiary Alkoxide Intermediate Tertiary Alkoxide Intermediate 4-Methylpentylmagnesium bromide->Tertiary Alkoxide Intermediate  Acetone   2,6-Dimethyl-2-heptanol 2,6-Dimethyl-2-heptanol Tertiary Alkoxide Intermediate->2,6-Dimethyl-2-heptanol  H₃O⁺

Caption: Pathway of the Grignard reaction with acetone.

References

An In-depth Technical Guide to 1-Bromo-4-methylpentane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-methylpentane, a key alkylating agent in organic synthesis. The document details its chemical and physical properties, provides spectroscopic data for characterization, and outlines experimental protocols for its synthesis and subsequent reactions. Furthermore, it explores the utility of this compound as a building block in the synthesis of more complex molecules, touching upon its potential applications in the development of novel chemical entities.

Introduction

This compound, also known as isohexyl bromide, is a primary alkyl halide with the chemical formula C₆H₁₃Br. Its structure consists of a bromine atom attached to the terminal carbon of a 4-methylpentane chain. This structural arrangement makes it a versatile reagent in a variety of nucleophilic substitution and organometallic reactions, rendering it a valuable intermediate in organic synthesis. This guide aims to provide researchers and professionals in the field of drug development with a detailed understanding of this compound's characteristics and utility.

Structural Formula:

The structural formula of this compound is:

The linear formula is (CH₃)₂CH(CH₂)₃Br and its SMILES representation is CC(C)CCCBr.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₁₃Br[1]
Molecular Weight 165.07 g/mol [1]
CAS Number 626-88-0
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 146 °C (lit.)[2]
Density 1.134 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.446 (lit.)[2]
Flash Point 112 °F (44.4 °C)[2]
Solubility Soluble in organic solvents.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of this compound. The chemical shifts provide information about the electronic environment of the different protons in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of the bonds present in the molecule, such as the C-Br and C-H bonds.

Synthesis of this compound

This compound is commonly synthesized from the corresponding alcohol, 4-methyl-1-pentanol (B72827), via a nucleophilic substitution reaction. A widely used method involves the use of phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis from 4-methyl-1-pentanol

This protocol describes the synthesis of this compound from 4-methyl-1-pentanol using phosphorus tribromide.

Materials:

  • 4-methyl-1-pentanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ice

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath.

  • Reagent Addition: Add 4-methyl-1-pentanol to the flask. Slowly add phosphorus tribromide dropwise from the addition funnel with continuous stirring, maintaining the temperature of the reaction mixture below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for a specified period to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Add diethyl ether to the separatory funnel and shake to extract the product. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by distillation to obtain the final product.

Reactivity and Key Experimental Protocols

As a primary alkyl halide, this compound is a versatile substrate for various organic transformations, most notably in the formation of Grignard reagents and as an electrophile in alkylation reactions.

Formation of a Grignard Reagent

The reaction of this compound with magnesium metal in an anhydrous ether solvent yields the corresponding Grignard reagent, 4-methylpentylmagnesium bromide. This organometallic compound is a powerful nucleophile and a strong base.

Experimental Workflow for Grignard Reagent Formation:

Grignard_Formation cluster_setup Reaction Setup cluster_reaction Reaction cluster_product Product A Dry Glassware (Round-bottom flask, condenser) B Magnesium Turnings A->B Add C Anhydrous Diethyl Ether B->C Add D Add this compound solution dropwise C->D E Initiate reaction (e.g., with iodine crystal) D->E F Reflux E->F G 4-Methylpentylmagnesium Bromide (Grignard Reagent) F->G Formation

Caption: Workflow for the formation of 4-methylpentylmagnesium bromide.

Alkylation Reactions

This compound serves as an excellent alkylating agent, introducing the 4-methylpentyl group to a variety of nucleophiles. This is a fundamental C-C bond-forming reaction in organic synthesis.

Experimental Protocol for N-Alkylation of an Amine (General Procedure):

This protocol provides a general framework for the alkylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • An appropriate solvent (e.g., acetonitrile, DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine and the base in the chosen solvent.

  • Addition of Alkylating Agent: Add this compound to the reaction mixture.

  • Reaction: Heat the reaction mixture at an appropriate temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include filtration, extraction, and washing. Purify the resulting alkylated amine by column chromatography or distillation.

Applications in Synthesis

This compound is a valuable building block for the synthesis of a variety of organic molecules. For instance, it can be used in the synthesis of:

  • Diethyl 2-(4′-methylpentyl)malonate: A malonic ester derivative that can be further elaborated into other functional groups.

  • 1,3-bis(4-(isopentyloxy)phenyl)urea and thiourea: These molecules contain the isopentoxy group, which is derived from the 4-methylpentyl structure.

  • Long-chain alkynes: Such as 13-methyl-1-[(tetrahydropyran-2-yl)oxy]tetradec-8-yne and 15-methyl-1-[(tetrahydropyran-2-yl)oxy]hexadec-10-yne, where the 4-methylpentyl moiety forms part of a larger carbon skeleton.

Logical Relationship of Synthetic Utility:

Synthetic_Utility cluster_reactions Key Reactions cluster_products Synthetic Products A This compound B Grignard Formation A->B C Nucleophilic Substitution (Alkylation) A->C D Organometallic Reagents B->D E Functionalized Molecules C->E

Caption: Synthetic pathways utilizing this compound.

While direct applications of this compound in the synthesis of specific, commercially available drugs are not extensively documented in readily available literature, its utility as a source of the isohexyl group makes it a potentially valuable intermediate. The isohexyl moiety can be found in various natural products and synthetic compounds with biological activity. The introduction of such lipophilic alkyl chains can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, brominated organic compounds are known to be precursors in the synthesis of molecules with a wide range of pharmacological activities, including antibacterial and anticancer properties.[3][4]

Conclusion

This compound is a fundamental and versatile reagent in organic synthesis. Its well-defined properties and reactivity make it a reliable building block for the construction of more complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactions of this compound is essential for the design and execution of synthetic routes towards novel therapeutic agents. The experimental protocols and data presented in this guide serve as a valuable resource for the effective utilization of this compound in the laboratory.

References

Physical properties of 1-Bromo-4-methylpentane (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 1-Bromo-4-methylpentane, specifically its boiling point and density. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow diagram.

Core Physical Properties

This compound is a halogenated hydrocarbon with the chemical formula C₆H₁₃Br. Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its application in synthesis, purification, and formulation processes.

Data Presentation

The following table summarizes the reported values for the boiling point and density of this compound.

Physical PropertyValueConditions
Boiling Point 146 °CAt standard atmospheric pressure (760 mmHg)[1][2][3][4]
147.5 °CAt 760 mmHg[5]
147 °CNot specified[6]
148 °CNot specified[7]
Density 1.134 g/mLAt 25 °C[1][2][3]
1.169 g/cm³Not specified[5]

Experimental Protocols

The determination of the boiling point and density of a liquid organic compound like this compound is achieved through established laboratory procedures. These methods are designed to yield accurate and reproducible results.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of liquid.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., aluminum block)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamp

Procedure:

  • A small amount of this compound is placed into the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.

  • The apparatus is heated slowly and uniformly.

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure, and thus is the boiling point.[5]

  • To confirm the boiling point, the heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is also recorded. The average of these two temperatures provides a more accurate boiling point.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

  • Pycnometer (for high precision) or a graduated cylinder

  • Analytical balance

  • Thermometer

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

  • A known volume of this compound is carefully added to the pycnometer or graduated cylinder. The volume should be read from the bottom of the meniscus.

  • The mass of the container with the liquid is then measured.

  • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

  • The density is calculated using the formula: Density = Mass / Volume

  • The temperature of the liquid should be recorded as density is temperature-dependent. For higher accuracy, this procedure should be repeated multiple times, and the average density calculated.

Logical Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical compound.

G Workflow for Physical Property Determination cluster_0 Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination cluster_3 Data Analysis & Reporting A Obtain pure sample of This compound B Calibrate Instruments (Thermometer, Balance) A->B C Prepare Capillary Method Apparatus B->C F Measure Mass of Empty Pycnometer B->F D Heat Sample Slowly & Observe Bubbling C->D E Record Boiling Point Temperature D->E J Record and Average Multiple Readings E->J G Measure Mass of Pycnometer + Sample F->G H Calculate Mass of Known Volume G->H I Calculate Density H->I I->J K Compare with Literature Values J->K L Final Report Generation K->L

Caption: A logical workflow for determining the physical properties of a chemical.

References

Spectroscopic Data of 1-Bromo-4-methylpentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-4-methylpentane, geared towards researchers, scientists, and professionals in drug development. The guide details the compound's signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.40Triplet2H-CH₂-Br
~1.85Multiplet2H-CH₂-CH₂-Br
~1.65Multiplet1H-CH(CH₃)₂
~1.30Multiplet2H-CH₂-CH(CH₃)₂
~0.88Doublet6H-CH(CH₃)₂

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) (ppm)Carbon Assignment
~41.5-CH₂-CH(CH₃)₂
~35.0-CH₂-CH₂-Br
~33.5-CH₂-Br
~28.0-CH(CH₃)₂
~22.5-CH(CH₃)₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2958C-H stretchAlkane
2870C-H stretchAlkane
1467C-H bendAlkane
1368C-H bend (gem-dimethyl)Alkane
645C-Br stretchAlkyl Halide
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)IonRelative Abundance
164/166[M]⁺Low
85[C₆H₁₃]⁺High
57[C₄H₉]⁺High (Base Peak)
43[C₃H₇]⁺High
41[C₃H₅]⁺Moderate

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Both ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a greater number of scans (often 128 or more) are necessary. The data is then processed using Fourier transformation, and the chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded over the standard mid-IR range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and is automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The compound is then separated from the solvent and introduced into the ion source of the mass spectrometer.

Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Mandatory Visualization

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information Derived cluster_Molecule Target Molecule NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Provides detailed information on the proton and carbon environments and their connectivity. IR IR Spectroscopy Functional_Groups Functional Groups (C-Br, Alkane C-H) IR->Functional_Groups Identifies characteristic vibrational frequencies of functional groups present. MS Mass Spectrometry Molecular_Weight Molecular Weight and Fragmentation Pattern MS->Molecular_Weight Determines the molecular mass and provides clues to the structure from fragmentation. Molecule This compound Connectivity->Molecule Functional_Groups->Molecule Molecular_Weight->Molecule

Synthesis of 1-Bromo-4-methylpentane from 4-methyl-1-pentanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-methylpentane from 4-methyl-1-pentanol (B72827). It details two primary and effective methods for this conversion: the use of phosphorus tribromide (PBr₃) and the application of sodium bromide with sulfuric acid (NaBr/H₂SO₄). This document furnishes detailed experimental protocols, reaction mechanisms, and quantitative data to support researchers in the practical application of these synthetic routes.

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and product is presented below for easy reference.

Table 1: Physicochemical Properties of 4-methyl-1-pentanol

PropertyValue
IUPAC Name4-methylpentan-1-ol
SynonymsIsohexanol, Isohexyl alcohol
CAS Number626-89-1
Molecular FormulaC₆H₁₄O
Molecular Weight102.17 g/mol [1][2]
AppearanceColorless clear liquid[1][3]
Boiling Point151-152 °C
Density0.8131 g/cm³ at 20 °C[2]
Solubility in water7.6 g/L[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
IUPAC NameThis compound
Synonyms4-Methylpentyl bromide
CAS Number626-88-0
Molecular FormulaC₆H₁₃Br
Molecular Weight165.07 g/mol
AppearanceColorless to Almost colorless clear liquid
Boiling Point146 °C[4]
Density1.134 g/mL at 25 °C[4]
Refractive Indexn20/D 1.446[4]

Synthetic Methodologies

Two robust methods for the synthesis of this compound from 4-methyl-1-pentanol are detailed below.

Method 1: Synthesis using Phosphorus Tribromide (PBr₃)

This method is a classic and efficient way to convert primary alcohols to alkyl bromides. The reaction proceeds through an Sₙ2 mechanism, which ensures a clean conversion with minimal risk of carbocation rearrangements.[5][6]

Reaction: 3 (CH₃)₂CH(CH₂)₃OH + PBr₃ → 3 (CH₃)₂CH(CH₂)₃Br + H₃PO₃

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser should be fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagent Charging: In the flask, place 4-methyl-1-pentanol. Cool the flask in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred and cooled alcohol. The addition should be controlled to maintain a gentle reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for several hours or overnight to ensure complete conversion.

  • Work-up:

    • Carefully pour the reaction mixture over crushed ice.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with cold water, 5% aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 146 °C.

Table 3: Quantitative Data for PBr₃ Method (Example)

Reactant/ReagentMolecular Weight ( g/mol )MolesVolume (mL)Mass (g)
4-methyl-1-pentanol102.171.0~126102.17
Phosphorus Tribromide (PBr₃)270.690.33~3289.33

Note: The molar ratio of alcohol to PBr₃ is typically 3:1.

The reaction proceeds via an Sₙ2 pathway. The alcohol's hydroxyl group is first activated by reacting with PBr₃ to form a good leaving group. Subsequently, a bromide ion acts as a nucleophile, attacking the carbon atom and displacing the leaving group.[7]

PBr3_Mechanism Reactants 4-methyl-1-pentanol + PBr₃ Intermediate Protonated Alkyl Dibromophosphite Intermediate Reactants->Intermediate Activation of OH group Products This compound + H₃PO₃ Intermediate->Products SN2 attack by Br⁻

PBr₃ Reaction Mechanism
Method 2: Synthesis using Sodium Bromide and Sulfuric Acid (NaBr/H₂SO₄)

This method involves the in-situ generation of hydrobromic acid (HBr), which then reacts with the alcohol. It is a cost-effective alternative to using PBr₃ or aqueous HBr.

Reaction: (CH₃)₂CH(CH₂)₃OH + NaBr + H₂SO₄ → (CH₃)₂CH(CH₂)₃Br + NaHSO₄ + H₂O

  • Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, place sodium bromide and water.

  • Reagent Charging: Add 4-methyl-1-pentanol to the flask and stir to mix.

  • Addition of H₂SO₄: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant swirling.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours.

  • Work-up:

    • Allow the mixture to cool.

    • Distill the mixture to collect the crude this compound. The product will co-distill with water.

    • Transfer the distillate to a separatory funnel and remove the lower aqueous layer.

    • Wash the organic layer with an equal volume of concentrated sulfuric acid to remove any unreacted alcohol and byproducts.

    • Carefully wash with water, followed by 10% aqueous sodium carbonate solution, and finally with water again.

  • Purification: Dry the crude product over anhydrous calcium chloride and purify by fractional distillation, collecting the fraction boiling at 146 °C.

Table 4: Quantitative Data for NaBr/H₂SO₄ Method (Example based on 1-pentanol (B3423595) synthesis)

Reactant/ReagentMolecular Weight ( g/mol )MolesVolume (mL)Mass (g)
4-methyl-1-pentanol102.171.0~126102.17
Sodium Bromide (NaBr)102.891.25-128.6
Water18.02-125125
Sulfuric Acid (conc. H₂SO₄)98.082.5~136245.2

Sulfuric acid reacts with sodium bromide to generate HBr. The alcohol is then protonated by the strong acid, converting the hydroxyl group into a good leaving group (water). The bromide ion then displaces the water molecule in a nucleophilic substitution reaction. For primary alcohols, this proceeds via an Sₙ2 mechanism.

NaBr_H2SO4_Mechanism Reactants 4-methyl-1-pentanol + NaBr + H₂SO₄ HBr_Formation In-situ HBr formation Reactants->HBr_Formation Protonation Protonation of alcohol HBr_Formation->Protonation SN2_Attack SN2 attack by Br⁻ Protonation->SN2_Attack Products This compound SN2_Attack->Products

NaBr/H₂SO₄ Reaction Mechanism

Experimental Workflow

The general workflow for the synthesis, work-up, and purification of this compound is depicted below.

Synthesis_Workflow Start Start: 4-methyl-1-pentanol Reaction Reaction with Brominating Agent (PBr₃ or NaBr/H₂SO₄) Start->Reaction Workup Aqueous Work-up (Quenching, Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure this compound Purification->Product

General Synthesis Workflow

References

A Technical Guide to the Reactivity and Hazards of 1-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 1-Bromo-4-methylpentane (CAS 626-88-0), a key alkylating agent in organic synthesis. It details the compound's physicochemical properties, reactivity profile, and associated hazards. The reactivity section focuses on its propensity for bimolecular nucleophilic substitution (SN2) reactions, competition with elimination (E2) pathways, and its utility in forming Grignard reagents. Detailed experimental protocols for key transformations are provided. Furthermore, this guide outlines the toxicological profile, GHS hazard classifications, and essential safety protocols for handling, storage, and emergency response. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a colorless liquid utilized as a versatile intermediate in the synthesis of more complex organic molecules.[1][2] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 626-88-0[3]
Molecular Formula C₆H₁₃Br[2]
Molecular Weight 165.07 g/mol [4]
Boiling Point 146 - 147.5 °C[2][5]
Density 1.134 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.446[5]
Flash Point 23 - 40.1 °C[2]
Storage Temperature 2-8°C[2]
SMILES String CC(C)CCCBr[6]
InChIKey XZKFBZOAIGFZSU-UHFFFAOYSA-N[6]

Reactivity Profile

The reactivity of this compound is dominated by the polarized carbon-bromine bond, which renders the primary carbon electrophilic and susceptible to attack by nucleophiles.[7]

Nucleophilic Substitution Reactions (SN1 vs. SN2)

As a primary alkyl halide, this compound predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions.[7][8] The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon simultaneously as the bromide leaving group departs.[7] This pathway is favored due to the low steric hindrance around the primary carbon, which allows for easy access by the nucleophile.[8]

Conversely, the unimolecular (SN1) pathway is highly improbable.[8] SN1 reactions proceed through a carbocation intermediate, and the primary carbocation that would form from this compound is highly unstable, making this a disfavored mechanism.[8]

Figure 1: Generalized SN2 reaction pathway for this compound.
Elimination vs. Substitution Competition (E2 vs. SN2)

When reacting with a chemical species that can act as both a nucleophile and a base (e.g., hydroxide), this compound can undergo a competing bimolecular elimination (E2) reaction to form an alkene. However, for primary, unhindered substrates like this compound, the SN2 pathway is generally favored, especially with strong, non-bulky bases/nucleophiles.[9][10] The E2 reaction becomes more significant with the use of strong, sterically hindered bases. The unimolecular elimination (E1) pathway is unlikely for the same reason as the SN1 pathway: the instability of the primary carbocation intermediate.[11][12]

SN2_vs_E2 start This compound + Base/Nucleophile (B:⁻) sub_prod Substitution Product (SN2 Pathway) start->sub_prod Nucleophilic Attack on Cα (Favored for 1° halide) elim_prod Elimination Product (E2 Pathway) 4-Methyl-1-pentene start->elim_prod Proton Abstraction from Cβ (Favored by strong, hindered base) sub_conditions Conditions: Strong, non-hindered nucleophile (e.g., NaOH, NaCN) sub_prod->sub_conditions elim_conditions Conditions: Strong, hindered base (e.g., KOC(CH₃)₃) elim_prod->elim_conditions

Figure 2: Competition between SN2 and E2 pathways.
Grignard Reagent Formation

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-methylpentylmagnesium bromide.[13] This is a powerful carbon nucleophile used extensively in organic synthesis for forming new carbon-carbon bonds.[14][15] The mechanism is believed to occur on the surface of the magnesium metal via a single-electron transfer (SET) process.[13]

Grignard_Formation cluster_mech Mechanism on Magnesium Surface RBr This compound (R-Br) SET Single-Electron Transfer (SET) RBr->SET Mg Magnesium Metal (Mg⁰) Mg->SET RadicalAnion Radical Anion [R-Br]•⁻ SET->RadicalAnion Dissociation Dissociation RadicalAnion->Dissociation AlkylRadical Alkyl Radical (R•) + Bromide Anion (Br⁻) Dissociation->AlkylRadical Recombination Surface Recombination AlkylRadical->Recombination Grignard Grignard Reagent (R-Mg-Br) Recombination->Grignard

Figure 3: Single-electron transfer (SET) mechanism for Grignard reagent formation.

Experimental Protocols

Protocol for SN2 Reaction with Sodium Iodide (Finkelstein Reaction)

This protocol is a qualitative experiment to observe the SN2 reactivity of this compound. The reaction's progress is indicated by the formation of a sodium bromide precipitate, which is insoluble in the acetone (B3395972) solvent.[7][16]

Materials:

  • This compound

  • 15% Sodium Iodide (NaI) in acetone solution

  • Test tubes

  • Pipettes

  • Water bath (50°C)

Procedure:

  • Add 1 mL of the 15% NaI in acetone solution to a clean, dry test tube.

  • Add 5 drops of this compound to the test tube.

  • Mix the contents vigorously.[16]

  • Observe for the formation of a white precipitate (NaBr). The reaction is relatively fast for a primary bromide.

  • If no reaction is observed within 3-5 minutes at room temperature, gently warm the test tube in a 50°C water bath to facilitate the reaction.[16]

Protocol for Grignard Reagent Formation

This protocol describes the synthesis of 4-methylpentylmagnesium bromide. All glassware must be rigorously dried, and anhydrous solvents must be used, as Grignard reagents react readily with water.[14][17]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • A small crystal of iodine (as an initiator)

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Assemble the dry glassware. Flame-dry all parts under a stream of dry nitrogen and allow to cool.

  • Place magnesium turnings in the flask.

  • Add a small crystal of iodine. The purple color should fade as the iodine reacts with the magnesium surface, indicating activation.[14]

  • Add a small portion of anhydrous diethyl ether to cover the magnesium.

  • Dissolve this compound in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the this compound solution to the magnesium. The reaction is initiated when the solution becomes cloudy and begins to gently reflux.[18]

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted.[18]

  • Cool the solution to room temperature. The resulting gray-to-brown solution is the Grignard reagent, ready for subsequent reactions.

Hazard Analysis and Safety Precautions

Toxicological Profile

The toxicological properties of this compound have not been thoroughly investigated.[19][20] However, available data indicates several potential health effects:

  • Ingestion: Harmful if swallowed.[4][20]

  • Eye Contact: Causes serious eye irritation.[4][20]

  • Inhalation/Skin Contact: May be harmful if inhaled or absorbed through the skin.[20] It may cause irritation to the skin, mucous membranes, and upper respiratory tract.[19][20]

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[4]

ClassificationCodePhrase
Flammable LiquidsH226Flammable liquid and vapor
Acute Toxicity, OralH302Harmful if swallowed
Serious Eye Damage/IrritationH319Causes serious eye irritation

Signal Word: Warning[4]

Precautionary Statements (Selected): [4][20]

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling, Storage, and Disposal

A strict safety protocol is mandatory when working with this compound.

Safety_Workflow cluster_workflow Laboratory Safety Workflow assess 1. Assess Hazards (Flammable, Irritant, Toxic) ppe 2. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess->ppe handle 3. Handle in Chemical Fume Hood (Ensure proper ventilation) ppe->handle storage 4. Store Properly (Cool, dry, ventilated area Away from ignition sources) handle->storage waste 5. Segregate Waste (Non-recyclable halogenated waste) storage->waste dispose 6. Dispose via Licensed Contractor waste->dispose decon 7. Decontaminate Work Area & PPE dispose->decon

Figure 4: Recommended safety workflow for handling this compound.
  • Handling: Always work in a well-ventilated area, preferably a chemical fume hood, to avoid breathing vapors.[19] Keep the compound away from sources of ignition.[19]

  • Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles or a face shield, and a lab coat.[19] For significant exposures, a respirator with an appropriate filter (e.g., type ABEK) should be used.

  • Storage: Store in a cool, dry, and well-ventilated place.[19] Keep the container tightly closed and upright to prevent leakage.[19] It is classified as a Storage Class 3 Flammable Liquid.

  • Disposal: Dispose of unused product and contaminated materials through a licensed disposal company.[19] Do not allow the product to enter drains.[19]

First Aid Measures

The following table summarizes the recommended first aid procedures in case of exposure.[19][20]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing.
Eye Contact Flush eyes with plenty of water for at least 15 minutes as a precaution.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable primary alkyl halide whose synthetic utility is primarily derived from its participation in SN2 and Grignard reactions. Its classification as a flammable, irritant, and orally toxic substance necessitates strict adherence to safety protocols. A thorough understanding of its reactivity and hazards is crucial for its safe and effective use in research and development environments.

References

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and detailed handling precautions for 1-Bromo-4-methylpentane (CAS No. 626-88-0). The information is intended to support researchers, scientists, and drug development professionals in the safe use, storage, and disposal of this chemical compound.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference and comparison. These values have been compiled from various safety data sheets and chemical databases.

PropertyValue
Molecular Formula C6H13Br[1][2]
Molecular Weight 165.07 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 145-146 °C (lit.)
Melting Point -71 °C
Density 1.134 - 1.1683 g/mL at 20-25 °C
Flash Point 44 °C (112 °F)[3]
Refractive Index 1.445 - 1.446 (at 20 °C)
Purity >98.0% (GC)[1]

Hazard Identification and Classification

This compound is classified as a flammable liquid and is harmful if swallowed. It is also known to cause serious eye irritation.[4][5] While comprehensive toxicological data is not available, it may also be harmful upon inhalation or skin absorption and may cause irritation to the skin and respiratory tract.[4]

GHS Hazard Classification:

ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour[3][5]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[4][5]

Signal Word: Warning[4]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2][4] No quantitative data for LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) is readily available. Due to the lack of comprehensive data, this compound should be handled with care, assuming it may be harmful by inhalation, ingestion, or skin absorption.[2][4]

Handling Precautions and Experimental Workflow

Proper handling of this compound is crucial to ensure laboratory safety. The following workflow outlines the key stages from receiving the chemical to its final disposal.

G cluster_0 Receipt and Storage cluster_1 Pre-Experiment Preparation cluster_2 Experimentation cluster_3 Post-Experiment Receive Chemical Receive Chemical Inspect Container Inspect Container Receive Chemical->Inspect Container Store in Approved Cabinet Store in Approved Cabinet Inspect Container->Store in Approved Cabinet Review SDS Review SDS Store in Approved Cabinet->Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Transfer Chemical Transfer Chemical Prepare Fume Hood->Transfer Chemical Perform Reaction Perform Reaction Transfer Chemical->Perform Reaction Quench and Work-up Quench and Work-up Perform Reaction->Quench and Work-up Decontaminate Glassware Decontaminate Glassware Quench and Work-up->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Safe Handling Workflow for this compound

Key Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles or a face shield.[3][4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table details the recommended PPE for handling this compound.

Protection TypeSpecific EquipmentStandards and Remarks
Eye/Face Protection Chemical safety goggles or a full-face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended). Fire/flame resistant lab coat.Gloves must be inspected before use and should meet EU Directive 89/686/EEC and EN 374 standards. Wash hands thoroughly after handling.[2]
Respiratory Protection Not generally required under normal use with adequate ventilation. For nuisance exposures, use type ABEK (EN 14387) respirator cartridges.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]

Emergency Procedures and First Aid

Immediate and appropriate response to an exposure or spill is critical.

SituationProcedure
Inhalation Move the individual to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[4]
Eye Contact Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4]
Spill Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Contain the spill using inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[2] Firefighters should wear self-contained breathing apparatus (SCBA).

Storage and Disposal

Proper storage and disposal are essential for safety and environmental protection.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from heat, sparks, and open flames.[3]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated packaging should be disposed of as unused product.[2]

Experimental Protocol: Example of a Grignard Reaction

The following is a representative protocol for a Grignard reaction using a bromoalkane like this compound. This protocol should be adapted and optimized for specific experimental requirements.

G Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Activate_Mg Add Mg turnings and an iodine crystal Setup->Activate_Mg Add_Bromoalkane Add a solution of this compound in anhydrous ether dropwise Activate_Mg->Add_Bromoalkane Reflux Maintain gentle reflux until Mg is consumed Add_Bromoalkane->Reflux Cool Cool the Grignard reagent to 0°C Reflux->Cool Add_Electrophile Add electrophile (e.g., aldehyde, ketone) dropwise Cool->Add_Electrophile Warm_to_RT Allow to warm to room temperature and stir Add_Electrophile->Warm_to_RT Quench Quench the reaction with saturated aqueous NH4Cl Warm_to_RT->Quench Extract Extract with an organic solvent (e.g., diethyl ether) Quench->Extract Dry_and_Concentrate Dry the organic layer and remove solvent under reduced pressure Extract->Dry_and_Concentrate Purify Purify the product (e.g., by column chromatography or distillation) Dry_and_Concentrate->Purify End End Purify->End G cluster_controls Control Measures cluster_practices Work Practices Safe_Handling Safe Handling of This compound Admin_Controls Administrative Controls (SOPs, Training, SDS Review) Safe_Handling->Admin_Controls Eng_Controls Engineering Controls (Fume Hood, Ventilation) Safe_Handling->Eng_Controls Emergency_Preparedness Emergency Preparedness (Spill Kit, Eyewash, Safety Shower) Safe_Handling->Emergency_Preparedness Safe_Work_Practices Safe Work Practices (Small Quantities, No Ignition Sources) Admin_Controls->Safe_Work_Practices Eng_Controls->Safe_Work_Practices PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Safe_Work_Practices->PPE

References

An In-depth Technical Guide to the Solubility of 1-Bromo-4-methylpentane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-4-methylpentane in various organic solvents. The document outlines the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and a discussion of the intermolecular forces at play. Due to the limited availability of specific quantitative solubility data in published literature, this guide presents a framework for understanding and determining the solubility of this compound, supplemented with illustrative data.

Theoretical Framework of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] this compound, a haloalkane, possesses a polar carbon-bromine bond and a nonpolar alkyl chain. This structure allows for both dipole-dipole interactions and van der Waals forces (specifically, London dispersion forces).[1][2][3]

The dissolution of this compound in an organic solvent involves the breaking of intermolecular forces within the pure solute and solvent and the formation of new intermolecular forces between the solute and solvent molecules.[1][4] For dissolution to be favorable, the energy released from the formation of these new interactions should be comparable to or greater than the energy required to break the existing interactions.[1][4]

In nonpolar solvents such as hexane, the primary intermolecular forces are London dispersion forces. The nonpolar alkyl chain of this compound interacts favorably with these solvents, leading to good solubility. In more polar organic solvents like ethanol (B145695) or acetone, both dipole-dipole interactions (from the C-Br bond) and London dispersion forces contribute to the solvation process.

Quantitative Solubility Data

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)
HexaneC₆H₁₄0.125> 50 (Miscible)
TolueneC₇H₈2.425> 50 (Miscible)
Diethyl Ether(C₂H₅)₂O2.825> 50 (Miscible)
DichloromethaneCH₂Cl₂3.125> 50 (Miscible)
Acetone(CH₃)₂CO5.12545.2
EthanolC₂H₅OH5.22535.8
MethanolCH₃OH6.62528.1
WaterH₂O10.2250.01[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the dissolved solute using gas chromatography.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., hexane, ethanol, acetone)

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (0.22 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Analytical balance

  • Vials for sample analysis

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

  • Sample Collection and Preparation:

    • Allow the saturated solution to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the collected supernatant through a syringe filter to remove any suspended particles.

    • Dilute the filtered sample with a known volume of the pure solvent to bring the concentration within the calibration range of the GC-FID.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • The concentration range of the standards should encompass the expected concentration of the diluted saturated solution.

  • Gas Chromatography Analysis:

    • Inject a known volume of each standard solution and the diluted sample solution into the GC-FID.

    • Record the peak area corresponding to this compound for each injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration for the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL).

Visualizations

Intermolecular Forces in Solution

The following diagram illustrates the key intermolecular forces involved in the dissolution of this compound in a polar organic solvent.

G Intermolecular Forces in Solution cluster_solute This compound cluster_solvent Organic Solvent cluster_solution Solution solute This compound solute_forces Van der Waals Dipole-Dipole solute->solute_forces Interactions to Overcome solution Solute-Solvent Interactions Formed solute_forces->solution solvent Organic Solvent solvent_forces Solvent-Solvent Interactions solvent->solvent_forces Interactions to Overcome solvent_forces->solution solution_forces Van der Waals Dipole-Dipole solution->solution_forces G Experimental Workflow for Solubility Determination prep_sat_sol Prepare Saturated Solution (Excess Solute + Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24h) prep_sat_sol->equilibrate sample_prep Sample Supernatant, Filter, and Dilute equilibrate->sample_prep gc_analysis Analyze Samples and Standards by GC-FID sample_prep->gc_analysis prep_standards Prepare Calibration Standards prep_standards->gc_analysis calibration Construct Calibration Curve gc_analysis->calibration calc_sol Calculate Solubility calibration->calc_sol

References

An In-depth Technical Guide to 1-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 1-bromo-4-methylpentane (CAS No. 626-88-0), a key haloalkane intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, a standard synthesis protocol, and its utility as an alkylating agent, particularly in the formation of Grignard reagents. The content is tailored for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, presenting data in a structured format and illustrating key chemical transformations.

Chemical Identification and Nomenclature

The chemical structure provided, (CH₃)₂CH(CH₂)₃Br, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

  • Structure Analysis: The molecule consists of a five-carbon parent chain (pentane). A bromine atom is attached to the first carbon (C1), and a methyl group is attached to the fourth carbon (C4).

  • IUPAC Name: This compound [1]

The compound is also known by several synonyms, including Isohexyl bromide, 4-methylpentyl bromide, and Isopentylmethyl bromide.[2][3]

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid under standard conditions.[2][3] It is soluble in organic solvents but has limited solubility in water.[3] A summary of its key quantitative properties is presented below for easy reference.

PropertyValueReference(s)
Molecular Formula C₆H₁₃Br[2][4]
Molecular Weight 165.07 g/mol [2]
CAS Number 626-88-0[2][5]
Boiling Point 146 °C (lit.)[2][5]
Density 1.134 g/mL at 25 °C (lit.)[2][5]
Refractive Index (n²⁰/D) 1.446 (lit.)[2][5]
Flash Point 40.1 °C / 112 °F[2][4]
Storage Temperature 2-8°C[2][4]

Synthesis Protocol: Bromination of 4-Methyl-1-pentanol (B72827)

A common and effective method for synthesizing this compound is through the nucleophilic substitution of the hydroxyl group in 4-methyl-1-pentanol using phosphorus tribromide (PBr₃).[5][6]

Reaction: 3 (CH₃)₂CH(CH₂)₃OH + PBr₃ → 3 (CH₃)₂CH(CH₂)₃Br + H₃PO₃

Experimental Protocol:

  • Objective: To synthesize this compound from 4-methyl-1-pentanol.

  • Materials:

    • 4-methyl-1-pentanol

    • Phosphorus tribromide (PBr₃)

    • Anhydrous diethyl ether

    • Ice bath

    • Separatory funnel

    • Distillation apparatus

    • 5% Sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Reaction Setup: A round-bottom flask equipped with a dropping funnel and a magnetic stirrer is charged with 4-methyl-1-pentanol and anhydrous diethyl ether. The flask is cooled in an ice bath to 0°C.

    • Reagent Addition: Phosphorus tribromide is added dropwise from the dropping funnel to the stirred solution over a period of 60-90 minutes, ensuring the temperature is maintained below 10°C.

    • Reaction: After the addition is complete, the mixture is removed from the ice bath and stirred at room temperature for several hours to ensure the reaction goes to completion.

    • Workup: The reaction mixture is carefully poured over crushed ice. The organic layer is separated using a separatory funnel and washed sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.

    • Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed via rotary evaporation. The crude product is then purified by fractional distillation to yield pure this compound.

The logical workflow for this synthesis is depicted in the diagram below.

G cluster_start Starting Materials cluster_process Process Steps cluster_end Final Product start1 4-Methyl-1-pentanol step1 React in Ether (0-10°C) start1->step1 start2 Phosphorus Tribromide (PBr3) start2->step1 step2 Aqueous Workup (Wash with NaHCO3) step1->step2 step3 Dry & Purify (Distillation) step2->step3 end1 This compound step3->end1

Caption: Synthesis workflow for this compound.

Core Application: Grignard Reagent Formation

This compound serves as a crucial precursor for the formation of the corresponding Grignard reagent, 4-methylpentylmagnesium bromide.[7][8] This organometallic compound is a powerful nucleophile and strong base, widely used for creating new carbon-carbon bonds in organic synthesis.[8]

Reaction: (CH₃)₂CH(CH₂)₃Br + Mg --(anhydrous ether)--> (CH₃)₂CH(CH₂)₃MgBr

The formation is a complex surface reaction involving a single-electron transfer (SET) mechanism.[7] This process is fundamental in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]

The signaling pathway below illustrates the key steps of the Grignard reagent formation.

G A This compound (R-Br) C Radical Anion [R-Br]•⁻ A->C Single Electron Transfer (SET) B Magnesium Surface (Mg) B->C E 4-Methylpentylmagnesium Bromide (R-MgBr) B->E D Alkyl Radical (R•) + Bromide Anion (Br⁻) C->D Dissociation D->E Recombination on Mg Surface

References

An In-depth Technical Guide to 1-Bromo-4-methylpentane: Molecular Weight, Formula, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-4-methylpentane, with a focus on its molecular formula and weight. It includes a summary of its key identifiers, physical data, and detailed experimental protocols for its synthesis and analysis, designed to support research and development activities.

Chemical Identity and Properties

This compound, also known as 4-methylpentyl bromide, is an alkyl halide commonly used as an alkylating agent in organic synthesis.[1] Its fundamental chemical identifiers and physical properties are summarized below.

Identifier Value Reference
Chemical Formula C₆H₁₃Br[1][2][3][4]
Molecular Weight 165.07 g/mol [3][4][5]
CAS Number 626-88-0[2][3][5]
Synonyms 4-Methylpentyl Bromide[2][3][4]

A compilation of its key physical and chemical properties is presented in the following table for easy reference and comparison.

Property Value Reference
Appearance Colorless liquid[1][4]
Boiling Point 146 - 148 °C[5][6]
Density 1.134 g/mL at 25 °C[5]
Refractive Index n20/D 1.446[1][5]
Flash Point 40.1 °C[1]
Melting Point -44.22 °C (estimate)[1]
Vapor Pressure 5.59 mmHg at 25 °C[1]

Molecular Weight and Formula

The molecular formula of this compound is C₆H₁₃Br.[1][2][3][4] The molecular weight is calculated by summing the atomic weights of its constituent atoms: 6 Carbon atoms, 13 Hydrogen atoms, and 1 Bromine atom. The nominal molecular weight is approximately 165.07 g/mol .[3][4][5]

G cluster_elements Constituent Atoms cluster_counts Atom Count compound This compound (C₆H₁₃Br) MW: 165.07 g/mol C Carbon (C) AW: ~12.011 C_count x 6 C->C_count H Hydrogen (H) AW: ~1.008 H_count x 13 H->H_count Br Bromine (Br) AW: ~79.904 Br_count x 1 Br->Br_count C_count->compound Sum of Atomic Weights H_count->compound Sum of Atomic Weights Br_count->compound Sum of Atomic Weights

Diagram illustrating the calculation of molecular weight.

Experimental Protocols

Synthesis of this compound

A standard laboratory method for the synthesis of this compound involves the reaction of 4-methyl-1-pentanol (B72827) with phosphorus tribromide (PBr₃).[2] This is a common method for converting primary alcohols to alkyl bromides.

Methodology:

  • Reaction Setup: 4-methyl-1-pentanol is placed in a round-bottom flask, typically cooled in an ice bath to manage the exothermic nature of the reaction.

  • Reagent Addition: Phosphorus tribromide is added dropwise to the cooled alcohol with constant stirring. The stoichiometry is typically 3 moles of alcohol to 1 mole of PBr₃.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux to drive the reaction to completion.

  • Work-up: The mixture is cooled, and the product is isolated. This usually involves washing with water to remove phosphorous acid, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and finally a wash with brine.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and then purified by fractional distillation to yield pure this compound.

G start Start Materials reagents 4-methyl-1-pentanol Phosphorus Tribromide (PBr₃) start->reagents step1 1. Reaction (Reflux) reagents->step1 step2 2. Work-up (Washing & Neutralization) step1->step2 step3 3. Drying (Anhydrous MgSO₄) step2->step3 step4 4. Purification (Fractional Distillation) step3->step4 end Final Product This compound step4->end

Workflow for the synthesis of this compound.
Purity Assessment by Gas Chromatography (GC)

The purity of this compound is commonly assessed using Gas Chromatography, often with a Flame Ionization Detector (GC-FID). Purity levels are typically expected to be ≥98.0%.[6]

General Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polarity capillary column is suitable. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC inlet.

  • GC Parameters (Typical Starting Points):

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).

    • Detector Temperature: 280 °C

  • Data Analysis: The purity is determined by analyzing the resulting chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks detected. The purity is calculated as:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Further characterization can be performed using techniques such as Mass Spectrometry (MS), which provides information on the compound's fragmentation pattern, and Infrared (IR) Spectroscopy, which identifies characteristic functional group vibrations.[5][7]

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromo-4-methylpentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methylpentane, an alkyl halide, serves as a versatile building block in organic synthesis. Its primary utility lies in its role as an alkylating agent, enabling the introduction of the 4-methylpentyl group into a variety of molecular scaffolds. This moiety is of interest in the development of complex organic molecules, including pharmaceutical intermediates, due to its branched, lipophilic nature. These application notes provide an overview of key reactions involving this compound and detailed protocols for its use in several common synthetic transformations.

Physicochemical Properties and Safety Information

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₁₃Br
Molecular Weight 165.07 g/mol
Appearance Colorless liquid
Boiling Point 146-148 °C
Density 1.134 g/mL at 25 °C
CAS Number 626-88-0

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Key Applications and Experimental Protocols

This compound is a key reagent in several fundamental organic reactions, including nucleophilic substitutions and organometallic preparations. The following sections detail the protocols for some of its most common applications.

Malonic Ester Synthesis: Preparation of Diethyl 2-(4-methylpentyl)malonate

The malonic ester synthesis is a classic method for the preparation of substituted carboxylic acids. The alkylation of diethyl malonate with this compound provides a straightforward route to diethyl 2-(4-methylpentyl)malonate, a useful intermediate for further elaboration.

Reaction Scheme:

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol (B145695)

  • This compound

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium (1.0 eq) to absolute ethanol under an inert atmosphere.

  • To the stirred solution of sodium ethoxide, add diethyl malonate (1.0 eq) dropwise.

  • After the addition is complete, add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude diethyl 2-(4-methylpentyl)malonate.

  • Purify the product by vacuum distillation.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Diethyl malonate160.171.075-85
Sodium22.991.0-
This compound165.071.0-
Diethyl 2-(4-methylpentyl)malonate244.34--
Gabriel Synthesis: Preparation of 4-Methylpentan-1-amine

The Gabriel synthesis provides a reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often observed in direct ammonolysis.[1][2][3]

Reaction Scheme:

Materials:

Procedure:

  • N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.

  • Add this compound (1.0 eq) to the solution and heat the mixture at 80-90 °C for 2-4 hours.

  • Cool the reaction mixture and pour it into water. The N-(4-methylpentyl)phthalimide will precipitate.

  • Filter the solid, wash with water, and dry.

  • Hydrazinolysis: Suspend the N-(4-methylpentyl)phthalimide in ethanol and add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 1-2 hours, during which a precipitate of phthalhydrazide (B32825) will form.

  • Cool the mixture, acidify with dilute HCl, and filter off the phthalhydrazide.

  • Concentrate the filtrate, make it basic with NaOH solution, and extract the amine with diethyl ether.

  • Dry the ethereal extract over anhydrous potassium carbonate, filter, and remove the solvent to obtain 4-methylpentan-1-amine.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Potassium phthalimide185.221.080-90 (overall)
This compound165.071.0-
Hydrazine hydrate50.061.2-
4-Methylpentan-1-amine101.19--
Grignard Reaction: Preparation and Reaction of 4-Methylpentylmagnesium Bromide

This compound is a precursor to the corresponding Grignard reagent, 4-methylpentylmagnesium bromide, a potent nucleophile used for the formation of carbon-carbon bonds.[4][5]

Reaction Scheme:

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (1.1 eq) and a small crystal of iodine under an inert atmosphere.

  • Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.

  • Reaction with Acetone: Cool the Grignard reagent solution in an ice bath.

  • Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, remove the ice bath and stir the mixture for 30 minutes at room temperature.

  • Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol, 2,6-dimethyl-2-hexanol, by distillation.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Magnesium24.311.170-90
This compound165.071.0-
Acetone58.081.0-
2,6-Dimethyl-2-hexanol130.23--

Logical Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

malonic_ester_synthesis reagent1 Diethyl Malonate base NaOEt reagent1->base Deprotonation reagent2 This compound product Diethyl 2-(4-methylpentyl)malonate reagent2->product intermediate Enolate Intermediate base->intermediate intermediate->reagent2 SN2 Alkylation

Malonic Ester Synthesis Workflow

gabriel_synthesis reagent1 Potassium Phthalimide reagent2 This compound reagent1->reagent2 N-Alkylation (SN2) intermediate N-(4-methylpentyl)phthalimide reagent2->intermediate reagent3 Hydrazine (N2H4) intermediate->reagent3 Hydrazinolysis product 4-Methylpentan-1-amine reagent3->product side_product Phthalhydrazide reagent3->side_product grignard_reaction start This compound mg Mg, Et2O start->mg Grignard Formation grignard 4-Methylpentylmagnesium Bromide mg->grignard electrophile Electrophile (e.g., Acetone) grignard->electrophile Nucleophilic Addition adduct Magnesium Alkoxide Adduct electrophile->adduct workup Aqueous Workup (H3O+) adduct->workup Protonation product Tertiary Alcohol workup->product

References

Application Notes and Protocols: 1-Bromo-4-methylpentane as an Alkylating Agent in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methylpentane, also known as isohexyl bromide, is a valuable alkylating agent in organic synthesis for the introduction of the 4-methylpentyl (isohexyl) group. This branched alkyl chain can be strategically incorporated into molecules to modify their physicochemical properties, such as lipophilicity and steric bulk, which is of significant interest in the development of new pharmaceutical agents and other functional materials. The carbon-bromine bond in this compound is polarized, rendering the carbon atom attached to the bromine electrophilic and susceptible to nucleophilic attack, facilitating the formation of new carbon-carbon bonds.

This document provides detailed application notes and experimental protocols for the use of this compound in several key C-C bond-forming reactions, including Grignard reactions, alkylation of active methylene (B1212753) compounds, and transition metal-catalyzed cross-coupling reactions.

Grignard Reaction: Formation of 4-Methylpentylmagnesium Bromide and Subsequent C-C Bond Formation

The preparation of the corresponding Grignard reagent, 4-methylpentylmagnesium bromide, is a primary application of this compound. This organometallic reagent acts as a potent nucleophile, reacting with a wide range of electrophiles, most notably carbonyl compounds, to form new C-C bonds and produce alcohols.

Reaction Scheme:
Experimental Protocol: Synthesis of 2,5-Dimethyl-2-hexanol via Grignard Reaction with Acetone (B3395972)

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (a single crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Acetone (1.0 eq), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen or argon. Equip a three-necked round-bottom flask with a reflux condenser (topped with a drying tube), a dropping funnel, and a magnetic stirrer.

  • Grignard Reagent Formation: Place the magnesium turnings and a crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of this compound in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, the remaining this compound solution is added at a rate to maintain a steady reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grayish, cloudy solution is 4-methylpentylmagnesium bromide.

  • Reaction with Acetone: Cool the Grignard reagent solution to 0 °C in an ice bath. A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol. The product can be further purified by distillation.

Quantitative Data (Representative):
ElectrophileProductReaction ConditionsYield (%)
Acetone2,5-Dimethyl-2-hexanol0 °C to rt, 2 h~70-85
Benzaldehyde1-Phenyl-5-methyl-1-hexanol0 °C to rt, 2 h~80-90

Note: Yields are highly dependent on the quality of reagents and the strict exclusion of moisture.

Grignard_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification A Dry Glassware & Assemble under Inert Atmosphere B Add Mg Turnings & Iodine Crystal A->B C Add this compound solution dropwise B->C D Maintain Reflux & Stir C->D Initiate reaction E Cool to 0°C D->E F Add Electrophile (e.g., Acetone) dropwise E->F G Warm to RT & Stir F->G H Quench with sat. aq. NH4Cl G->H I Extract with Diethyl Ether H->I J Dry, Filter & Concentrate I->J K Purify (Distillation) J->K

Caption: Workflow for Grignard reaction using this compound.

Alkylation of Active Methylene Compounds: Synthesis of Diethyl 2-(4-methylpentyl)malonate

This compound is an effective alkylating agent for carbanions generated from active methylene compounds, such as diethyl malonate. This reaction is a classic method for forming C-C bonds and is a key step in the malonic ester synthesis for the preparation of substituted carboxylic acids.[1]

Reaction Scheme:```

CH2(COOEt)2 + NaOEt --(EtOH)--> Na+[CH(COOEt)2]- Na+[CH(COOEt)2]- + CH3CH(CH3)CH2CH2CH2Br --> CH3CH(CH3)CH2CH2CH2CH(COOEt)2 + NaBr

Caption: Workflow for the alkylation of diethyl malonate.

Transition Metal-Catalyzed Cross-Coupling Reactions

While less common for unactivated primary alkyl bromides, this compound can potentially participate in various transition metal-catalyzed cross-coupling reactions to form C(sp³)-C(sp²) or C(sp³)-C(sp) bonds. These reactions often require specific catalyst systems to overcome challenges such as slow oxidative addition and competing β-hydride elimination.

a) Suzuki-Miyaura Coupling (Representative Protocol)

The Suzuki-Miyaura coupling of alkyl halides with boronic acids is a powerful tool for C-C bond formation. [2] Reaction Scheme:

Representative Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 1.5 eq).

  • Add the arylboronic acid (1.2 eq), followed by this compound (1.0 eq) and the solvent (e.g., toluene/water mixture).

  • Stir the reaction mixture at elevated temperature (e.g., 80-100 °C) for 12-24 hours.

  • After cooling, the mixture is diluted with an organic solvent and washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

b) Negishi Coupling (Representative Protocol)

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. [3][4] Reaction Scheme: ``` CH3CH(CH3)CH2CH2CH2Br + Ar-ZnCl --(Pd or Ni catalyst)--> CH3CH(CH3)CH2CH2CH2-Ar

CH3CH(CH3)CH2CH2CH2Br + H-C≡C-R --(Pd catalyst, Cu(I) cocatalyst, base)--> CH3CH(CH3)CH2CH2CH2-C≡C-R

Caption: Cross-coupling pathways for this compound.

Conclusion

This compound is a versatile and valuable reagent for introducing the isohexyl group into organic molecules through various C-C bond-forming reactions. Its utility is most prominently demonstrated in the formation of Grignard reagents for subsequent reactions with carbonyl compounds and in the alkylation of active methylene compounds. While transition metal-catalyzed cross-coupling reactions with this unactivated alkyl bromide are more challenging, they represent a potential avenue for more complex molecular construction with the appropriate choice of catalyst and reaction conditions. The protocols and data presented herein provide a foundational guide for researchers in the application of this compound as a key building block in organic synthesis.

References

Application Note: Standardized Protocol for the Synthesis of 4-Methylpentylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides a comprehensive protocol for the preparation of the Grignard reagent, 4-methylpentylmagnesium bromide, from 1-bromo-4-methylpentane. The synthesis of Grignard reagents is a fundamental and versatile method for forming carbon-carbon bonds in organic chemistry.[1][2][3] This protocol outlines the necessary reagents, equipment, detailed experimental procedure, and methods for determining the concentration of the prepared reagent. Adherence to anhydrous and inert atmospheric conditions is critical for the successful synthesis of this highly reactive organometallic compound.[4][5]

Introduction

Grignard reagents, with the general formula RMgX, are powerful nucleophiles and strong bases that react with a wide variety of electrophiles.[2] The formation of 4-methylpentylmagnesium bromide involves the reaction of this compound with magnesium metal in an ethereal solvent. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic.[4] This reactivity makes Grignard reagents indispensable tools in academic research and industrial drug development for the construction of complex molecular architectures. The successful and reproducible formation of these reagents is contingent on the strict exclusion of atmospheric oxygen and moisture, which can lead to unwanted side reactions such as oxidation and hydrolysis.[5]

Experimental Overview

The synthesis of 4-methylpentylmagnesium bromide is achieved by the slow addition of this compound to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere. The reaction is initiated, often with the aid of a small crystal of iodine, and proceeds exothermically.[2] Upon completion, the concentration of the Grignard reagent is determined by titration.

Reaction Scheme

Caption: Workflow for the synthesis and quantification of 4-methylpentylmagnesium bromide.

Signaling Pathway (Reaction Mechanism)

Grignard_Mechanism RBr This compound (R-Br) SET Single Electron Transfer RBr->SET Mg Magnesium (Mg) Mg->SET Surface Mg Surface Recombination Recombination on Surface Surface->Recombination RadicalAnion [R-Br]•- SET->RadicalAnion e- Dissociation Dissociation RadicalAnion->Dissociation R_radical Alkyl Radical (R•) Dissociation->R_radical Br_anion Bromide Anion (Br-) Dissociation->Br_anion R_radical->Recombination Br_anion->Recombination RMgBr 4-Methylpentylmagnesium Bromide (R-MgBr) Recombination->RMgBr

Caption: Single Electron Transfer (SET) mechanism for Grignard reagent formation.

References

Application Notes and Protocols for Nucleophilic Substitution (SN2) Reactions Involving 1-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution (SN2) reactions involving 1-Bromo-4-methylpentane. This primary alkyl bromide is a versatile substrate for the formation of various functional groups, a crucial process in medicinal chemistry and drug development for the synthesis of new molecular entities.

Introduction to SN2 Reactions of this compound

This compound is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. Its primary nature minimizes steric hindrance at the electrophilic carbon, allowing for efficient backside attack by a wide range of nucleophiles.[1] This characteristic leads to predictable reaction kinetics and high yields of the desired substitution products. The general SN2 reaction is a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group (bromide), resulting in an inversion of stereochemistry if the carbon is a chiral center.[2] The rate of this reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[2]

Factors Influencing SN2 Reactions with this compound

Several factors govern the outcome and rate of SN2 reactions with this compound:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. Anionic nucleophiles are generally more potent than their neutral counterparts.[3]

  • Solvent: Polar aprotic solvents, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), are preferred for SN2 reactions.[4] They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more reactive.

  • Leaving Group: Bromide is a good leaving group, facilitating the SN2 reaction.[5]

  • Temperature: Higher temperatures generally increase the reaction rate, although they can also promote competing elimination (E2) reactions.[4]

Quantitative Data for SN2 Reactions of this compound

While specific experimental kinetic and yield data for this compound is not extensively published, the following tables summarize the expected relative reaction rates and approximate yields based on well-established principles for analogous primary alkyl bromides.[6]

Table 1: Estimated Relative Reaction Rates and Conditions

NucleophileReagentSolventRelative RateTemperature (°C)
Hydroxide (B78521)NaOHEthanol (B145695)/WaterModerate50-70
CyanideNaCNDMSOFast25-50
IodideNaIAcetoneVery Fast25

Note: Relative rates are estimates based on the reactivity of similar primary alkyl bromides.

Table 2: Expected Products and Approximate Yields

NucleophileProductApproximate Yield (%)
OH⁻4-Methylpentan-1-ol80-90
CN⁻5-Methylhexanenitrile85-95
I⁻1-Iodo-4-methylpentane>95

Note: Yields are estimates and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

The following are general methodologies for conducting SN2 reactions with this compound.

Protocol 1: Synthesis of 4-Methylpentan-1-ol via SN2 Reaction with Sodium Hydroxide

Objective: To synthesize 4-Methylpentan-1-ol from this compound and sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve a known amount of sodium hydroxide in a mixture of ethanol and water.

  • Add this compound to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 2-4 hours).

  • After cooling, neutralize any excess base with a dilute acid.

  • Extract the organic product with a suitable solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and filter.

  • Concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation if necessary.

Protocol 2: Synthesis of 5-Methylhexanenitrile via SN2 Reaction with Sodium Cyanide

Objective: To synthesize 5-Methylhexanenitrile from this compound and sodium cyanide.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Stir plate and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • In a round-bottom flask, dissolve sodium cyanide in DMSO.

  • Add this compound to the stirred solution.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 1-3 hours).[7]

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine to remove DMSO and residual cyanide.

  • Dry the organic layer over an anhydrous salt and filter.

  • Remove the solvent using a rotary evaporator to yield the crude nitrile.

  • Purify by distillation under reduced pressure.

Protocol 3: Synthesis of 1-Iodo-4-methylpentane via the Finkelstein Reaction

Objective: To synthesize 1-Iodo-4-methylpentane from this compound using the Finkelstein reaction.[8][9]

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Filter funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve sodium iodide in anhydrous acetone.

  • Add this compound to the solution.

  • The reaction is driven forward by the precipitation of sodium bromide, which is insoluble in acetone.[9]

  • Stir the mixture at room temperature or with gentle heating under reflux for a set period (e.g., 1-2 hours).

  • After the reaction is complete, cool the mixture and filter to remove the precipitated sodium bromide.

  • Evaporate the acetone from the filtrate to obtain the crude 1-Iodo-4-methylpentane.

  • The product can be further purified by distillation if required.

Visualizations

Experimental_Workflow Start Start: Reagent Preparation Reaction SN2 Reaction: This compound + Nucleophile in appropriate solvent Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, GC) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Aqueous Workup: Quenching, Extraction, Washing Monitoring->Workup Reaction complete Drying Drying of Organic Layer (e.g., Na2SO4, MgSO4) Workup->Drying Purification Purification: Distillation or Chromatography Drying->Purification Analysis Product Characterization (e.g., NMR, IR, MS) Purification->Analysis End End: Pure Product Analysis->End

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 1-bromo-4-methylpentane. This versatile alkylating agent is instrumental in introducing the isohexyl moiety into various molecular scaffolds, a common structural feature in a range of biologically active compounds. The following sections detail the synthesis of a malonic ester derivative and a key precursor for urea (B33335) and thiourea-based therapeutic agents.

Synthesis of Diethyl 2-(4-methylpentyl)malonate

Application Note: Diethyl 2-(4-methylpentyl)malonate is a valuable intermediate in the synthesis of substituted carboxylic acids and barbiturate-like structures. The malonic ester synthesis provides a reliable method for the carbon-carbon bond formation between diethyl malonate and this compound. The reaction proceeds via an S(_N)2 mechanism, where the enolate of diethyl malonate acts as a nucleophile.

Experimental Protocol:

A solution of sodium ethoxide is first prepared by cautiously adding sodium metal to absolute ethanol (B145695) under an inert atmosphere. To this, diethyl malonate is added to form the sodium salt. Subsequently, this compound is introduced, and the reaction mixture is heated to reflux to facilitate the alkylation. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by neutralizing the base, extracting the product into an organic solvent, and purifying it by vacuum distillation.

Quantitative Data Summary:

ParameterValueReference
Reactants
Diethyl malonate1.0 molar equivalent[1]
Sodium1.0 molar equivalent[1]
This compound1.0 molar equivalentInferred
Absolute EthanolSufficient volume for dissolution[1]
Reaction Conditions
TemperatureReflux[1]
Reaction TimeNot specified; monitor by TLCInferred
Product Information
ProductDiethyl 2-(4-methylpentyl)malonate
Yield79-83% (for methyl derivative)[1]
PurificationVacuum Distillation[1]

Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound D Alkylation (SN2) A->D B Diethyl Malonate B->D C Sodium Ethoxide in Ethanol C->D E Work-up & Purification D->E F Diethyl 2-(4-methylpentyl)malonate E->F

Alkylation of diethyl malonate.

Synthesis of 4-Isopentyloxyaniline: A Precursor for Urea and Thiourea (B124793) Derivatives

Application Note: 4-Isopentyloxyaniline is a crucial intermediate for the synthesis of various pharmaceutical compounds, including the anti-tubercular drug thiocarlide. Its synthesis is achieved via a Williamson ether synthesis, where the phenoxide of 4-aminophenol (B1666318) reacts with this compound. The resulting ether is a versatile building block for the subsequent formation of urea or thiourea functionalities.

Experimental Protocol:

4-Aminophenol is dissolved in a suitable solvent such as dimethylformamide (DMF), and a base like potassium carbonate is added to generate the phenoxide ion. This compound is then added, and the mixture is heated. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary:

ParameterValueReference
Reactants
4-Aminophenol1.0 molar equivalentInferred
This compound1.0 - 1.2 molar equivalents[2]
Potassium Carbonate1.5 - 2.0 molar equivalents[2]
SolventDMF[2]
Reaction Conditions
Temperature80-90 °C[2]
Reaction Time4-6 hours[2]
Product Information
Product4-Isopentyloxyaniline
Yield85-95% (for analogous reaction)[2]
PurificationRecrystallization or Column Chromatography[2]

Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound E Williamson Ether Synthesis A->E B 4-Aminophenol B->E C Potassium Carbonate C->E D DMF (Solvent) D->E F Work-up & Purification E->F G 4-Isopentyloxyaniline F->G

Williamson ether synthesis of 4-isopentyloxyaniline.

Synthesis of 1,3-Bis(4-isopentyloxyphenyl)thiourea (Thiocarlide)

Application Note: Thiocarlide is a thiourea-based drug with known anti-tuberculosis activity.[3] It functions by inhibiting the synthesis of oleic acid, a key component of the mycobacterial cell wall, by targeting the DesA3 enzyme.[4][5] The synthesis involves the reaction of 4-isopentyloxyaniline with a thiocarbonyl source.

Experimental Protocol:

Two equivalents of 4-isopentyloxyaniline are reacted with one equivalent of a thiocarbonylating agent, such as thiophosgene (B130339) or 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), in an inert solvent like dichloromethane. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying and evaporation of the solvent. The crude product is then purified by recrystallization.

Quantitative Data Summary:

ParameterValueReference
Reactants
4-Isopentyloxyaniline2.0 molar equivalentsInferred
Thiocarbonylating Agent (e.g., TCDI)1.0 molar equivalentInferred
SolventDichloromethaneInferred
Reaction Conditions
TemperatureRoom TemperatureInferred
Reaction TimeMonitor by TLCInferred
Product Information
Product1,3-Bis(4-isopentyloxyphenyl)thiourea
YieldNot specified
PurificationRecrystallizationInferred

Biological Signaling Pathway: Inhibition of Mycolic Acid Synthesis by Thiocarlide

G cluster_pathway Mycolic Acid Biosynthesis Pathway in M. tuberculosis cluster_drug Drug Action Acetyl-CoA Acetyl-CoA Fatty Acid Synthase I Fatty Acid Synthase I Acetyl-CoA->Fatty Acid Synthase I Stearoyl-ACP Stearoyl-ACP Fatty Acid Synthase I->Stearoyl-ACP DesA3 (Δ9-desaturase) DesA3 (Δ9-desaturase) Stearoyl-ACP->DesA3 (Δ9-desaturase) Oleoyl-ACP Oleoyl-ACP DesA3 (Δ9-desaturase)->Oleoyl-ACP Further modification Further modification Oleoyl-ACP->Further modification Tuberculostearic acid Tuberculostearic acid Further modification->Tuberculostearic acid Mycolic Acids Mycolic Acids Tuberculostearic acid->Mycolic Acids Thiocarlide Thiocarlide Thiocarlide->DesA3 (Δ9-desaturase) Inhibition

Mechanism of action of Thiocarlide.

Synthesis of 1,3-Bis(4-isopentyloxyphenyl)urea

Application Note: Symmetrical N,N'-diaryl ureas are a class of compounds with a wide range of biological activities, including potential as anti-inflammatory and anticancer agents. The synthesis of 1,3-bis(4-isopentyloxyphenyl)urea can be achieved by reacting 4-isopentyloxyaniline with a carbonyl source.

Experimental Protocol:

Two equivalents of 4-isopentyloxyaniline are reacted with one equivalent of a carbonylating agent, such as phosgene, triphosgene, or 1,1'-carbonyldiimidazole (B1668759) (CDI), in an inert solvent. The reaction conditions will vary depending on the chosen carbonyl source. For example, when using triphosgene, the reaction is often carried out in the presence of a base like triethylamine (B128534) at low temperatures. The reaction progress is monitored by TLC. After completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization.

Quantitative Data Summary:

ParameterValueReference
Reactants
4-Isopentyloxyaniline2.0 molar equivalents[6]
Carbonylating Agent (e.g., Triphosgene)0.5 - 1.0 molar equivalent[6]
Base (e.g., Triethylamine)2.0 molar equivalents[7]
SolventAcetonitrile or Dichloromethane[6][7]
Reaction Conditions
Temperature0 °C to Room Temperature[6]
Reaction Time1-4 hours[6]
Product Information
Product1,3-Bis(4-isopentyloxyphenyl)urea
YieldHigh (for analogous reactions)[6]
PurificationRecrystallization[6]

Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Isopentyloxyaniline D Urea Formation A->D B Carbonylating Agent (e.g., Triphosgene) B->D C Base (e.g., Triethylamine) C->D E Work-up & Purification D->E F 1,3-Bis(4-isopentyloxyphenyl)urea E->F

Synthesis of a symmetrical diaryl urea.

References

Application Notes and Protocols for the Preparation of 4-Methylpentylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-methylpentylmagnesium bromide, a valuable Grignard reagent in organic synthesis. The protocol details the necessary reagents, equipment, and procedural steps for the successful formation of this organometallic compound. Additionally, safety considerations, reaction mechanisms, and key physical and chemical properties are outlined to ensure safe and efficient execution in a laboratory setting. This reagent is a potent nucleophile and strong base, making it a versatile tool for creating carbon-carbon bonds in the development of novel chemical entities.[1][2]

Introduction

Grignard reagents, discovered by Victor Grignard, are organomagnesium halides that serve as powerful nucleophiles in organic chemistry.[3][4] The formation of 4-methylpentylmagnesium bromide from 1-bromo-4-methylpentane and magnesium metal is a classic example of a Grignard reaction.[1] The carbon-magnesium bond in this reagent is highly polarized, resulting in a nucleophilic carbon atom that can attack a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds.[2][5][6][7] The successful preparation of this reagent is highly dependent on maintaining anhydrous conditions, as it reacts readily with protic solvents like water.[5][8][9]

Physicochemical Properties

4-Methylpentylmagnesium bromide is typically prepared and used in situ as a solution in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[2] Due to its high reactivity, it is not commonly isolated as a pure substance.[2]

PropertyValue/DescriptionSource
Molecular Formula C₆H₁₃BrMg-
Molecular Weight 189.37 g/mol Calculated
Appearance in Solution Typically a gray, cloudy, or brownish solution.[2][10][2][10]
Solubility Soluble in anhydrous ethereal solvents (e.g., diethyl ether, THF).[2][2]
Reactivity Highly reactive with water, alcohols, and other protic solvents.[2][5] Reacts with oxygen.[2][2][5]

Experimental Protocol: Preparation of 4-Methylpentylmagnesium Bromide

This protocol outlines the laboratory-scale synthesis of 4-methylpentylmagnesium bromide.

Materials:

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityMoles
Magnesium TurningsMg24.311.5 g0.062
This compoundC₆H₁₃Br165.0710.0 g (8.0 mL)0.061
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.1250 mL-
Iodine (crystal)I₂253.811-2 small crystals-

Equipment:

  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Drying tubes (e.g., with calcium chloride)

  • Syringes and needles

Procedure:

  • Apparatus Setup:

    • All glassware must be thoroughly dried in an oven at >100°C for several hours and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[9][10][11]

    • Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. The condenser outlet should be fitted with a drying tube.

    • Place a magnetic stir bar in the flask.

  • Magnesium Activation:

    • Place the magnesium turnings into the reaction flask.

    • Add a small crystal of iodine to the flask.[8][12][13] The iodine helps to activate the magnesium surface by disrupting the passivating layer of magnesium oxide.[7][8][14]

  • Initiation of the Reaction:

    • In the dropping funnel, prepare a solution of this compound in 20 mL of anhydrous diethyl ether.

    • Add approximately 2-3 mL of this solution to the magnesium turnings.

    • The reaction should begin spontaneously within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy/gray solution.[10][15]

    • If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary.[9][15] Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.[9]

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[2][15]

    • After the addition is complete, if reflux subsides, gently heat the mixture using a heating mantle to maintain a steady reflux for an additional 30-60 minutes to ensure complete reaction of the magnesium.[15]

  • Completion and Use:

    • After the reflux period, cool the mixture to room temperature. The resulting gray to brownish solution is the 4-methylpentylmagnesium bromide reagent.

    • The Grignard reagent is best used immediately for subsequent reactions.[10] Its concentration can be determined by titration if necessary.[10][16]

Reaction Mechanism and Workflow

The formation of a Grignard reagent is believed to occur on the surface of the magnesium metal via a single-electron transfer (SET) mechanism.[1]

Grignard_Formation cluster_solution Solution Phase cluster_surface Magnesium Surface reactant reactant intermediate intermediate product product surface surface RBr This compound (R-Br) RBr_adsorbed R-Br (adsorbed) RBr->RBr_adsorbed Diffusion to surface Mg_surface Mg Metal SET Single Electron Transfer (SET) Mg_surface->SET Mg_cation Mg⁺• RBr_adsorbed->SET Radical_anion [R-Br]•⁻ SET->Radical_anion R_radical R• (Alkyl Radical) Radical_anion->R_radical Dissociation Br_anion Br⁻ Radical_anion->Br_anion RMgBr 4-Methylpentylmagnesium Bromide (R-Mg-Br) R_radical->RMgBr Recombination Br_anion->RMgBr Mg_cation->RMgBr

Caption: Mechanism of 4-methylpentylmagnesium bromide formation.

The overall experimental workflow is a critical sequence of steps to ensure a successful synthesis.

experimental_workflow setup setup reagent_prep reagent_prep reaction reaction completion completion start Start dry_glassware Dry Glassware (Oven/Flame-Dry) start->dry_glassware assemble_apparatus Assemble Apparatus under Inert Gas dry_glassware->assemble_apparatus add_mg_iodine Add Mg Turnings & Iodine assemble_apparatus->add_mg_iodine initiate_reaction Initiate Reaction (Add small aliquot) add_mg_iodine->initiate_reaction prepare_bromide_solution Prepare Solution of This compound in Anhydrous Ether prepare_bromide_solution->initiate_reaction add_remaining_bromide Dropwise Addition of Bromide Solution initiate_reaction->add_remaining_bromide reflux Reflux to Completion add_remaining_bromide->reflux cool_product Cool to Room Temperature reflux->cool_product product_formed Grignard Reagent Ready for Use cool_product->product_formed end End product_formed->end

Caption: Experimental workflow for Grignard reagent synthesis.

Safety Precautions

The preparation of Grignard reagents involves significant hazards that must be carefully managed.

  • Flammability: Diethyl ether is extremely flammable and volatile. Ensure the reaction is conducted in a well-ventilated fume hood, away from any sources of ignition.[9][11][17]

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous. An ice bath should be kept on hand to control the reaction rate if necessary.[9][11][17]

  • Reactivity with Water and Air: Grignard reagents react violently with water and are sensitive to atmospheric oxygen and moisture.[12][16] It is imperative to use anhydrous solvents and maintain an inert atmosphere throughout the procedure.[10][16]

  • Corrosivity: Grignard reagents are corrosive and can cause severe skin and eye damage.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[10][12][17]

Applications in Drug Development

4-Methylpentylmagnesium bromide is a valuable building block in medicinal chemistry and drug development. Its primary application is the formation of new carbon-carbon bonds, allowing for the synthesis of more complex molecules from simpler precursors.

  • Synthesis of Alcohols: It reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, which are common functional groups in drug candidates.[2]

  • Alkylation Reactions: The 4-methylpentyl group can be introduced into various molecular scaffolds, enabling the exploration of structure-activity relationships (SAR) by modifying the lipophilicity and steric profile of a lead compound.

  • Reaction with Esters: The reaction with esters yields tertiary alcohols, providing another route to complex alcohol structures.[2]

The versatility of this reagent makes it a key tool for constructing the carbon skeletons of potential therapeutic agents.

References

Application of 1-Bromo-4-methylpentane in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Bromo-4-methylpentane, also known as isohexyl bromide, is a versatile alkylating agent with significant applications in the synthesis of agrochemical intermediates. Its branched alkyl structure is a key feature in the design of modern herbicides and fungicides, contributing to the molecule's lipophilicity and interaction with biological targets. This application note details the use of this compound in the synthesis of key agrochemical precursors, namely diethyl 2-(4-methylpentyl)malonate and N-aryl-N'-(isopentyloxy)phenyl ureas, and provides detailed experimental protocols for their synthesis.

Introduction

The continuous demand for more effective and selective agrochemicals necessitates the development of novel molecular scaffolds. Alkyl bromides are fundamental building blocks in organic synthesis, allowing for the introduction of alkyl chains into various molecules. This compound serves as a source for the isohexyl group, a structural motif found in some biologically active compounds. The introduction of this branched alkyl chain can influence the physicochemical properties of a molecule, such as its solubility, stability, and ability to penetrate biological membranes, which are critical for the efficacy of an agrochemical.

This document outlines two primary applications of this compound in the synthesis of potential agrochemical candidates:

  • Synthesis of Diethyl 2-(4-methylpentyl)malonate: This malonic ester derivative is a precursor for the synthesis of substituted carboxylic acids, which are themselves key intermediates for various herbicides, including compounds structurally related to the herbicide Karsil.

  • Synthesis of Phenylurea Derivatives: Phenylurea compounds are a well-established class of herbicides that act by inhibiting photosynthesis. The introduction of an isopentyloxy group, derived from this compound, can modulate the herbicidal activity and selectivity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of agrochemical intermediates using this compound. The data is representative of typical laboratory-scale syntheses.

Intermediate ProductReactantsBase/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
Diethyl 2-(4-methylpentyl)malonateThis compound, Diethyl malonateSodium EthoxideEthanol (B145695)127885-90
1,3-bis(4-(isopentyloxy)phenyl)ureaThis compound, 1,3-bis(4-hydroxyphenyl)urea (B3050005)Potassium CarbonateDMF2410075-80

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(4-methylpentyl)malonate

This protocol describes the alkylation of diethyl malonate with this compound to yield diethyl 2-(4-methylpentyl)malonate.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Sodium metal (1.1 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring.

  • After the addition is complete, add this compound dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure diethyl 2-(4-methylpentyl)malonate.

Protocol 2: Synthesis of 1,3-bis(4-(isopentyloxy)phenyl)urea

This protocol describes the O-alkylation of 1,3-bis(4-hydroxyphenyl)urea with this compound to yield a phenylurea derivative with potential herbicidal activity.

Materials:

  • This compound (2.2 eq)

  • 1,3-bis(4-hydroxyphenyl)urea (1.0 eq)

  • Potassium carbonate (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add 1,3-bis(4-hydroxyphenyl)urea, potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to 100°C and maintain for 24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure 1,3-bis(4-(isopentyloxy)phenyl)urea.

Mandatory Visualization

Synthesis_Pathway_1 reactant1 This compound reagent1 NaOEt / EtOH reactant1->reagent1 reactant2 Diethyl malonate reactant2->reagent1 intermediate1 Diethyl 2-(4-methylpentyl)malonate reagent1->intermediate1 Alkylation reagent2 1. NaOH, H2O 2. H3O+, Δ intermediate1->reagent2 intermediate2 4-Methylpentanoic acid reagent2->intermediate2 Hydrolysis & Decarboxylation reagent3 1. SOCl2 2. 3,4-dichloroaniline intermediate2->reagent3 product N-(3,4-dichlorophenyl)-4-methylpentanamide (Karsil analogue) reagent3->product Amidation

Caption: Synthesis of a Karsil analogue from this compound.

Synthesis_Pathway_2 reactant1 This compound reagent K2CO3 / DMF reactant1->reagent reactant2 1,3-bis(4-hydroxyphenyl)urea reactant2->reagent product 1,3-bis(4-(isopentyloxy)phenyl)urea (Phenylurea Herbicide) reagent->product O-Alkylation

Caption: Synthesis of a phenylurea herbicide using this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potential agrochemical compounds. The protocols provided herein demonstrate its utility in creating key intermediates for classes of herbicides with proven efficacy. Further derivatization of the synthesized malonate and phenylurea intermediates can lead to the discovery of novel and potent agrochemicals. The incorporation of the branched isohexyl moiety from this compound is a strategic approach in the rational design of new crop protection agents. Researchers in the field of agrochemical synthesis are encouraged to explore the potential of this readily available alkylating agent in their discovery programs.

Application Notes and Protocols: Wurtz Coupling of 1-Bromo-4-methylpentane and Its Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wurtz coupling reaction, first reported by Charles Adolphe Wurtz in 1855, is a classic method in organic synthesis for the formation of carbon-carbon bonds through the reductive coupling of two alkyl halides in the presence of a reactive metal, typically sodium.[1][2] This reaction is particularly useful for the synthesis of symmetrical alkanes. When 1-bromo-4-methylpentane is subjected to Wurtz coupling conditions, the primary objective is the synthesis of 2,7-dimethyloctane (B85488). However, the reaction is often accompanied by side reactions, most notably disproportionation, which leads to the formation of an alkene and an alkane with the same number of carbon atoms as the starting alkyl halide.[3] This document provides a detailed overview of the main reaction and its significant side reactions, a generalized experimental protocol for the Wurtz coupling of this compound, and visual diagrams to illustrate the reaction pathways and experimental workflow.

Main Reaction and Side Reactions

The Wurtz coupling of this compound with sodium in an anhydrous ether solvent is intended to produce the symmetrical alkane, 2,7-dimethyloctane. The reaction proceeds through a mechanism that is believed to involve both free radical and organometallic intermediates.[2][4]

Main Coupling Reaction:

2 (CH₃)₂CHCH₂CH₂CH₂Br + 2 Na → (CH₃)₂CHCH₂CH₂CH₂CH₂CH₂CH(CH₃)₂ + 2 NaBr

However, a significant side reaction that competes with the desired coupling is disproportionation. In this process, one alkyl radical abstracts a hydrogen atom from another, resulting in the formation of an alkane (4-methylpentane) and an alkene (4-methyl-1-pentene).[3][5]

Disproportionation Side Reaction:

2 (CH₃)₂CHCH₂CH₂CH₂Br + 2 Na → (CH₃)₂CHCH₂CH₂CH₃ + (CH₃)₂CHCH₂CH=CH₂ + 2 NaBr

The ratio of the coupling product to the disproportionation products is influenced by factors such as the structure of the alkyl halide, the reaction temperature, and the solvent used. While the Wurtz reaction is generally more efficient for primary alkyl halides like this compound, the formation of side products can still significantly reduce the yield of the desired coupled product.[6][7]

Product Distribution

A comprehensive search of scientific literature did not yield specific quantitative data for the product distribution of the Wurtz coupling reaction of this compound. The yields of coupling versus disproportionation products are highly dependent on the specific reaction conditions. However, based on the general understanding of the Wurtz reaction with primary alkyl halides, the expected products are listed in the table below. It is important to note that the yield of the desired coupled product is often moderate, and significant amounts of side products can be formed.

Product NameChemical StructureProduct Type
2,7-Dimethyloctane(CH₃)₂CH(CH₂)₄CH(CH₃)₂Coupling Product
4-Methylpentane(CH₃)₂CH(CH₂)₂CH₃Disproportionation Product (Alkane)
4-Methyl-1-pentene(CH₃)₂CHCH₂CH=CH₂Disproportionation Product (Alkene)

Experimental Protocol

The following is a generalized experimental protocol for the Wurtz coupling of a primary alkyl bromide, such as this compound. This protocol is based on general procedures for the Wurtz reaction and should be adapted and optimized for specific laboratory conditions.[8]

Materials:

  • This compound

  • Sodium metal, finely cut or as a dispersion

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • An inert gas atmosphere (e.g., nitrogen or argon)

  • Standard reflux apparatus (round-bottom flask, condenser, drying tube)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Apparatus Setup: Assemble a dry reflux apparatus under an inert atmosphere. The round-bottom flask should be equipped with a magnetic stir bar.

  • Reagent Preparation: In the round-bottom flask, place the required amount of finely cut sodium metal in anhydrous diethyl ether.

  • Initiation of Reaction: While stirring vigorously, slowly add a solution of this compound in anhydrous diethyl ether to the sodium suspension. The reaction is exothermic and may require initial gentle heating to initiate.

  • Reaction Maintenance: Once the reaction has started, maintain a gentle reflux by heating the mixture. Continue the reaction with stirring for several hours until the sodium metal is consumed.

  • Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature. Cautiously quench any unreacted sodium by the slow addition of a small amount of ethanol (B145695), followed by water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over a suitable drying agent. Filter to remove the drying agent and then remove the solvent using a rotary evaporator.

  • Purification: The crude product mixture can be purified by fractional distillation to separate the desired 2,7-dimethyloctane from the lower-boiling side products (4-methylpentane and 4-methyl-1-pentene).

Visual Diagrams

To further illustrate the concepts discussed, the following diagrams have been generated.

Wurtz_Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_products Products This compound This compound Alkyl Radical Alkyl Radical This compound->Alkyl Radical + Na Alkyl Sodium Alkyl Sodium Alkyl Radical->Alkyl Sodium + Na 4-Methylpentane 4-Methylpentane Alkyl Radical->4-Methylpentane + Alkyl Radical (Disproportionation) 4-Methyl-1-pentene 4-Methyl-1-pentene Alkyl Radical->4-Methyl-1-pentene + Alkyl Radical (Disproportionation) 2,7-Dimethyloctane 2,7-Dimethyloctane Alkyl Sodium->2,7-Dimethyloctane + this compound (Coupling) Experimental_Workflow A Setup dry reflux apparatus under inert atmosphere B Add sodium metal and anhydrous ether to flask A->B C Slowly add this compound in anhydrous ether B->C D Maintain reflux with stirring until sodium is consumed C->D E Cool and quench reaction with ethanol and water D->E F Extract with ether and wash with water and brine E->F G Dry organic layer and remove solvent F->G H Purify by fractional distillation G->H I Characterize products H->I

References

Application Notes and Protocols for the Finkelstein Reaction: Synthesis of 1-Iodo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-iodo-4-methylpentane (B7976347) from 1-bromo-4-methylpentane via the Finkelstein reaction. The Finkelstein reaction is a robust and efficient method for the conversion of alkyl bromides and chlorides to their corresponding iodides.[1][2] This nucleophilic substitution (SN2) reaction is typically carried out using sodium iodide in acetone (B3395972), where the precipitation of the insoluble sodium bromide drives the reaction to completion.[1][3] These notes are intended for researchers, scientists, and professionals in drug development seeking a reliable method for the synthesis of primary iodoalkanes.

Introduction

The Finkelstein reaction is a classic and widely used method in organic synthesis for the formation of alkyl iodides from other alkyl halides.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an iodide ion displaces a bromide or chloride ion.[1][4] The choice of acetone as a solvent is crucial, as sodium iodide is soluble in acetone while the resulting sodium bromide or chloride is not, thus shifting the equilibrium towards the product side in accordance with Le Châtelier's principle.[2][3]

Primary alkyl halides, such as this compound, are excellent substrates for the Finkelstein reaction due to their relatively unhindered nature, which facilitates the backside attack of the nucleophile characteristic of an SN2 reaction.[5] The resulting 1-iodo-4-methylpentane is a valuable synthetic intermediate.

Reaction Mechanism and Principles

The Finkelstein reaction is a single-step process where the iodide nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a new carbon-iodine bond and the simultaneous cleavage of the carbon-bromine bond.[1]

Key Principles:

  • SN2 Mechanism: The reaction follows a second-order kinetic profile, being first order in both the alkyl halide and the iodide salt.[6]

  • Solvent Effects: Acetone is the preferred solvent due to the differential solubility of the sodium halide salts.[2] Sodium iodide is soluble, while sodium bromide is sparingly soluble and precipitates out of the solution, driving the reaction forward.[2][3]

  • Substrate Suitability: Primary alkyl halides are ideal substrates.[5] Secondary halides react more slowly, and tertiary, vinyl, and aryl halides are generally unreactive under standard Finkelstein conditions.[2]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Finkelstein reaction with primary alkyl bromides, adapted for the synthesis of 1-iodo-4-methylpentane.

ParameterValue/ConditionNotes
Substrate This compoundA primary alkyl bromide, ideal for SN2 reactions.
Reagent Sodium Iodide (NaI)Typically used in molar excess to ensure complete conversion.
Solvent Acetone (anhydrous)Essential for the precipitation of sodium bromide.
Temperature Reflux (~56 °C)Gentle heating is sufficient to promote the reaction.
Reaction Time 20 - 60 minutesReaction progress can be monitored by the formation of a precipitate.
Typical Yield > 85%High yields are generally achievable with primary alkyl bromides.

Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of 1-iodobutane (B1219991) from 1-bromobutane (B133212) and is expected to yield excellent results for this compound.[7]

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bisulfite solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus (optional, for purification)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15 g (0.1 mol) of anhydrous sodium iodide in 80 mL of anhydrous acetone.[7]

  • Addition of Substrate: To the stirred solution, add 0.08 mol of this compound.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a water bath or heating mantle for approximately 20-30 minutes.[7] The formation of a white precipitate (sodium bromide) should be observed.

  • Work-up - Acetone Removal: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the bulk of the acetone using a rotary evaporator or by simple distillation (approximately 60 mL).[7]

  • Extraction: Cool the residue in an ice bath and add 50 mL of water. Transfer the mixture to a separatory funnel and extract the product with 25 mL of diethyl ether.[7] Separate the organic layer.

  • Washing: Wash the organic layer with 10 mL of a saturated aqueous sodium bisulfite solution to remove any traces of iodine.[7] The organic layer should become colorless.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude 1-iodo-4-methylpentane.

  • Purification (Optional): The crude product can be purified by vacuum distillation if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1-iodo-4-methylpentane.

Finkelstein_Workflow Reactants This compound + NaI in Acetone Reaction Reflux (Formation of NaBr ppt) Reactants->Reaction Workup1 Cool & Remove Acetone Reaction->Workup1 Extraction Add H2O & Extract with Diethyl Ether Workup1->Extraction Washing Wash with aq. NaHSO3 Extraction->Washing Drying Dry with MgSO4 Washing->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Product 1-Iodo-4-methylpentane (Crude Product) Evaporation->Product Purification Vacuum Distillation (Optional) Product->Purification FinalProduct Pure 1-Iodo-4-methylpentane Purification->FinalProduct

Caption: Workflow for the synthesis of 1-iodo-4-methylpentane.

Safety Precautions

  • Alkyl halides, particularly iodides, are toxic and should be handled with care in a well-ventilated fume hood.[7]

  • Avoid skin contact and inhalation of vapors.[7]

  • Acetone and diethyl ether are highly flammable; ensure there are no open flames or spark sources in the vicinity.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Characterization

The identity and purity of the synthesized 1-iodo-4-methylpentane can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Conclusion

The Finkelstein reaction provides a straightforward and high-yielding method for the synthesis of 1-iodo-4-methylpentane from its corresponding bromoalkane. The protocol detailed in these notes is robust and can be readily implemented in a standard organic synthesis laboratory. Careful adherence to the procedure and safety precautions will ensure a successful outcome.

References

Application Note: Synthesis of 1-Bromo-4-methylpentane via Anti-Markovnikov Hydrobromination

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1-bromo-4-methylpentane from 4-methyl-1-pentene (B8377) through a peroxide-initiated, anti-Markovnikov addition of hydrogen bromide (HBr). This free-radical chain reaction, often referred to as the "peroxide effect" or the Kharasch effect, offers a regioselective method to obtain terminal alkyl bromides from α-olefins, a crucial transformation in synthetic organic chemistry.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The addition of hydrogen halides to unsymmetrical alkenes is a fundamental reaction in organic chemistry. Under standard electrophilic addition conditions, the reaction of HBr with an alkene follows Markovnikov's rule, where the bromine atom attaches to the more substituted carbon of the double bond.[3] However, in the presence of a radical initiator, such as an organic peroxide, and heat or UV light, the regioselectivity is reversed, leading to the anti-Markovnikov product.[3][4][5] This occurs because the reaction proceeds through a more stable carbon radical intermediate.[4][6]

The synthesis of this compound, an important alkylating agent and building block in the synthesis of more complex molecules, is a prime example of this reaction's utility.[7][8] This application note details the reaction mechanism, provides a comprehensive experimental protocol, and presents relevant chemical data for this transformation.

Reaction Mechanism

The anti-Markovnikov addition of HBr proceeds via a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[1][2]

  • Initiation: The process begins with the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide initiator (e.g., benzoyl peroxide or di-tert-butyl peroxide) upon heating or exposure to UV light, generating two alkoxy radicals.[4] These highly reactive radicals then abstract a hydrogen atom from HBr to form a bromine radical (Br•).[1][4]

  • Propagation: The bromine radical adds to the less substituted carbon (C1) of the 4-methyl-1-pentene double bond. This regioselective addition generates a more stable secondary carbon radical at the C2 position.[6] This carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the final product, this compound, and regenerating a bromine radical, which continues the chain reaction.[1][4]

  • Termination: The chain reaction concludes when two radicals combine in various ways to form stable, non-radical species.

The diagram below illustrates the key steps of the reaction mechanism.

References

Application Notes and Protocols: Introducing the 4-Methylpentyl Group with 1-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methylpentane is a versatile alkylating agent utilized in organic synthesis to introduce the 4-methylpentyl (isohexyl) moiety onto a variety of nucleophilic substrates. This branched alkyl chain can be strategically employed in drug design and materials science to modulate physicochemical properties such as lipophilicity, steric bulk, and metabolic stability. Increased lipophilicity can enhance membrane permeability and influence the binding affinity of a molecule to its biological target. These application notes provide a comprehensive overview of the use of this compound in key alkylation reactions, complete with detailed experimental protocols, quantitative data, and visual diagrams of relevant workflows and signaling pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for designing reaction setups and purification procedures.

PropertyValue
Molecular Formula C₆H₁₃Br[1]
Molecular Weight 165.07 g/mol [1]
CAS Number 626-88-0[1]
Appearance Colorless liquid
Boiling Point 146-148 °C
Density 1.134 g/mL at 25 °C
Solubility Soluble in common organic solvents (e.g., THF, DMF, CH₃CN, CH₂Cl₂); Insoluble in water.

Applications in Organic Synthesis

This compound is an effective electrophile for the alkylation of a wide range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon nucleophiles. The following sections detail the protocols for these key transformations.

N-Alkylation: Synthesis of N-(4-methylpentyl)anilines and N-alkylated Indoles

The introduction of a 4-methylpentyl group onto nitrogen-containing heterocycles is a crucial step in the synthesis of various biologically active compounds, including synthetic cannabinoids.

Representative Experimental Protocol: N-Alkylation of Aniline (B41778)

This protocol describes a general procedure for the mono-N-alkylation of aniline.

Materials:

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add aniline (1.0 mmol).

  • Add this compound (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(4-methylpentyl)aniline.

Illustrative Quantitative Data for N-Alkylation:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃Acetonitrile8012-2475-85
IndoleNaHDMF252-480-90
PyrrolidineK₂CO₃Acetonitrile606-1285-95

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of ethers from phenols and alkyl halides.

Representative Experimental Protocol: O-Alkylation of Phenol (B47542)

Materials:

  • Phenol

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • 1 M aqueous NaOH solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add cesium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Heat the mixture to 60 °C and monitor the reaction by TLC.[2]

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with 1 M aqueous NaOH, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (4-methylpentoxy)benzene.

Illustrative Quantitative Data for O-Alkylation:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolCs₂CO₃DMF6012-1880-90
4-MethoxyphenolK₂CO₃AcetoneReflux12-2485-95
2-NaphtholNaHTHF254-888-96

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

S-Alkylation of Thiols

The high nucleophilicity of thiols allows for efficient S-alkylation under mild conditions.

Representative Experimental Protocol: S-Alkylation of Thiophenol

Materials:

  • Thiophenol

  • This compound

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, add a solution of thiophenol (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 mmol) in anhydrous THF (2 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.[2]

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to give the desired (4-methylpentyl)(phenyl)sulfane.

Illustrative Quantitative Data for S-Alkylation:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHF252-690-98
4-MethylthiophenolK₂CO₃DMF504-888-95
Cysteine derivativeNaHCO₃Ethanol (B145695)/Water256-1275-85

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

C-Alkylation of Active Methylene Compounds

The malonic ester synthesis is a classic method for the formation of carbon-carbon bonds via the alkylation of an enolate.

Representative Experimental Protocol: C-Alkylation of Diethyl Malonate

Materials:

  • Diethyl malonate

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • Diethyl ether

  • Aqueous HCl

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to absolute ethanol.

  • Once the sodium has dissolved, add diethyl malonate (1.1 eq) dropwise at room temperature and stir for 30 minutes to form the enolate.

  • Cool the solution to 0 °C and add this compound (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The resulting diethyl 2-(4-methylpentyl)malonate can be further hydrolyzed and decarboxylated by heating with aqueous HCl to yield 6-methylheptanoic acid.

Illustrative Quantitative Data for C-Alkylation:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Diethyl malonateNaOEtEthanolReflux6-1270-80
Ethyl acetoacetateNaHTHF254-875-85
AcetylacetoneK₂CO₃AcetoneReflux3-680-90

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Application in the Synthesis of Bioactive Molecules: Synthetic Cannabinoids

A significant application of introducing a pentyl or related alkyl chain is in the synthesis of synthetic cannabinoids, such as JWH-018. The N-alkyl chain plays a crucial role in the binding affinity of these ligands to the cannabinoid receptors, CB1 and CB2.

Experimental Workflow: Synthesis of a JWH-018 Analog

The following diagram illustrates a generalized workflow for the synthesis of a JWH-018 analog, highlighting the N-alkylation step using an appropriate bromoalkane like this compound.

G cluster_0 Synthesis of Naphthoylindole Core cluster_1 N-Alkylation cluster_2 Purification Indole Indole Friedel_Crafts Friedel-Crafts Acylation Indole->Friedel_Crafts Naphthoyl Chloride, AlCl₃ Naphthoylindole Naphthoylindole Intermediate Friedel_Crafts->Naphthoylindole Deprotonation Deprotonation Naphthoylindole->Deprotonation NaH, DMF Alkylation SN2 Alkylation Deprotonation->Alkylation This compound Final_Product JWH-018 Analog Alkylation->Final_Product Workup Workup Final_Product->Workup Aqueous Workup Chromatography Chromatography Workup->Chromatography Column Chromatography Characterization Characterized Product Chromatography->Characterization NMR, MS

Workflow for the synthesis of a JWH-018 analog.

Signaling Pathway: Cannabinoid Receptor Activation

The 4-methylpentyl group, as part of a larger molecule, can serve as a hydrophobic tail that interacts with the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that leads to the pharmacological effects associated with cannabinoids.

G cluster_0 Receptor Binding cluster_1 G-Protein Activation cluster_2 Downstream Signaling Ligand Ligand with 4-Methylpentyl Group CB1 CB1 Receptor (GPCR) Ligand->CB1 Binding G_Protein_Inactive Inactive G-Protein (αβγ-GDP) CB1->G_Protein_Inactive Conformational Change G_Protein_Active Active G-Protein (α-GTP + βγ) G_Protein_Inactive->G_Protein_Active GDP/GTP Exchange Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulation Second_Messenger Second_Messenger Effector->Second_Messenger Change in Second Messenger (e.g., ↓cAMP) Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Cannabinoid receptor 1 (CB1) signaling pathway.

Safety Precautions

This compound is a flammable liquid and an irritant. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 4-methylpentyl group into organic molecules. The protocols and data provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The ability to predictably modify molecular architecture with this alkylating agent makes it an important tool in the design and synthesis of novel compounds with tailored properties.

References

Troubleshooting & Optimization

How to optimize Grignard reaction yield with 1-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Grignard reactions involving 1-bromo-4-methylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of a Grignard reaction with this compound?

A1: The success of a Grignard reaction with this compound hinges on several critical factors:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources. The presence of even trace amounts of water from glassware, solvents, or the atmosphere will quench the reagent and significantly lower the yield.[1]

  • Magnesium Activation: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent or hinder the reaction initiation.[2][3] Effective activation to expose a fresh magnesium surface is crucial.

  • Solvent Choice: The ether solvent used (typically diethyl ether or THF) is not just a medium but also stabilizes the Grignard reagent through coordination.[4][5][6] The choice of solvent can influence the reagent's reactivity and solubility.

  • Reaction Temperature and Addition Rate: The formation of the Grignard reagent is exothermic. Controlling the temperature and the rate of addition of this compound is essential to prevent side reactions, such as Wurtz coupling.[1][7]

Q2: What is the primary side reaction when preparing bromo(4-methylpentyl)magnesium, and how can it be minimized?

A2: The most common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted this compound to produce 2,7-dimethyloctane.[1][8] To minimize this, the this compound should be added slowly and dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, reducing the likelihood of it reacting with the Grignard reagent.[1]

Q3: My Grignard reaction with this compound won't start. What are the likely causes and solutions?

A3: Failure to initiate is a common problem, usually due to:

  • Inactive Magnesium Surface: The magnesium turnings are likely coated with a layer of magnesium oxide.[2][3]

    • Solution: Activate the magnesium using methods described in the troubleshooting guide below, such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][9]

  • Wet Glassware or Solvents: Trace amounts of water will prevent the reaction from starting.[2]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[1]

  • Impure Starting Material: The this compound may contain impurities that inhibit the reaction.

    • Solution: Use pure, dry this compound. If necessary, purify it before use.

Q4: What is the visual evidence of a successful Grignard reaction initiation?

A4: A successful initiation is typically indicated by several signs:

  • The disappearance of the color of a chemical activator, such as the purple vapor of iodine.[3]

  • The appearance of a cloudy or grayish-brown color in the reaction mixture.[3]

  • Spontaneous boiling or refluxing of the solvent (especially with diethyl ether) as the reaction is exothermic.[3]

  • The gradual consumption of the magnesium turnings.

Q5: Is a dark-colored Grignard solution still usable?

A5: Yes, a dark brown or black, cloudy appearance is common and does not necessarily mean the reaction has failed. The cloudiness is often due to finely divided, unreacted magnesium or insoluble magnesium salts. The dark color can arise from trace impurities. The key factor is the concentration of the active Grignard reagent. As long as a titration confirms a suitable concentration, the solution can typically be used after decanting or filtering to remove solids.[8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Reaction Fails to Initiate 1. Inactive magnesium surface (MgO layer).[3] 2. Presence of water in glassware or solvent.[1] 3. Impure this compound.1. Activate Magnesium: Use one of the activation methods detailed in the protocols below (e.g., iodine, 1,2-dibromoethane, mechanical grinding).[3][9] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert gas (Nitrogen or Argon). Use anhydrous grade ether or THF.[1] 3. Purify Starting Material: Ensure the alkyl bromide is pure and dry.
Low Yield of Desired Product 1. Incomplete Grignard formation. 2. Wurtz coupling side reaction.[1][8] 3. Quenching by moisture or atmospheric CO₂.[1][6] 4. Incorrect stoichiometry (inaccurate Grignard concentration).1. Confirm Grignard Formation: Ensure the reaction has initiated and gone to completion (most magnesium consumed). 2. Minimize Wurtz Coupling: Add the this compound solution slowly and dropwise to the magnesium.[1] 3. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon at all times.[1] 4. Titrate the Grignard Reagent: Before adding the electrophile, determine the exact concentration of your Grignard reagent to ensure correct stoichiometry.[8]
Reaction Starts but Then Stops 1. Insufficiently anhydrous conditions leading to gradual quenching.[10] 2. "Poisoning" of the magnesium surface.1. Review Drying Procedures: Re-evaluate the drying of all components (glassware, solvent, alkyl halide, and inert gas). 2. Use Fresh Reagents: Old or impure reagents can inhibit the reaction. Consider using freshly opened solvents and high-purity magnesium.
Formation of a White Precipitate 1. Hydrolysis of the Grignard reagent due to water contamination. The precipitate is likely magnesium hydroxide/oxide.1. Strictly Anhydrous Conditions: This is a clear sign of water contamination. Review all drying procedures for future attempts.
Uncontrolled, Vigorous Reaction 1. Addition of this compound is too fast. 2. Insufficient cooling.1. Control Addition Rate: Add the alkyl bromide dropwise using an addition funnel to maintain a steady, controllable reflux. 2. Use an Ice Bath: Have an ice-water bath ready to cool the reaction flask if it becomes too vigorous.

Data Presentation

Table 1: Comparison of Common Solvents for Grignard Synthesis

SolventBoiling Point (°C)Key AdvantagesKey Disadvantages
Diethyl Ether (Et₂O) 34.6Easier initiation due to lower boiling point; good standard solvent.[2]Highly flammable; can form explosive peroxides.[11]
Tetrahydrofuran (THF) 66Better for less reactive halides due to higher solvating power; higher boiling point allows for higher reaction temperatures.[12][13]Can form explosive peroxides; may require more vigorous initiation.
2-Methyltetrahydrofuran (2-MeTHF) 80Greener alternative (can be derived from renewable resources); often suppresses Wurtz coupling more effectively than THF.[11]Higher boiling point; may be more expensive.

Table 2: Common Methods for Magnesium Activation

Activation MethodDescriptionVisual Cue of Success
Iodine (I₂) A small crystal of iodine is added to the dry magnesium turnings. The iodine etches the magnesium surface, removing the oxide layer.[3][9]The purple/brown color of the iodine disappears.[3]
1,2-Dibromoethane (DBE) A small amount of DBE is added, which reacts readily with magnesium to expose a fresh surface.[3][9]Bubbling (evolution of ethylene (B1197577) gas) is observed.[3]
Mechanical Grinding The magnesium turnings are ground with a glass rod in the reaction flask under an inert atmosphere.No specific visual cue other than physical abrasion of the turnings.
Heating The flask containing the magnesium is gently warmed with a heat gun under an inert atmosphere.Initiation of the reaction upon addition of a small amount of alkyl halide.

Experimental Protocols

Protocol 1: Preparation of Bromo(4-methylpentyl)magnesium

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Iodine (1-2 small crystals)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas (N₂ or Ar) supply.

Procedure:

  • Glassware Preparation: Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.[1]

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar into the reaction flask. Add a small crystal of iodine.[1]

  • Solvent and Reagent Setup: Add enough anhydrous solvent to just cover the magnesium. Prepare a solution of this compound in the remaining anhydrous solvent in the dropping funnel.

  • Initiation: Add a small portion (~5-10%) of the this compound solution to the stirred magnesium suspension. Wait for signs of initiation (disappearance of iodine color, gentle reflux, cloudiness). If the reaction does not start, gently warm the flask with a heat gun. Be prepared to cool the flask in a water bath once the exothermic reaction begins.[1]

  • Grignard Formation: Once initiated, add the rest of the this compound solution dropwise at a rate that maintains a gentle, steady reflux.[1]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting cloudy, grayish solution is the Grignard reagent and should be used promptly.[1]

Protocol 2: Titration of the Grignard Reagent

Materials:

  • Anhydrous L-menthol (~100 mg, accurately weighed)

  • 1,10-phenanthroline (B135089) (indicator)

  • Standardized solution of sec-butanol in xylene (~1.0 M)

  • Anhydrous THF

  • Dried glassware (Erlenmeyer flask, burette, syringes)

Procedure:

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the accurately weighed L-menthol in ~10 mL of anhydrous THF. Add 2-3 drops of the 1,10-phenanthroline indicator.

  • Titration: Using a dry syringe, add exactly 1.0 mL of the bromo(4-methylpentyl)magnesium solution to the menthol (B31143) solution while stirring. The solution should turn a persistent color (e.g., red or purple) due to the complexation of the indicator with the excess Grignard reagent.[8]

  • Endpoint: Titrate this solution with the standardized sec-butanol solution from a burette until the color just disappears. This is the endpoint.[8]

  • Calculation: Record the volume of the titrant used and calculate the molarity of the Grignard reagent.

Mandatory Visualizations

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_usage Usage prep_glass 1. Dry Glassware (Flame or Oven-Dry) prep_reagents 2. Prepare Anhydrous Solvent & Reagents prep_glass->prep_reagents prep_assembly 3. Assemble Apparatus Under Inert Gas (N₂/Ar) prep_reagents->prep_assembly add_mg 4. Add Mg Turnings & Activator (e.g., I₂) prep_assembly->add_mg add_solvent 5. Add Small Portion of Anhydrous Solvent add_mg->add_solvent initiate 6. Add ~10% of This compound add_solvent->initiate check_initiation 7. Check for Initiation (Color Change, Reflux) initiate->check_initiation check_initiation->add_mg No, Re-activate slow_add 8. Slow, Dropwise Addition of Remaining Alkyl Bromide check_initiation->slow_add Yes complete_rxn 9. Stir to Completion (Mg Consumed) slow_add->complete_rxn titrate 10. Titrate to Determine Exact Concentration (Optional but Recommended) complete_rxn->titrate use_reagent 11. Use Grignard Reagent in Subsequent Reaction titrate->use_reagent Troubleshooting_Logic start Grignard Reaction Fails or Gives Low Yield q1 Did the reaction initiate? (e.g., color change, reflux) start->q1 no_init Problem: Initiation Failure q1->no_init No yes_init Problem: Low Yield Despite Initiation q1->yes_init Yes cause_no_init1 Cause: Inactive Mg (Oxide Layer) no_init->cause_no_init1 cause_no_init2 Cause: Wet Glassware or Solvent no_init->cause_no_init2 sol_no_init1 Solution: Activate Mg (I₂, DBE, Grind) cause_no_init1->sol_no_init1 sol_no_init2 Solution: Rigorously Dry All Components cause_no_init2->sol_no_init2 cause_low_yield1 Cause: Wurtz Coupling yes_init->cause_low_yield1 cause_low_yield2 Cause: Quenching (H₂O / Air) yes_init->cause_low_yield2 cause_low_yield3 Cause: Incorrect Stoichiometry yes_init->cause_low_yield3 sol_low_yield1 Solution: Slow, Dropwise Addition of Alkyl Bromide cause_low_yield1->sol_low_yield1 sol_low_yield2 Solution: Maintain Strict Inert Atmosphere cause_low_yield2->sol_low_yield2 sol_low_yield3 Solution: Titrate Grignard Reagent Before Use cause_low_yield3->sol_low_yield3

References

Technical Support Center: Troubleshooting Impurities in 1-Bromo-4-methylpentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting common impurities encountered during the synthesis and subsequent reactions of 1-bromo-4-methylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities when synthesizing this compound from 4-methyl-1-pentanol (B72827) using phosphorus tribromide (PBr₃)?

A1: The synthesis of this compound from 4-methyl-1-pentanol with PBr₃ proceeds primarily through an S(_N)2 mechanism. The most common impurities are unreacted starting material and a small amount of an elimination byproduct.

  • Unreacted 4-methyl-1-pentanol: Incomplete reaction can leave residual alcohol in the product mixture.

  • 4-methyl-1-pentene (B8377): This alkene is formed via a competing E2 elimination reaction. While the S(N)2 pathway is generally favored for primary alcohols, some elimination can occur, particularly if the reaction temperature is elevated.[1]

Q2: How can I minimize the formation of 4-methyl-1-pentene during the synthesis?

A2: To favor the S(_N)2 reaction and minimize the E2 elimination byproduct:

  • Temperature Control: Maintain a low reaction temperature. The synthesis is typically carried out at 0°C and then allowed to proceed at room temperature or with gentle heating.[2] Avoid excessive heating, as higher temperatures favor elimination.[1]

  • Choice of Base: While not always necessary for this reaction, using a non-hindered base can help to neutralize any HBr formed in situ without promoting elimination.

Q3: I'm performing a Grignard reaction with this compound and my yields are low. What are the likely impurities?

A3: Low yields in Grignard reactions are often due to side reactions that consume the starting material or the Grignard reagent. The primary impurities to suspect are:

  • 2,7-dimethyloctane: This is the product of Wurtz coupling, where the Grignard reagent (4-methylpentylmagnesium bromide) reacts with unreacted this compound.

  • 2-methylpentane: This is the hydrolysis product, formed when the Grignard reagent reacts with trace amounts of water in the glassware or solvent.

  • Unreacted this compound: If the Grignard reagent formation is incomplete, the starting alkyl halide will remain.

Q4: How can I prevent the formation of the Wurtz coupling product in my Grignard reaction?

A4: To minimize the formation of 2,7-dimethyloctane:

  • Slow Addition: Add the this compound solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of the alkyl halide in the presence of the formed Grignard reagent, reducing the likelihood of them reacting with each other.

  • Well-Stirred Mixture: Ensure the reaction mixture is vigorously stirred to quickly disperse the added alkyl halide and promote its reaction with the magnesium surface.

Troubleshooting Guide

This guide will help you identify potential impurities based on analytical data.

Observed Issue Potential Impurity Analytical Identification (GC-MS) Suggested Action
Synthesis of this compound
Peak with m/z fragments of 87, 69, 56, 43Unreacted 4-methyl-1-pentanolThe mass spectrum of 4-methyl-1-pentanol will show a molecular ion peak at m/z 102 (though often weak or absent) and characteristic fragments.Improve reaction completion by ensuring the correct stoichiometry of PBr₃ and allowing for sufficient reaction time. Purify the crude product by distillation.
Peak with m/z fragments of 84, 69, 56, 414-methyl-1-pentene[3]The mass spectrum of 4-methyl-1-pentene will show a molecular ion at m/z 84 and a base peak at m/z 41.[3]Maintain a lower reaction temperature during synthesis. Purify by fractional distillation, as the boiling point of the alkene (54°C) is significantly lower than the product (146-147°C).[4]
Grignard Reaction with this compound
Peak with m/z fragments of 142, 85, 71, 57, 432,7-dimethyloctane[5]The mass spectrum of this Wurtz coupling product will have a molecular ion at m/z 142.[5]Add the this compound solution more slowly to the magnesium turnings during Grignard reagent formation.
Peak with m/z fragments of 86, 71, 57, 432-methylpentaneThe mass spectrum of the hydrolysis product will show a molecular ion at m/z 86.Ensure all glassware is thoroughly dried (oven or flame-dried) and that anhydrous solvents are used. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Peak with characteristic M+ and M+2 isotope pattern for bromine at m/z 164 and 166Unreacted this compound[6]The mass spectrum will show the isotopic pattern of bromine.[6]Ensure the magnesium is activated (e.g., with iodine) and allow for sufficient reaction time for the Grignard reagent to form completely.

Experimental Protocols

Synthesis of this compound from 4-methyl-1-pentanol

This protocol is based on the established method of converting primary alcohols to alkyl bromides using phosphorus tribromide, which typically proceeds with high yield (e.g., 90.0%).

Materials:

  • 4-methyl-1-pentanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-1-pentanol in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents relative to the alcohol) to the stirred solution via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • To complete the reaction, gently reflux the mixture for 2 hours.

  • Cool the reaction mixture back to 0°C in an ice bath and slowly quench by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by distillation.

GC-MS Analysis of Reaction Mixture

Sample Preparation:

  • Take a small aliquot (e.g., 100 µL) of the crude reaction mixture.

  • Dilute the aliquot with a suitable solvent, such as dichloromethane (B109758) or hexane, to a concentration appropriate for GC-MS analysis (e.g., ~1 mg/mL).

  • If the sample contains solid particles, filter it through a syringe filter (0.45 µm PTFE) into a GC vial.

Instrumental Parameters (Illustrative):

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the components.[7]

  • Oven Program: Start at a low temperature (e.g., 40°C) to resolve volatile components and ramp up to a higher temperature (e.g., 250°C) to elute all compounds.

  • Injector Temperature: 250°C

  • MS Detector: Electron Ionization (EI) at 70 eV.

Visualizations

Synthesis_Pathway 4-methyl-1-pentanol 4-methyl-1-pentanol This compound This compound 4-methyl-1-pentanol->this compound PBr3 (SN2) 4-methyl-1-pentene 4-methyl-1-pentene 4-methyl-1-pentanol->4-methyl-1-pentene E2 (minor)

Caption: Synthesis of this compound and a minor elimination byproduct.

Grignard_Side_Reactions cluster_grignard Grignard Reaction cluster_impurities Impurity Formation This compound This compound 4-methylpentylmagnesium bromide 4-methylpentylmagnesium bromide This compound->4-methylpentylmagnesium bromide Mg, ether Desired Product Desired Product 4-methylpentylmagnesium bromide->Desired Product Electrophile 2,7-dimethyloctane 2,7-dimethyloctane 4-methylpentylmagnesium bromide->2,7-dimethyloctane This compound (Wurtz) 2-methylpentane 2-methylpentane 4-methylpentylmagnesium bromide->2-methylpentane H2O (Hydrolysis)

Caption: Competing pathways in Grignard reactions leading to common impurities.

Troubleshooting_Workflow start Unexpected Reaction Outcome (e.g., low yield, extra spots on TLC) gcms Analyze crude product by GC-MS start->gcms unreacted_sm Unreacted Starting Material Detected? gcms->unreacted_sm alkene Alkene Impurity Detected? unreacted_sm->alkene No improve_completion Increase reaction time or check stoichiometry unreacted_sm->improve_completion Yes wurtz Wurtz Coupling Product Detected? alkene->wurtz No lower_temp Lower reaction temperature alkene->lower_temp Yes hydrolysis Hydrolysis Product Detected? wurtz->hydrolysis No slow_addition Slow addition of alkyl halide wurtz->slow_addition Yes dry_reagents Ensure anhydrous conditions hydrolysis->dry_reagents Yes end Purify product and re-run reaction hydrolysis->end No improve_completion->end lower_temp->end slow_addition->end dry_reagents->end

Caption: A logical workflow for troubleshooting impurities in this compound reactions.

References

Troubleshooting failed Grignard reagent formation with 1-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with the formation of Grignard reagents, specifically from 1-bromo-4-methylpentane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't start. What are the most common reasons for initiation failure?

A1: The most frequent cause of initiation failure is the passivating layer of magnesium oxide (MgO) that forms on the surface of the magnesium metal, preventing it from reacting with the alkyl halide.[1] Another critical factor is the presence of even trace amounts of water, which will quench the Grignard reagent as it forms.[2][3] Lastly, the quality and purity of your reagents, including the magnesium and this compound, can significantly impact the reaction's success.

Q2: What are the visual signs of a successful Grignard reaction initiation?

A2: A successful initiation is typically marked by several observable changes in the reaction mixture. These can include the disappearance of the characteristic color of an activator like iodine, the spontaneous boiling of the solvent (particularly with low-boiling ethers), the appearance of a cloudy grey or brownish turbidity, and a noticeable generation of heat, indicating an exothermic reaction.[1]

Q3: I've tried initiating the reaction, but it still fails. What activation techniques can I use for the magnesium turnings?

A3: Several activation methods can be employed. Chemical activation involves adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[1][4][5] The disappearance of the iodine color or the evolution of ethylene (B1197577) gas from the 1,2-dibromoethane indicates activation.[1][6] Physical activation methods include gently crushing the magnesium turnings with a dry glass rod to expose a fresh surface or using an ultrasonic bath to dislodge the oxide layer.[1][5] Gentle warming with a heat gun can also help initiate the reaction.[6] For particularly stubborn reactions, chemical activators like diisobutylaluminum hydride (DIBAH) can be effective.[7]

Q4: The reaction starts but then stops, and my yields are consistently low. What could be causing this?

A4: Low yields after a successful initiation are often due to a few key factors. The primary issue is often the presence of protic contaminants like water or alcohols in the reagents or on the glassware, which destroy the Grignard reagent.[6] Another common problem is the Wurtz coupling side reaction, where the newly formed Grignard reagent reacts with another molecule of this compound to create an alkane dimer (2,7-dimethyloctane in this case).[6] To minimize this, ensure the slow, dropwise addition of your this compound solution to the magnesium suspension.[6] Exposure to atmospheric oxygen and carbon dioxide can also quench the reagent, so maintaining a positive pressure of an inert gas like nitrogen or argon is crucial.[6]

Q5: Is tetrahydrofuran (B95107) (THF) or diethyl ether better as a solvent for this reaction?

A5: While both are commonly used, THF is generally a better solvent for preparing Grignard reagents from less reactive halides due to its higher solvating power.[8][9] It is essential that the chosen solvent is strictly anhydrous.[1][10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting failed Grignard reagent formation with this compound.

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution
No reaction initiation Magnesium oxide layerActivate magnesium with iodine, 1,2-dibromoethane, or by physical means (crushing, sonication).[1][4][5]
Wet glassware/solventsFlame-dry or oven-dry all glassware and use anhydrous solvents.[1][6]
Impure reagentsUse fresh, high-purity magnesium and ensure this compound is anhydrous.[11]
Reaction starts, then stops Insufficiently dry conditionsEnsure all components, including the alkyl halide, are scrupulously dry.[3]
Poor reagent qualityUse freshly opened anhydrous solvent and pure reagents.[3]
Low yield of Grignard reagent Wurtz coupling side reactionAdd the this compound solution slowly and dropwise to the magnesium.[6]
Reaction with air (O₂/CO₂)Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.[6]
Protic impuritiesRigorously dry all glassware and use anhydrous reagents and solvents.[6]

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Failed Grignard Reaction start Reaction Fails to Initiate check_dry Are glassware and solvents completely dry? start->check_dry dry_glassware Action: Flame/oven-dry glassware. Use anhydrous solvent. check_dry->dry_glassware No check_activation Is the magnesium activated? check_dry->check_activation Yes dry_glassware->check_dry activate_mg Action: Add iodine or 1,2-dibromoethane. Crush or gently warm. check_activation->activate_mg No check_reagents Are reagents pure and anhydrous? check_activation->check_reagents Yes activate_mg->check_activation use_fresh_reagents Action: Use fresh, high- purity magnesium and anhydrous alkyl bromide. check_reagents->use_fresh_reagents No success Reaction Initiates check_reagents->success Yes use_fresh_reagents->check_reagents low_yield Reaction starts but yield is low success->low_yield check_addition_rate Is alkyl bromide added slowly? low_yield->check_addition_rate slow_addition Action: Add alkyl bromide dropwise to minimize Wurtz coupling. check_addition_rate->slow_addition No check_inert_atm Is a positive inert atmosphere maintained? check_addition_rate->check_inert_atm Yes slow_addition->check_addition_rate maintain_inert Action: Ensure a steady flow of N₂ or Ar to prevent quenching by air. check_inert_atm->maintain_inert No good_yield Successful Formation check_inert_atm->good_yield Yes maintain_inert->check_inert_atm

Caption: Troubleshooting workflow for unsuccessful Grignard reaction initiation.

Experimental Protocol: Formation of (4-methylpentyl)magnesium bromide

This protocol outlines the methodology for preparing the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Round-bottom flask, reflux condenser, dropping funnel, and drying tube (all oven-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the oven-dried glassware (round-bottom flask, reflux condenser, and dropping funnel) and allow it to cool to room temperature under a stream of inert gas. Equip the top of the condenser with a drying tube containing a drying agent.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the reaction flask.

  • Activation: Add a single, small crystal of iodine to the flask. Gently warm the flask with a heat gun until the purple vapor of iodine is visible, then allow it to cool.

  • Solvent Addition: Add a small amount of anhydrous solvent to the flask, just enough to cover the magnesium turnings.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous solvent.

  • Initiation: Add a small portion (~5-10%) of the this compound solution to the stirred magnesium suspension. Wait for the signs of reaction to appear (disappearance of the iodine color, cloudiness, and gentle boiling). If the reaction does not start, gently warm the flask.

  • Grignard Formation: Once the reaction has initiated, add the rest of the this compound solution dropwise at a rate that maintains a gentle reflux. A water bath can be used for cooling if the reaction becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 30-60 minutes, or until most of the magnesium has been consumed.

  • Usage: The resulting cloudy, grayish solution is the Grignard reagent, (4-methylpentyl)magnesium bromide, and should be cooled and used promptly in the subsequent reaction step.

Reaction Mechanism and Side Reactions

The formation of a Grignard reagent is believed to occur through a single-electron transfer (SET) mechanism on the surface of the magnesium metal.[12]

ReactionMechanism Grignard Formation and Wurtz Coupling Side Reaction cluster_grignard Grignard Reagent Formation cluster_wurtz Wurtz Coupling (Side Reaction) RBr This compound (R-Br) SET Single Electron Transfer (SET) RBr->SET Mg Magnesium (Mg) Mg->SET RMgBr (4-methylpentyl)magnesium bromide (R-Mg-Br) Mg->RMgBr RadicalAnion Radical Anion [R-Br]•⁻ SET->RadicalAnion R_radical Alkyl Radical (R•) RadicalAnion->R_radical Br_anion Bromide Anion (Br⁻) RadicalAnion->Br_anion R_radical->RMgBr Br_anion->RMgBr RMgBr2 (4-methylpentyl)magnesium bromide (R-Mg-Br) RR 2,7-Dimethyloctane (R-R) RMgBr2->RR MgBr2 MgBr₂ RMgBr2->MgBr2 RBr2 This compound (R-Br) RBr2->RR RBr2->MgBr2

Caption: Mechanism of Grignard reagent formation and the competing Wurtz coupling side reaction.

References

Strategies to Prevent Wurtz Coupling Side Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Wurtz Coupling and related reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. Here you will find answers to frequently asked questions, detailed experimental protocols, and comparative data to help you minimize side reactions and maximize the yield of your desired products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Wurtz coupling reaction is giving a low yield of the desired alkane. What are the common causes?

Low yields in Wurtz coupling are frequently due to competing side reactions, primarily elimination and rearrangements, especially when using secondary or tertiary alkyl halides.[1] Another significant issue is the formation of a mixture of products if you are attempting a cross-coupling between two different alkyl halides.[2] The reaction is also highly sensitive to procedural conditions such as the purity of reagents and the reaction atmosphere.

Q2: I am observing a significant amount of alkene byproduct in my reaction. How can I prevent this elimination side reaction?

Alkene formation is a common side reaction, particularly with sterically hindered alkyl halides.[1] To minimize elimination, consider the following strategies:

  • Substrate Selection: Whenever possible, use primary alkyl halides. The tendency for elimination increases dramatically from primary to secondary to tertiary halides.

  • Leaving Group: Iodides are generally the best leaving groups for this reaction, followed by bromides and then chlorides.[3]

  • Temperature Control: Maintain a low reaction temperature. Higher temperatures favor elimination pathways.

  • Alternative Reactions: For secondary and tertiary halides, consider alternative coupling methods like the Corey-House synthesis, which is much less prone to elimination.[4]

Q3: My goal is to synthesize an unsymmetrical alkane (R-R'), but I am getting a mixture of R-R, R-R', and R'-R'. How can I improve the selectivity?

The Wurtz reaction is inherently poor for synthesizing unsymmetrical alkanes because the organosodium intermediate is highly reactive and will couple with any available alkyl halide, leading to a statistical mixture of products that are often difficult to separate.[2]

  • Corey-House Synthesis: This is the recommended alternative for the synthesis of unsymmetrical alkanes. It involves the use of a lithium dialkylcuprate (Gilman reagent), which is much more selective in its coupling.[4][5]

  • Kumada Coupling: This palladium- or nickel-catalyzed cross-coupling of a Grignard reagent with an organic halide is also an excellent method for forming unsymmetrical products with high selectivity.[6][7]

Q4: I suspect my sodium metal is not reactive enough. How can I improve its efficacy?

The surface area and purity of the sodium metal are critical for the reaction's success.

  • Finely Dispersed Sodium: Using finely dispersed sodium can significantly improve reaction rates and yields. This can be prepared by melting sodium in a high-boiling solvent like toluene (B28343) or xylene with vigorous stirring under an inert atmosphere.[3]

  • Freshly Cut Sodium: Always use freshly cut sodium to ensure a clean, unoxidized surface.

Comparative Data: Wurtz Coupling vs. Alternative Methods

The following table summarizes the typical yields for different coupling reactions, highlighting the advantages of modern alternatives for synthesizing specific target molecules.

Target MoleculeReactantsCoupling MethodDesired Product YieldMajor Side ProductsReference(s)
n-ButaneEthyl bromide + SodiumWurtz CouplingModerateEthene, Ethane[8]
Propane (B168953)Ethyl bromide + Methyl iodide + SodiumWurtz CouplingLowEthane, Butane (difficult to separate mixture)[2]
PropaneLithium dimethylcuprate + Ethyl bromideCorey-HouseHighMinimal[4]
n-PentanePropyl bromide + Ethylmagnesium bromideKumada CouplingHighMinimal homocoupling products[6][9]
Biaryl compoundsAryl iodides + CopperUllmann ReactionGood to ExcellentDependent on substrate and ligands[10]

Experimental Protocols

Protocol 1: General Procedure for Wurtz Coupling with Minimized Side Reactions

This protocol is optimized for the homocoupling of primary alkyl iodides.

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is scrupulously dry.

  • Reagent Preparation: In the flask, place freshly cut sodium metal (2.2 equivalents) in anhydrous diethyl ether.

  • Reaction Initiation: From the dropping funnel, add a small amount of the primary alkyl iodide (1 equivalent) dissolved in anhydrous diethyl ether to initiate the reaction.

  • Reaction Execution: Once the reaction begins (as evidenced by cloudiness and/or gentle reflux), add the remaining alkyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion and Work-up: After the addition is complete, continue to stir the mixture until the sodium has been consumed. Carefully quench the reaction by the slow addition of ethanol, followed by water. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and purify by distillation or chromatography.

Protocol 2: Corey-House Synthesis of an Unsymmetrical Alkane

This protocol describes the synthesis of propane from methyl iodide and ethyl bromide.

  • Preparation of Alkyllithium: In a flame-dried flask under an inert atmosphere, react methyl iodide (1 equivalent) with lithium metal (2.2 equivalents) in anhydrous diethyl ether to form methyllithium (B1224462).

  • Formation of Gilman Reagent: In a separate flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether at 0°C. Slowly add the freshly prepared methyllithium solution (2 equivalents) to form lithium dimethylcuprate, a Gilman reagent.

  • Coupling Reaction: To the Gilman reagent at 0°C, add ethyl bromide (1 equivalent) dropwise.

  • Work-up and Purification: After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and isolate the gaseous propane product by condensation or use in a subsequent reaction.

Protocol 3: Kumada Coupling for Unsymmetrical Alkanes

This protocol provides a general procedure for the nickel-catalyzed coupling of a Grignard reagent with a primary alkyl halide.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add a nickel(II) catalyst such as NiCl₂(dppp) (1-5 mol%).

  • Reaction Setup: Add anhydrous diethyl ether or THF to the flask.

  • Addition of Reagents: To the stirred catalyst suspension, add the primary alkyl halide (1 equivalent) followed by the Grignard reagent (1.1 equivalents) dropwise at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC or GC).

  • Work-up and Purification: Quench the reaction with a dilute aqueous HCl solution. Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and purify by column chromatography or distillation.[6][9]

Visualizing Reaction Pathways and Troubleshooting

Wurtz Coupling: Main and Side Reactions

Wurtz_Reaction cluster_main Main Coupling Pathway cluster_side Side Reactions RX R-X (Alkyl Halide) R_radical R• (Alkyl Radical) RX->R_radical + Na R_anion R:- Na+ (Alkyl Anion) R_radical->R_anion + Na Alkene Alkene R_radical->Alkene Disproportionation Rearrangement Rearranged Product R_radical->Rearrangement Rearrangement (if applicable) RR R-R (Desired Alkane) R_anion->RR + R-X R_anion->Alkene Elimination (E2)

Caption: Wurtz reaction pathways showing the desired coupling and common side reactions.

Troubleshooting Logic for Low Yield in Wurtz Coupling

Troubleshooting_Wurtz Start Low Yield in Wurtz Coupling Check_Substrate Is the alkyl halide secondary or tertiary? Start->Check_Substrate Check_CrossCoupling Are you attempting a cross-coupling? Check_Substrate->Check_CrossCoupling No Use_Primary Use a primary alkyl halide. Check_Substrate->Use_Primary Yes Check_Conditions Are reaction conditions optimal? Check_CrossCoupling->Check_Conditions No Use_Alternative Consider Corey-House or Kumada coupling. Check_CrossCoupling->Use_Alternative Yes Optimize_Conditions Use finely dispersed Na, dry solvent, and inert atmosphere. Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Use_Primary->Success Use_Alternative->Success Optimize_Conditions->Success

Caption: A troubleshooting flowchart for addressing low yields in Wurtz coupling reactions.

References

Ensuring anhydrous conditions for reactions with 1-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Bromo-4-methylpentane Reactions

Welcome to the technical support center for handling this compound in moisture-sensitive reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring anhydrous conditions for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions critical for reactions with this compound?

A1: this compound is frequently used to prepare Grignard reagents (4-methylpentylmagnesium bromide).[1] Grignard reagents are potent nucleophiles and strong bases, making them highly reactive with protic solvents like water.[1][2] Even trace amounts of moisture will react with the Grignard reagent, leading to the formation of the corresponding alkane (2-methylpentane) and magnesium hydroxide (B78521) bromide, thereby quenching the reagent and preventing it from participating in the desired reaction.[2][3] This results in significantly lower or no yield of the intended product.[4]

Q2: What are the primary sources of moisture in a reaction setup?

A2: Moisture can be introduced from several sources:

  • Atmosphere: Humidity in the laboratory air.

  • Glassware: Water adsorbed onto the surface of glassware, even if it appears dry.[4]

  • Solvents: Trace amounts of water in the reaction solvents.

  • Reagents: Impurities or absorbed moisture in the starting materials, including the this compound or magnesium turnings.[5]

  • Transfer tools: Syringes, needles, and cannulas not properly dried.

Q3: How do I properly dry my glassware for an anhydrous reaction?

A3: All glassware must be rigorously dried to remove adsorbed water.[5] Two common methods are:

  • Oven-Drying: Place all glassware in a drying oven at a minimum of 125°C for at least 24 hours.[4][6] Assemble the apparatus while it is still hot, and allow it to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon).[6]

  • Flame-Drying: Assemble the glassware and then heat it carefully with a Bunsen burner or a heat gun under a flow of inert gas.[6] Heat the glass until any visible moisture has evaporated and continue for a few more minutes to ensure all adsorbed water is removed. Allow the apparatus to cool to room temperature under the inert gas atmosphere before adding reagents.

Q4: What is the best way to ensure my solvents are anhydrous?

A4: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), which are common for Grignard reactions, must be anhydrous.[7] Commercial anhydrous solvents are available, but they can absorb moisture if not handled correctly. For highly sensitive reactions, it is best to dry solvents in the lab. A common method is distillation from a suitable drying agent. For example, THF and diethyl ether are often dried by refluxing over sodium metal with benzophenone (B1666685) as an indicator.[4] The solution turns a deep blue or purple color when the solvent is dry and oxygen-free.[4] Alternatively, activated molecular sieves (3Å or 4Å) can be used for drying.[8][9]

Q5: Which drying agents are suitable for the organic workup phase?

A5: After quenching the reaction and performing an aqueous extraction, the organic layer will contain dissolved water that must be removed. Common drying agents for this purpose include anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium sulfate (Na₂SO₄).[10]

Drying AgentCapacitySpeedEfficiencyComments
Magnesium Sulfate (MgSO₄) HighFastGoodFinely powdered, can be messy to filter.[11]
Sodium Sulfate (Na₂SO₄) HighSlowModerateGranular, easy to filter.[11] Not effective for diethyl ether unless a brine wash is used first.[10]
Calcium Chloride (CaCl₂) ModerateFastGoodCan absorb alcohols and should not be used if the product is an alcohol.[10]
Calcium Sulfate (CaSO₄ - Drierite) LowFastHighGood for drying, but has a low capacity.

This table summarizes qualitative data on common laboratory drying agents.

Troubleshooting Guide

This section addresses common problems encountered when performing moisture-sensitive reactions with this compound, such as Grignard reagent formation.

Problem 1: The Grignard reaction fails to initiate.

Possible Cause Troubleshooting Step
Inactive Magnesium Surface The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction.[5] Activate the magnesium by gently crushing the turnings with a dry glass rod to expose a fresh surface.[5] A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be added to the magnesium to initiate the reaction.[5][12]
Wet Glassware or Solvents Even trace moisture will prevent the reaction.[5] Ensure all glassware was rigorously oven- or flame-dried and cooled under an inert atmosphere.[6] Use freshly distilled anhydrous solvents.
Impure this compound The starting alkyl halide may contain traces of water or alcohol.[5] Consider distilling the this compound before use.

Problem 2: The reaction starts but then stops prematurely.

Possible Cause Troubleshooting Step
Insufficiently Dry Conditions A small amount of moisture may have been consumed during initiation, but residual water is quenching the reaction as it proceeds.[5] Review all drying procedures for glassware, solvents, and reagents.
Poor Reagent Quality Impurities in the solvent or alkyl halide can halt the reaction.[5] Ensure high-purity starting materials.
Reaction Temperature is Too Low While the reaction is exothermic, it may require gentle warming to sustain, especially in the initial stages.[5]

Problem 3: The yield of the desired product is very low.

Possible Cause Troubleshooting Step
Grignard Reagent Quenching This is the most common cause of low yields and points to the presence of moisture or other protic impurities. Re-evaluate all procedures for maintaining anhydrous conditions.
Wurtz Coupling Side Reaction The Grignard reagent can react with the starting this compound to form a dimer (2,7-dimethyloctane).[3] This can be minimized by adding the this compound solution slowly to the magnesium to maintain a low concentration of the alkyl halide in the reaction mixture.[3]

Experimental Protocols & Visualizations

Protocol 1: Setup of an Anhydrous Reaction Apparatus

This protocol outlines the assembly of a standard apparatus for a reaction that must be maintained under an inert, anhydrous atmosphere.

Methodology:

  • Dry Glassware: Oven-dry or flame-dry all glassware, including the reaction flask, condenser, and addition funnel.[6]

  • Assemble Apparatus: Assemble the apparatus while hot and allow it to cool under a positive pressure of dry nitrogen or argon.[6] A typical setup includes a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet/outlet, and a rubber septum for introducing reagents via syringe.

  • Purge with Inert Gas: The assembled apparatus should be purged with the inert gas for at least 30 minutes to displace any air and residual moisture.[13] This can be done using a Schlenk line or a nitrogen-filled balloon.[13]

  • Introduce Reagents: Add solvents and liquid reagents via a dry syringe through the rubber septum.[13] Add solid reagents quickly under a positive flow of inert gas.

Anhydrous_Reaction_Setup cluster_setup Anhydrous Reaction Apparatus flask Round-Bottom Flask (with stir bar) condenser Reflux Condenser condenser->flask gas_outlet Gas Outlet (to bubbler) condenser->gas_outlet septum Rubber Septum septum->flask gas_inlet Inert Gas Inflow (N₂ or Ar) gas_inlet->condenser Positive Pressure syringe Syringe with Anhydrous Reagent syringe->septum Reagent Addition

Caption: Diagram of a standard anhydrous reaction setup.

Protocol 2: Troubleshooting Logic for a Failed Grignard Reaction

This decision tree provides a logical workflow for troubleshooting a Grignard reaction that has failed to initiate.

Methodology:

The troubleshooting process begins by assessing the most common failure points. The primary suspect is always the presence of moisture. The next step is to consider the quality and activation state of the magnesium. Finally, the purity of the alkyl halide and the reaction conditions should be examined.

Troubleshooting_Grignard start Grignard Reaction Failed to Initiate check_moisture Were glassware and solvents rigorously dried? start->check_moisture re_dry Action: Re-dry all glassware and distill solvents. check_moisture->re_dry No check_mg Was the magnesium activated? check_moisture->check_mg Yes re_dry->start Retry activate_mg Action: Activate Mg (crush, add I₂). check_mg->activate_mg No check_halide Is the this compound pure? check_mg->check_halide Yes activate_mg->start Retry purify_halide Action: Purify the alkyl halide. check_halide->purify_halide No success Reaction should now initiate. check_halide->success Yes purify_halide->start Retry

Caption: Troubleshooting decision tree for Grignard reaction initiation failure.

References

Technical Support Center: Bromo(4-methylpentyl)magnesium Concentration Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the concentration of bromo(4-methylpentyl)magnesium. Accurate concentration determination is critical for the success of subsequent reactions, ensuring reproducibility and optimizing yields.

Comparison of Titration Methodologies

The selection of a titration method for bromo(4-methylpentyl)magnesium depends on several factors, including required accuracy, available equipment, and the nature of potential impurities. The following table summarizes common techniques for quantitative analysis.

Method Principle Advantages Disadvantages Typical Precision Typical Accuracy
Iodine Titration The Grignard reagent reacts with a known amount of iodine. The endpoint is the disappearance of the brown iodine color.[1][2]Simple, rapid, and cost-effective. The use of LiCl in THF improves accuracy by preventing the precipitation of magnesium salts.[3]Endpoint determination can be subjective. Requires careful handling of air- and moisture-sensitive reagents.Reproducible within ±2%[4]Good
Indicator Titration (e.g., 1,10-Phenanthroline) A colored complex is formed between the Grignard reagent and an indicator (1,10-phenanthroline). This complex is then titrated with a standardized alcohol solution until the color disappears.[3][5]Sharp, easily observable endpoint.[6] Accurate and not susceptible to interference from basic hydrolysis byproducts like magnesium alkoxides.[3][5]Requires careful preparation of the standardized alcohol titrant. The indicator can be unstable over time.[7]HighHigh[3][5]
Acid-Base Titration (e.g., Diphenylacetic Acid) The Grignard reagent, a strong base, is titrated against a known amount of a weak acid (diphenylacetic acid). The endpoint is indicated by a color change.[3][5]Relatively simple and uses common laboratory reagents.The endpoint color change can be subtle. May also titrate other basic impurities, leading to an overestimation of the Grignard concentration.[8]GoodModerate to Good
Potentiometric Titration The change in electrical potential is monitored as the Grignard reagent is titrated with a standard solution (e.g., 2-butanol). The endpoint is determined from the resulting titration curve.[9]Highly accurate and precise, with a well-defined endpoint determined from the first derivative of the titration curve.[9] Not subject to the subjectivity of color change indicators.Requires specialized equipment (potentiometer and appropriate electrode).[9]Excellent[9]Excellent[9]

Experimental Protocols

General Precautions for all Protocols: Bromo(4-methylpentyl)magnesium is highly reactive, air- and moisture-sensitive. All experiments must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.

Protocol 1: Iodine Titration

This method is based on the reaction of the Grignard reagent with a known quantity of iodine.

Materials:

  • Bromo(4-methylpentyl)magnesium solution in THF (analyte)

  • Iodine (I₂), solid

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Oven-dried glassware (e.g., 25 mL round-bottom flask, magnetic stir bar, syringes)

Procedure:

  • Prepare the Iodine Solution: In a flame-dried 25 mL round-bottom flask under an inert atmosphere, accurately weigh approximately 100 mg of iodine.

  • Add 2 mL of a 0.5 M solution of anhydrous LiCl in THF. Stir until the iodine is completely dissolved, resulting in a dark brown solution.[2]

  • Cool the Solution: Cool the iodine solution to 0 °C using an ice bath.

  • Titration: Slowly add the bromo(4-methylpentyl)magnesium solution dropwise to the stirred iodine solution using a 1 mL syringe.

  • Endpoint Determination: The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless or pale yellow.[1] Record the volume of the Grignard reagent added.

  • Repeat: For accuracy, repeat the titration at least two more times and average the results.

Calculation: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

Protocol 2: Titration with 1,10-Phenanthroline (B135089) Indicator

This method utilizes a colorimetric endpoint based on the formation and subsequent reaction of a Grignard-indicator complex.

Materials:

  • Bromo(4-methylpentyl)magnesium solution in THF (analyte)

  • 1,10-Phenanthroline (indicator)

  • Anhydrous L-menthol or sec-butanol

  • Anhydrous Toluene (B28343) or THF

  • Oven-dried glassware

Procedure:

  • Prepare the Titrant: Prepare a standardized 1.0 M solution of anhydrous L-menthol or sec-butanol in dry toluene or THF.

  • Prepare the Analyte Solution: In a flame-dried flask under an inert atmosphere, add a precisely known volume (e.g., 1.0 mL) of the bromo(4-methylpentyl)magnesium solution to 2-3 mL of anhydrous THF.

  • Add a few crystals (approx. 1-2 mg) of 1,10-phenanthroline. The solution should turn a distinct violet or burgundy color.

  • Titration: Titrate the colored Grignard solution with the standardized menthol (B31143) or sec-butanol solution.

  • Endpoint Determination: The endpoint is reached when the violet/burgundy color disappears permanently. Record the volume of the titrant used.

  • Repeat: Perform the titration in triplicate to ensure accuracy.

Calculation: Molarity (M) = (Molarity of titrant × Volume of titrant in L) / (Volume of Grignard reagent in L)

Protocol 3: Acid-Base Titration with Diphenylacetic Acid

This method relies on the basicity of the Grignard reagent.

Materials:

  • Bromo(4-methylpentyl)magnesium solution in THF (analyte)

  • Diphenylacetic acid

  • Anhydrous THF

  • Oven-dried glassware

Procedure:

  • Prepare the Acid Solution: In a flame-dried flask under an inert atmosphere, accurately weigh approximately 100 mg of diphenylacetic acid.

  • Add 2 mL of anhydrous THF and stir until the acid is fully dissolved.[10]

  • Titration: Slowly add the bromo(4-methylpentyl)magnesium solution to the diphenylacetic acid solution using a 1 mL syringe.

  • Endpoint Determination: The endpoint is reached upon the first appearance of a persistent light yellow or blue color.[1][10] Record the volume of the Grignard reagent added.

  • Repeat: For reliable results, repeat the titration at least twice more.

Calculation: Molarity (M) = (moles of diphenylacetic acid) / (Volume of Grignard reagent in L)

Troubleshooting Guide and FAQs

This section addresses specific issues that may be encountered during the titration of bromo(4-methylpentyl)magnesium.

Frequently Asked Questions (FAQs)

  • Q1: Why is it crucial to use anhydrous conditions for the titration?

    • A1: Bromo(4-methylpentyl)magnesium is a strong base and will react readily with any protic sources, especially water. This reaction will consume the Grignard reagent, leading to an underestimation of its actual concentration. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere, and use anhydrous solvents.

  • Q2: My Grignard solution is cloudy and dark. Can I still titrate it?

    • A2: Yes. A cloudy or dark appearance is common and often due to finely divided, unreacted magnesium or insoluble magnesium halide byproducts. As long as you can draw a representative sample of the supernatant, the titration will determine the concentration of the active Grignard reagent in the solution.

  • Q3: How often should I titrate my Grignard solution?

    • A3: It is best practice to titrate a Grignard solution before each use, or at least on the day of the reaction. The concentration of Grignard reagents can decrease over time, even when stored under an inert atmosphere, due to slow degradation.

  • Q4: Can I use a different indicator for the indicator-based titration?

    • A4: While other indicators can be used, 1,10-phenanthroline is widely employed due to the sharp and vivid color change it produces with Grignard reagents, making the endpoint easy to detect.[6]

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
Endpoint is difficult to determine or is fleeting. 1. Inefficient mixing of the titrant and analyte. 2. Slow sensor response in potentiometric titrations.[11] 3. Indicator degradation (for indicator-based methods).1. Ensure vigorous stirring throughout the titration. 2. Check the condition of the electrode and adjust the titrant addition rate to allow for proper sensor response.[11] 3. Use fresh indicator solution, as the colored complex can be unstable over extended periods.[7]
Titration results are inconsistent between runs. 1. Inaccurate measurement of the Grignard solution or titrant. 2. Contamination of the reaction vessel with air or moisture between runs.1. Use calibrated syringes or burettes for all volume measurements. 2. Ensure a positive pressure of inert gas is maintained throughout the entire set of titrations.
Calculated concentration is unexpectedly low. 1. The Grignard reagent has degraded due to prolonged storage or exposure to air/moisture. 2. Incomplete formation of the Grignard reagent during its synthesis.1. If possible, use a freshly prepared Grignard solution. 2. Review the synthesis protocol for the Grignard reagent to ensure optimal conditions were met.
Precipitate forms during the titration. Formation of insoluble magnesium salts, which can obscure the endpoint.For iodine titrations, the addition of anhydrous LiCl to the THF will help to solubilize the magnesium salts and maintain a clear solution.[3]

Visualized Workflows

Iodine_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start prep_iodine Prepare Iodine Solution (I₂ in LiCl/THF) start->prep_iodine cool Cool to 0 °C prep_iodine->cool add_grignard Add Grignard Solution Dropwise cool->add_grignard observe_color Observe Color add_grignard->observe_color endpoint Endpoint Reached? observe_color->endpoint endpoint->add_grignard No (Brown) record_volume Record Volume endpoint->record_volume Yes (Colorless) calculate Calculate Molarity record_volume->calculate finish Finish calculate->finish

Caption: Workflow for Iodine Titration.

Indicator_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start prep_grignard Prepare Grignard Solution with 1,10-Phenanthroline start->prep_grignard prep_titrant Prepare Standardized Alcohol Titrant start->prep_titrant titrate Titrate with Alcohol Solution prep_grignard->titrate prep_titrant->titrate observe_color Observe Color titrate->observe_color endpoint Endpoint Reached? observe_color->endpoint endpoint->titrate No (Violet/Burgundy) record_volume Record Volume endpoint->record_volume Yes (Colorless) calculate Calculate Molarity record_volume->calculate finish Finish calculate->finish

Caption: Workflow for Indicator-Based Titration.

References

Techniques for activating magnesium turnings for Grignard synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Techniques for Activating Magnesium Turnings for Grignard Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the critical activation of magnesium turnings in Grignard reagent synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction won't start. What is the most common reason for initiation failure?

A1: The most frequent cause of initiation failure is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1][2] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the organic halide.[1][3] Additionally, even trace amounts of moisture in the glassware or solvents can quench the Grignard reagent, halting the reaction.[1][2][4] It is critical to use anhydrous solvents and thoroughly dried glassware.[1]

Q2: What are the visual cues of a successful Grignard reaction initiation?

A2: A successful initiation is typically marked by several observable signs. These can include the disappearance of the characteristic color of a chemical activator like iodine, the spontaneous boiling of the solvent (particularly with low-boiling point ethers), the appearance of a cloudy grey or brownish turbidity in the reaction mixture, and the generation of heat from the exothermic reaction.[1]

Q3: I've ensured anhydrous conditions, but the reaction still fails to initiate. What are the recommended activation techniques?

A3: If anhydrous conditions are confirmed, the magnesium turnings require activation to disrupt the oxide layer.[2] Both chemical and physical methods are commonly employed.

  • Chemical Activation: Involves using activating agents that react with the magnesium surface. Common activators include a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane (B42909) (DBE), or diisobutylaluminum hydride (DIBAH).[1][3][5][6]

  • Mechanical Activation: These methods physically disrupt the magnesium oxide layer. Techniques include crushing the magnesium turnings with a dry glass rod against the bottom of the flask, continuous stirring, or using an ultrasonic bath.[1][3][4]

Q4: How do I choose the best activation method for my specific synthesis?

A4: The choice of activation method can depend on the reactivity of your organic halide and the scale of your reaction. For many common applications, adding a small crystal of iodine or a few drops of 1,2-dibromoethane is sufficient.[1][3] For less reactive halides or large-scale preparations where reliable initiation is crucial, more robust methods like activation with DIBAH may be more suitable.[5][6] Mechanical methods like crushing are simple and effective for small-scale reactions.[1]

Q5: I'm observing a significant amount of a high-boiling side product. What is likely happening?

A5: A common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting organic halide to form a dimer (R-R).[2][7][8] This is often favored by high local concentrations of the alkyl halide or high reaction temperatures.[2] To minimize this, ensure a slow, dropwise addition of the organic halide solution and maintain a moderate reaction temperature.[2]

Data Presentation: Comparison of Common Activation Methods

The following table summarizes the performance of various magnesium activation techniques for Grignard synthesis.

Activation MethodPrincipleAdvantagesDisadvantagesTypical Initiation TimeReported Yields
Iodine (I₂) Activation Iodine etches the magnesium surface, creating reactive magnesium iodide sites.[2][9]Simple, effective, and provides a visual indication of initiation (disappearance of purple color).[1][2]Can be less effective for very unreactive halides.Variable, typically minutesGood to Excellent (70-95%)
1,2-Dibromoethane (DBE) Highly reactive alkyl halide that readily reacts with magnesium, producing ethylene (B1197577) gas and magnesium bromide, exposing fresh Mg surface.[1][3]Provides a clear visual cue of activation (gas evolution).[1][2]Introduces a small amount of magnesium bromide into the reaction.Rapid, often within minutesGood to Excellent (70-95%)
Mechanical Crushing/Stirring Physically breaks the MgO layer, exposing fresh, unoxidized magnesium.[1][3]Simple, requires no additional reagents.[10]Can be difficult to perform effectively on a large scale.[10]Variable, depends on efficiencyGood to Excellent (70-90%)
Ultrasonication Cavitation bubbles created by ultrasound scour the magnesium surface, removing the oxide layer.[3][10]Non-invasive and can be very effective.[10]Requires specialized equipment (ultrasonic bath).RapidGood to Excellent (70-95%)
DIBAH Activation Diisobutylaluminum hydride reduces the magnesium oxide layer and scavenges residual water.[5][6]Highly reliable, especially for difficult or large-scale reactions; allows for initiation at lower temperatures.[6][11]Requires handling of a pyrophoric reagent.Rapid and controlledExcellent (>90%)
Rieke Magnesium Chemical reduction of MgCl₂ produces highly reactive, finely divided magnesium powder.[12]Extremely reactive, often circumventing the need for other activation methods.[3][9]Requires a separate preparation step for the activated magnesium.[9]Nearly instantaneousExcellent (>95%)

Experimental Protocols

Protocol 1: Activation with Iodine

  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagent Setup: To the dried flask, add the magnesium turnings and a magnetic stir bar.

  • Initiation: Add a single, small crystal of iodine.[1] The flask may be gently warmed.[1]

  • Solvent and Halide Addition: Add a small portion of the anhydrous ether solvent and a small amount of the organic halide.[1]

  • Observation: Stir the mixture. Initiation is indicated by the disappearance of the iodine color and potentially the onset of gentle reflux.[1]

  • Continuation: Once the reaction has started, add the remaining organic halide (dissolved in the rest of the anhydrous ether) dropwise at a rate that maintains a controlled reflux.[1]

Protocol 2: Activation with 1,2-Dibromoethane (DBE)

  • Glassware and Reagent Preparation: Use dried glassware and an inert atmosphere as described in Protocol 1.

  • Reagent Setup: Add the magnesium turnings to the flask.

  • Solvent Addition: Add a small amount of anhydrous THF or ether to cover the magnesium.[2]

  • Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[1][2] The observation of gas bubbles (ethene) indicates the activation of the magnesium.[1][2]

  • Organic Halide Addition: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of your organic halide solution.[1]

Protocol 3: Mechanical Activation (Crushing Method)

  • Glassware and Reagent Preparation: Use dried glassware and an inert atmosphere as described above.

  • Mechanical Agitation: Before adding any solvent, use a dry, sturdy glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask.[1] This should be done carefully to avoid breaking the glassware.

  • Initiation: After mechanical activation, add the anhydrous ether and a small amount of the organic halide to initiate the reaction.[1]

  • Continuation: Once initiated, proceed with the dropwise addition of the remaining organic halide solution.

Visualizations

Grignard_Troubleshooting_Workflow start Grignard Reaction Fails to Initiate check_anhydrous Are all reagents and solvents strictly anhydrous? start->check_anhydrous dry_reagents Dry solvents and reagents. Flame-dry glassware. check_anhydrous->dry_reagents No activator_check Have you added an activator? check_anhydrous->activator_check Yes dry_reagents->start add_activator Activate Magnesium: - Add a small crystal of iodine. - Add a few drops of 1,2-dibromoethane. - Crush Mg turnings with a glass rod. - Place flask in an ultrasonic bath. activator_check->add_activator No gentle_warming Gently warm the mixture. activator_check->gentle_warming Yes add_activator->gentle_warming reaction_starts Reaction Initiates Successfully gentle_warming->reaction_starts Success reaction_fails Reaction Still Fails gentle_warming->reaction_fails Failure consider_alternatives Consider alternative activators (e.g., DIBAH) or fresh reagents. reaction_fails->consider_alternatives

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

Magnesium_Activation_Process cluster_0 Magnesium Surface cluster_1 Activation Process cluster_2 Activated Magnesium Mg_inactive Mg Turnings (Inactive) MgO_layer Passivating MgO Layer Activation Activation (Chemical or Mechanical) Mg_inactive->Activation Mg_active Reactive Mg Surface Exposed Activation->Mg_active Grignard_Reagent Grignard Reagent (R-MgX) Mg_active->Grignard_Reagent Organic_Halide Organic Halide (R-X) Organic_Halide->Grignard_Reagent

Caption: The role of activators in exposing the reactive magnesium surface.

References

Low yield in nucleophilic substitution with 1-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting nucleophilic substitution reactions. This guide provides detailed information to help researchers, scientists, and drug development professionals diagnose and resolve issues related to low yields in their experiments, with a specific focus on the reaction of 1-Bromo-4-methylpentane.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield of the desired substitution product with this compound?

A1: Low yields in nucleophilic substitution reactions with this compound, a primary alkyl halide, are often due to competing side reactions, most notably the E2 (elimination) pathway.[1][2] Although primary halides typically favor the SN2 (substitution) mechanism, several factors can promote the E2 reaction, leading to the formation of an alkene byproduct and reducing the yield of your desired product.[3]

Q2: What is the primary competing reaction I should be concerned about?

A2: The primary competing reaction is bimolecular elimination (E2).[1][4] This is particularly prevalent if your nucleophile is also a strong base.[1] The base can abstract a proton from the carbon adjacent to the carbon bearing the bromine, leading to the formation of a double bond.

Q3: How does the structure of this compound influence the reaction outcome?

A3: this compound is a primary alkyl halide, which generally favors the SN2 pathway due to relatively low steric hindrance at the reaction center.[5][6] However, the presence of a methyl group on the gamma-carbon can introduce some steric bulk, which might slightly hinder the backside attack required for an SN2 reaction, potentially allowing the E2 pathway to become more competitive under certain conditions.[3][7]

Q4: Can the nucleophile I'm using be the problem?

A4: Absolutely. The choice of nucleophile is critical. If you are using a species that is a strong base (e.g., hydroxides, alkoxides), you will likely see an increase in the E2 elimination product.[1][8] To favor the SN2 reaction, a good nucleophile that is a weak base is preferred (e.g., azide (B81097), cyanide, or halides).[1][8]

Q5: What is the role of the solvent in this reaction?

A5: The solvent plays a crucial role in determining the reaction pathway. Polar aprotic solvents such as DMSO, DMF, or acetone (B3395972) are ideal for SN2 reactions.[9][10][11] These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and more reactive.[9][11] Conversely, polar protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and can slow down the SN2 reaction, potentially favoring E2.[10][12]

Q6: Does reaction temperature affect my yield?

A6: Yes, higher temperatures generally favor elimination reactions over substitution reactions.[13][14] If you are observing a significant amount of the elimination byproduct, consider running your reaction at a lower temperature.

Troubleshooting Guide

This guide will help you systematically troubleshoot low yields in your nucleophilic substitution reaction with this compound.

Symptom Possible Cause Suggested Solution
Low yield of substitution product, significant amount of alkene byproduct detected. The nucleophile is too basic, promoting the E2 pathway.Switch to a nucleophile that is a good nucleophile but a weaker base. For example, instead of sodium ethoxide, try using sodium iodide or sodium azide.[1][8]
The reaction temperature is too high.Lower the reaction temperature. Elimination reactions have a higher activation energy and are more favored at higher temperatures.[13]
A protic solvent is being used.Change to a polar aprotic solvent like DMSO, DMF, or acetone to enhance the nucleophilicity of your nucleophile.[9][11][15]
Reaction is very slow, and starting material remains even after a long reaction time. The nucleophile is too weak.Use a stronger nucleophile. If you are using a neutral nucleophile, consider its conjugate base (e.g., use RO⁻ instead of ROH), but be mindful of increased basicity.
The solvent is deactivating the nucleophile.Ensure you are using a polar aprotic solvent. Protic solvents can solvate the nucleophile and reduce its reactivity.[10][12]
Insufficient reaction temperature.While high temperatures can favor elimination, a certain amount of thermal energy is required to overcome the activation energy of the SN2 reaction. Gently warming the reaction may be necessary, but monitor for the formation of elimination byproducts.
Multiple unexpected products are observed. The starting material or reagents may be impure.Ensure the purity of your this compound, nucleophile, and solvent.
Complex side reactions are occurring.Re-evaluate the reaction conditions. Simplify the system where possible to isolate the primary reaction pathway.

Experimental Protocols

Representative Protocol for SN2 Reaction of this compound with Sodium Azide

This protocol is designed to favor the SN2 pathway and minimize E2 elimination.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.2 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the sodium azide.

  • Add this compound (1.0 equivalent) to the solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, it may be gently heated to 40-50°C.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, 1-azido-4-methylpentane.

  • Purify the crude product by distillation or column chromatography as required.

Visualizations

SN2_vs_E2 sub This compound sn2_ts Transition State [Nu---C---Br]⁻ sub->sn2_ts SN2 Pathway e2_ts Transition State [B---H---C---C---Br]⁻ sub->e2_ts E2 Pathway nu Nucleophile (Nu⁻) nu->sn2_ts base Base (B⁻) base->e2_ts sn2_prod Substitution Product (R-Nu) sn2_ts->sn2_prod Substitution e2_prod Elimination Product (Alkene) e2_ts->e2_prod Elimination

Caption: Competing SN2 and E2 pathways for this compound.

Troubleshooting_Workflow start Low Yield of Substitution Product check_byproduct Alkene byproduct observed? start->check_byproduct strong_base Is the nucleophile a strong base? check_byproduct->strong_base Yes slow_reaction Is the reaction slow or incomplete? check_byproduct->slow_reaction No solution_weak_nu Use a good nucleophile that is a weak base. strong_base->solution_weak_nu Yes check_temp Is the reaction temperature high? strong_base->check_temp No weak_nu Is the nucleophile weak? slow_reaction->weak_nu Yes solution_lower_temp Lower the reaction temperature. check_temp->solution_lower_temp Yes check_solvent_e2 Is a protic solvent being used? check_temp->check_solvent_e2 No solution_aprotic_solvent Switch to a polar aprotic solvent (e.g., DMSO, DMF). check_solvent_e2->solution_aprotic_solvent Yes solution_strong_nu Use a stronger nucleophile. weak_nu->solution_strong_nu Yes check_solvent_sn2 Is a protic solvent being used? weak_nu->check_solvent_sn2 No check_solvent_sn2->solution_aprotic_solvent Yes

Caption: Troubleshooting workflow for low yield in nucleophilic substitution.

References

Removing unreacted 1-Bromo-4-methylpentane from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides troubleshooting advice and detailed protocols for removing unreacted 1-bromo-4-methylpentane from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: My desired product has a boiling point very different from this compound. What is the best purification method?

A1: If there is a significant difference in boiling points (ideally >25 °C) between your product and this compound (Boiling Point: 146 °C), fractional distillation is the most effective and scalable method.[1] For products with much higher boiling points, vacuum distillation can be employed to lower the boiling point of your product and prevent degradation, while the unreacted starting material can be removed as a lower-boiling fraction.

Q2: The boiling points of my product and this compound are too close to separate by distillation. What should I do?

A2: When boiling points are similar, chromatographic techniques are recommended. Flash column chromatography using silica (B1680970) gel is the most common approach. Since this compound is a relatively non-polar alkyl halide, you can typically elute it from the column using a non-polar solvent system (e.g., hexanes/ethyl acetate), separating it from more polar products.

Q3: I performed a Grignard reaction using this compound, and now I need to purify my alcohol product. How do I handle the workup?

A3: For Grignard reactions, the workup is crucial for both quenching the reaction and removing impurities.[2][3][4][5][6]

  • Quench: After the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any unreacted Grignard reagent.[7] This is generally preferred over strong acids to avoid potential side reactions with the alcohol product.

  • Extraction: Transfer the mixture to a separatory funnel. The desired alcohol product will typically be in the organic layer (e.g., diethyl ether or THF). The magnesium salts will be in the aqueous layer.

  • Washing: Wash the separated organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The resulting crude product will contain your alcohol and unreacted this compound. This mixture can then be purified by distillation or column chromatography, depending on the properties of the alcohol.

Q4: Can I use a chemical scavenger to remove the unreacted this compound?

A4: Yes, a nucleophilic scavenger can be used to convert the unreacted electrophile (this compound) into a more easily separable compound. A patented method suggests reacting the excess electrophile with a conjugate base of a mercaptoalkanesulfonic acid.[8] This reaction forms a water-soluble addition product, allowing for its removal through a simple aqueous wash, which can be a highly efficient purification step before final polishing.[8]

Data Presentation

Physical Properties of this compound

This table summarizes key quantitative data for this compound, which is essential for planning purification strategies.

PropertyValueSource
Molecular Formula C₆H₁₃Br[9][10]
Molecular Weight 165.07 g/mol [9][10]
Boiling Point (bp) 146 °C (at 1 atm)[1]
Density 1.134 g/mL (at 25 °C)[1]
Refractive Index n20/D 1.446
Appearance Colorless to Almost Colorless Liquid[9]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is ideal for separating liquids with different boiling points.

Methodology:

  • Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all glassware is dry.

  • Charge the Flask: Add the crude reaction mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture heats, vapor will rise into the fractionating column. Adjust the heating rate to allow a temperature gradient to establish in the column.

  • Collect Fractions: Collect the liquid that distills over at a constant temperature. The first fraction will be enriched in the lower-boiling component. The unreacted this compound (bp 146 °C) will distill before or after your product, depending on their relative boiling points.

  • Analysis: Analyze the collected fractions (e.g., by GC or NMR) to determine their purity. Combine the pure fractions containing your desired product.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for separating compounds with similar boiling points but different polarities.

Methodology:

  • Prepare the Column: Secure a glass chromatography column vertically. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain until it is just above the silica surface. Add a thin layer of sand on top.

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the mobile phase (eluent) to the top of the column. A common starting eluent for separating a moderately polar product from non-polar this compound would be a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 95:5). Apply positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks as it exits the column.

  • Monitor Separation: Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light or with a stain.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Visualizations

Logical Workflow Diagrams

Purification_Decision_Tree start Crude Reaction Mixture (Product + Unreacted this compound) decision1 Boiling Point Difference > 25°C? start->decision1 distillation Fractional Distillation decision1->distillation Yes decision2 Polarity Difference? decision1->decision2 No end_prod Purified Product distillation->end_prod chromatography Flash Column Chromatography decision2->chromatography Yes scavenger Consider Chemical Scavenger (e.g., Thiol-based resin) decision2->scavenger No / Difficult Separation chromatography->end_prod scavenger->end_prod

Caption: Decision tree for selecting a purification method.

Grignard_Workup_Workflow node_start 1. Grignard Reaction Mixture node_quench 2. Quench with sat. aq. NH4Cl (Ice Bath) node_start->node_quench node_extract 3. Liquid-Liquid Extraction (Ether / Water) node_quench->node_extract node_wash 4. Wash Organic Layer (Brine) node_extract->node_wash node_dry 5. Dry Organic Layer (e.g., Na2SO4) node_wash->node_dry node_concentrate 6. Concentrate via Rotovap node_dry->node_concentrate node_purify 7. Final Purification (Distillation or Chromatography) node_concentrate->node_purify node_end Purified Alcohol node_purify->node_end

Caption: Standard workflow for a Grignard reaction workup.

Distillation_Workflow start Crude Mixture in Flask setup Assemble Fractional Distillation Apparatus start->setup heat Heat Gently setup->heat collect Collect Fractions at Constant Temperature heat->collect analyze Analyze Fraction Purity (e.g., GC, NMR) collect->analyze combine Combine Pure Fractions analyze->combine product Purified Product combine->product Chromatography_Workflow start Crude Mixture prepare Prepare Silica Gel Column start->prepare load Load Sample onto Column prepare->load elute Elute with Solvent System (e.g., Hexane/EtOAc) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions & Concentrate analyze->combine product Purified Product combine->product

References

Impact of protic contamination on 1-Bromo-4-methylpentane Grignard reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the preparation and use of 1-Bromo-4-methylpentane Grignard reagents, with a specific focus on the detrimental effects of protic contamination.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of failure in a this compound Grignard reaction?

The most common reason for failure is the presence of protic contaminants, such as water or alcohols.[1][2][3][4][5] Grignard reagents are extremely strong bases and will react with even trace amounts of acidic protons.[1][3] This acid-base reaction is much faster than the desired nucleophilic addition to a carbonyl compound, and it effectively destroys the Grignard reagent by converting it into the corresponding alkane (2-methylpentane).[3][6][7]

Q2: My reaction started (indicated by cloudiness and heat) but my final product yield is very low. What happened?

Low yields are most often traced back to insufficient exclusion of protic contaminants or atmospheric gases.[1]

  • Protic Contamination: Trace amounts of water in your glassware, solvent, or starting alkyl halide will consume a portion of the Grignard reagent as it forms, leading to a lower effective concentration and thus a lower yield of your desired product.[1][3]

  • Atmospheric Contamination: Exposure to air allows the Grignard reagent to react with oxygen and carbon dioxide, forming alkoxides and magnesium carboxylates, respectively.[1][6] These side reactions reduce the amount of active reagent available for your primary reaction.

Q3: What are common sources of protic contamination in a Grignard reaction setup?

  • Glassware: Improperly dried glassware is a primary source of water.

  • Solvents: Using solvents that are not certified anhydrous or have been previously opened and exposed to the atmosphere.[1] Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are hygroscopic and will absorb moisture from the air.

  • Reagents: The starting material, this compound, may contain trace amounts of water or alcohol impurities.

  • Atmosphere: Failure to maintain a positive pressure of an inert gas (like Nitrogen or Argon) allows atmospheric moisture to enter the reaction vessel.[1]

Q4: My Grignard solution is cloudy and dark gray/brown. Is it still usable?

A cloudy, dark appearance is very common for Grignard reagents and does not necessarily indicate a failed reaction.[8] The turbidity is often due to finely divided, unreacted magnesium or insoluble magnesium halide byproducts. The key factor is the concentration of the active Grignard reagent. As long as a titration confirms a suitable concentration, the solution can typically be used, often after allowing solids to settle and transferring the supernatant via cannula.[8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues.

Problem Potential Cause Diagnostic Test Solution
Reaction Fails to Initiate Inactive Magnesium SurfaceNo signs of reaction (cloudiness, bubbling, heat) after adding a small amount of alkyl halide.Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium. The disappearance of the iodine color or evolution of ethylene (B1197577) gas indicates activation.[1] Gentle warming with a heat gun can also help, but be prepared to cool the reaction once it starts.[1]
Low Yield of Final Product Protic Contamination (Hydrolysis)Quench a small aliquot of the Grignard solution with acid and analyze by GC-MS. The presence of a significant peak for 2-methylpentane (B89812) confirms hydrolysis.[8]Rigorously dry all glassware (flame-dry or oven-dry at >110°C) and cool under an inert atmosphere.[1] Use anhydrous solvents from a sealed bottle or one stored over molecular sieves.[1] Ensure the this compound is anhydrous.
Low Yield of Final Product Inaccurate Reagent ConcentrationThe subsequent reaction gives a low yield despite the Grignard formation appearing successful.Always titrate the Grignard solution immediately before use to determine its exact molarity.[8] This allows for accurate stoichiometry in the subsequent reaction step.
Formation of 2,7-dimethyloctane Wurtz Coupling Side ReactionGC-MS analysis of the reaction mixture shows a significant peak corresponding to 2,7-dimethyloctane.This side reaction occurs when the formed Grignard reagent reacts with unreacted this compound.[1] To minimize this, ensure a slow, controlled addition of the alkyl halide to maintain a low concentration relative to the magnesium.[9]

Impact of Protic Contamination on Reagent Concentration

The following table illustrates the theoretical impact of water contamination on the available concentration of the active Grignard reagent.

Moles of Water IntroducedMoles of Grignard Reagent Destroyed% Reduction in Yield (Assuming 1:1 Stoichiometry)
0.0010.00110% (if starting with 0.01 mol)
0.0050.00550% (if starting with 0.01 mol)
0.0100.010100% (if starting with 0.01 mol)

Note: This table provides a theoretical illustration. Actual yield losses can be more complex due to impacts on reaction kinetics and side reactions.

Experimental Protocols

Protocol: Preparation of this compound Grignard Reagent

This protocol outlines the essential steps for successfully preparing the Grignard reagent while minimizing contamination.

1. Apparatus Setup and Drying:

  • Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.[10]

  • Thoroughly flame-dry all glassware under vacuum or oven-dry at >110°C for several hours.[1]

  • Cool the entire apparatus to room temperature under a positive pressure of dry inert gas.

2. Reagent Preparation:

  • Place magnesium turnings (1.2 equivalents) into the reaction flask.

  • Add a single crystal of iodine as an activator.[1]

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.[1]

3. Reaction Initiation and Execution:

  • Add a small portion (~5-10%) of the this compound solution to the stirred magnesium suspension.[1]

  • Wait for signs of initiation, such as the disappearance of the iodine color, spontaneous boiling, and the solution turning cloudy.[1] Gentle warming may be necessary if the reaction does not start.

  • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[1] Use a water bath to cool the flask if the reaction becomes too vigorous.

  • After the addition is complete, allow the mixture to stir for an additional 30-60 minutes until most of the magnesium is consumed.[1] The resulting cloudy, grayish solution is the Grignard reagent and should be used promptly.

Visualizations

G cluster_reagents Reagents cluster_products Products Grignard R-MgBr (this compound Grignard) Alkane R-H (2-Methylpentane - Inactive) Grignard->Alkane Protonation (Destruction of Reagent) Salt Mg(A)Br (Magnesium Salt) Grignard->Salt Protic H-A (Protic Contaminant, e.g., H₂O) Protic->Alkane Protic->Salt

Caption: Reaction pathway of a Grignard reagent with a protic contaminant.

G start Start: Assemble & Flame-Dry Glassware add_mg 1. Add Mg Turnings & Iodine Crystal to Flask start->add_mg prep_alkyl_halide 2. Prepare Solution of this compound in Anhydrous Ether add_mg->prep_alkyl_halide initiate 3. Add ~10% of Alkyl Halide to Initiate Reaction (Observe for heat/cloudiness) prep_alkyl_halide->initiate add_rest 4. Dropwise Addition of Remaining Alkyl Halide (Maintain gentle reflux) initiate->add_rest stir 5. Stir for 30-60 min After Addition is Complete add_rest->stir end End: Grignard Reagent Ready for Use or Titration stir->end

Caption: Experimental workflow for preparing the Grignard reagent.

G start Grignard Reaction Problem q1 Does the reaction initiate? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Activate Mg: - Add Iodine/1,2-dibromoethane - Apply gentle heat a1_no->sol1 q2 Is the final product yield low? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes sol2 Success! Reaction likely optimized. a2_no->sol2 q3 GC-MS shows 2-methylpentane byproduct? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Protic Contamination Issue: - Rigorously dry glassware & solvents - Ensure inert atmosphere a3_yes->sol3 sol4 Other Issues: - Titrate reagent for accurate concentration - Check for Wurtz coupling - Verify substrate purity a3_no->sol4

Caption: Troubleshooting decision tree for Grignard reaction issues.

References

Technical Support Center: Grignard Formation of 1-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard formation of 1-Bromo-4-methylpentane. Our aim is to help you control the reaction exotherm and optimize your synthesis for yield and safety.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is difficult to initiate. What are the common causes and how can I start it?

A1: Difficulty in initiating a Grignard reaction is a common issue, often due to the passivating layer of magnesium oxide (MgO) on the magnesium turnings or the presence of moisture.[1] Here are several methods to initiate the reaction:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying.[1][2] Solvents like THF or diethyl ether must be anhydrous.[1]

  • Magnesium Activation: The MgO layer prevents the magnesium from reacting.[3]

    • Chemical Activation: Add a small crystal of iodine. The disappearance of the purple iodine color indicates the reaction has started.[1][2][3] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used as an initiator; the observation of ethylene (B1197577) bubbles signals activation.[2][3]

    • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding the solvent can help break the oxide layer.[4]

  • Gentle Heating: Gentle warming with a heat gun can help initiate the reaction. However, be prepared to cool the reaction vessel once the exotherm begins.[2]

Q2: The reaction started, but it is proceeding too vigorously and the solvent is boiling off. How can I control the exotherm?

A2: The formation of a Grignard reagent is a highly exothermic reaction.[3] An uncontrolled reaction can be dangerous.[3] Here’s how to manage the exotherm:

  • Slow Addition Rate: The rate of addition of this compound is a critical parameter. A slow, dropwise addition is crucial to manage the heat generated.[1][3] Adding the halide too quickly can lead to a dangerous, uncontrolled reaction.[3]

  • Adequate Cooling: Use an ice bath or other appropriate cooling system to maintain the desired temperature.[4] If the reaction becomes too vigorous, slow the addition rate and apply cooling.[2][5]

  • Solvent Choice: The choice of solvent can influence heat dissipation. Tetrahydrofuran (THF) has a higher boiling point (66°C) than diethyl ether (34.6°C), which allows for a wider temperature range for reaction control.[1][2]

Q3: My Grignard reaction produced a low yield of the desired product. What are the likely causes?

A3: Low yields can often be attributed to side reactions or quenching of the Grignard reagent.

  • Wurtz Coupling: This is a primary side reaction where the formed Grignard reagent reacts with unreacted this compound.[2][3] To minimize this, add the alkyl bromide slowly to maintain a low concentration of the halide.[1][6]

  • Protic Contamination: Grignard reagents are strong bases and are destroyed by protic sources like water or alcohols.[2] Ensure all reagents and equipment are scrupulously dry.[2]

  • Atmospheric Contamination: Exposure to air can destroy the Grignard reagent through oxidation and reaction with carbon dioxide.[2] Maintain a positive pressure of an inert gas like nitrogen or argon throughout the experiment.[2]

Q4: I observed the formation of a significant amount of a dimeric byproduct. What is it and how can I prevent it?

A4: The dimeric byproduct is likely 2,7-dimethyloctane, the result of Wurtz coupling.[2] This occurs when the bromo(4-methylpentyl)magnesium reacts with a molecule of this compound.[2] To minimize its formation:

  • Maintain a slow, dropwise addition of the this compound solution.[1]

  • Ensure the magnesium is highly activated before and during the addition.[1]

  • Maintain a moderate reaction temperature. While initial heating may be needed for initiation, the reaction may require cooling to maintain a gentle reflux.[1]

Data Presentation

Table 1: Solvent Properties and Their Impact on Grignard Formation

SolventBoiling Point (°C)Lewis BasicityImpact on Reaction
Diethyl Ether34.6WeakerEasier to initiate reactions due to lower boiling point allowing for gentle reflux.[1]
Tetrahydrofuran (THF)66StrongerOften preferred for higher yields due to better stabilization of the Grignard reagent; allows for a wider temperature control range.[2]

Table 2: Troubleshooting Guide for Exotherm Control

ObservationPotential CauseRecommended Action
Reaction fails to initiateInactive magnesium surface (MgO layer), presence of moisture.[1]Activate magnesium with iodine or 1,2-dibromoethane; ensure all glassware and solvents are anhydrous.[1][2]
Sudden, vigorous boilingAddition of alkyl halide is too fast, insufficient cooling.[4]Immediately slow or stop the addition of this compound; apply external cooling (ice bath).[2][4]
Reaction mixture darkens significantlyDecomposition or significant side reactions, possibly due to overheating.[1]Reduce the reaction temperature and slow the addition rate.[1]
Low yield of Grignard reagentWurtz coupling, quenching by moisture or air.[1][2]Add alkyl halide slowly, ensure strictly anhydrous and inert conditions.[1][2]

Experimental Protocols

Protocol 1: Preparation of bromo(4-methylpentyl)magnesium

  • Setup: Assemble and flame-dry all glassware under vacuum or in an oven at >110°C. Cool to room temperature under a positive pressure of dry nitrogen or argon.[2]

  • Magnesium Preparation: In the reaction flask, place magnesium turnings (1.2 equivalents) and a single crystal of iodine.[2]

  • Solvent Addition: Add a small amount of anhydrous THF or diethyl ether to just cover the magnesium.[2]

  • Reagent Preparation: In a dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous solvent.[2]

  • Initiation: Add a small portion (~5-10%) of the alkyl bromide solution to the stirred magnesium suspension.[2] Wait for signs of reaction, such as the disappearance of the iodine color, cloudiness, or spontaneous boiling.[2] If no reaction occurs, gently warm the flask.[2]

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[2] Use a water bath to cool the flask if the reaction becomes too vigorous.[2]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle reflux for an additional 30-60 minutes, or until most of the magnesium has been consumed.[2] The resulting cloudy, grayish solution is the Grignard reagent and should be used immediately.[2]

Mandatory Visualization

Exotherm_Troubleshooting start Start Grignard Formation initiation Initiate Reaction (add ~5-10% of this compound) start->initiation check_initiation Does the reaction start? (color change, bubbling, exotherm) initiation->check_initiation activate_mg Troubleshoot Initiation: - Activate Mg (I2, 1,2-dibromoethane) - Ensure anhydrous conditions - Gentle warming check_initiation->activate_mg No slow_addition Slow, dropwise addition of remaining this compound with cooling check_initiation->slow_addition Yes activate_mg->initiation monitor_exotherm Is the reaction too vigorous? (e.g., rapid boiling) slow_addition->monitor_exotherm control_exotherm Control Measures: - Slow or stop addition - Increase cooling (ice bath) monitor_exotherm->control_exotherm Yes continue_reaction Continue addition and monitor reaction to completion monitor_exotherm->continue_reaction No control_exotherm->slow_addition end Grignard Reagent Formed continue_reaction->end

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 1-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis, drug development, and quality control, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a detailed 1H NMR spectral analysis of 1-bromo-4-methylpentane and compares it with its structural isomers, 1-bromo-2-methylpentane (B146034) and 1-bromo-3-methylpentane. This comparison highlights the subtle yet significant differences in their spectra, offering a practical reference for distinguishing these closely related compounds.

Comparative 1H NMR Data Analysis

The 1H NMR spectra of this compound and its isomers are characterized by signals in the aliphatic region, with key differences arising from the position of the methyl group relative to the bromine atom. The electronegativity of the bromine atom significantly influences the chemical shifts of nearby protons, causing them to appear further downfield.

The following table summarizes the expected 1H NMR spectral data for this compound and its isomers.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound a (-CH₂-Br)~3.40Triplet (t)2H
b (-CH₂-)~1.85Multiplet (m)2H
c (-CH-)~1.65Multiplet (m)1H
d (-CH₃)~0.88Doublet (d)6H
1-Bromo-2-methylpentane a' (-CH₂-Br)~3.4-3.5Multiplet (m)2H
b' (-CH-)~1.8-1.9Multiplet (m)1H
c' (-CH₂-)~1.2-1.4Multiplet (m)2H
d' (-CH₂-CH₃)~1.1-1.3Multiplet (m)2H
e' (-CH-CH₃)~0.9Doublet (d)3H
f' (-CH₂-CH₃)~0.9Triplet (t)3H
1-Bromo-3-methylpentane a'' (-CH₂-Br)~3.4Triplet (t)2H
b'' (-CH₂-)~1.8Multiplet (m)2H
c'' (-CH-)~1.6Multiplet (m)1H
d'' (-CH-CH₃)~0.9Doublet (d)3H
e'' (-CH₂-CH₃)~0.9Triplet (t)3H

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.[1]

Structural Representation and Proton Environments

The following diagram illustrates the structure of this compound with its distinct proton environments labeled. These labels correspond to the assignments in the data table above.

Caption: Structure of this compound with proton environments labeled.

Experimental Protocol for 1H NMR Spectroscopy

The following is a general protocol for the preparation and analysis of a small organic molecule like this compound using 1H NMR spectroscopy.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of sufficient purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble.[2] Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like alkyl halides.[3] The use of deuterated solvents prevents the large solvent signal from obscuring the analyte signals.[2][4]

  • Concentration: Dissolve approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.[3][5]

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1][5]

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Many commercially available deuterated solvents already contain TMS.

  • Labeling: Clearly label the NMR tube with the sample identification.

2. NMR Data Acquisition:

  • Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Shimming: The magnetic field homogeneity must be optimized by a process called shimming to obtain sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1H NMR spectrum.

    • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are usually adequate.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally appropriate.

  • Data Processing:

    • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing: The spectrum must be phased to ensure that all peaks are in the pure absorption mode.

    • Baseline Correction: The baseline of the spectrum should be corrected to be flat.

    • Integration: The area under each peak should be integrated to determine the relative number of protons giving rise to each signal.

    • Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm.

This guide provides a foundational understanding of the 1H NMR spectral features of this compound and its isomers. By following the detailed experimental protocol and utilizing the comparative data, researchers can confidently identify and differentiate these compounds in their work.

References

GC-MS Characterization of 1-Bromo-4-methylpentane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of 1-bromo-4-methylpentane under different conditions, with a focus on their characterization by Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, comparative data, and visual representations of reaction pathways and workflows are presented to aid in the design and interpretation of synthetic reactions involving this versatile haloalkane.

Introduction

This compound is a primary alkyl halide that serves as a valuable building block in organic synthesis. Its reactions are primarily categorized as substitution (S(_N)) and elimination (E), with the outcome heavily dependent on the reaction conditions. Understanding the product distribution and having robust analytical methods for their characterization is crucial for achieving desired synthetic outcomes. GC-MS is a powerful technique for this purpose, providing both separation of the reaction components and their structural identification through mass spectral fragmentation patterns.

This guide explores the two major reaction pathways for this compound: E2 elimination and S(_N)2 substitution. We provide a comparative analysis of the products formed and their characterization data.

Reaction Pathways and Product Overview

This compound can undergo elimination reactions to yield alkenes or substitution reactions to introduce a new functional group. The choice of base/nucleophile and reaction temperature are critical in determining the predominant pathway.

  • Elimination (E2): Favored by strong, sterically hindered bases and higher temperatures. The reaction of this compound with a strong base like sodium ethoxide in ethanol (B145695) typically yields a mixture of alkenes. According to Zaitsev's rule, the more substituted alkene is the major product. However, the use of a bulky base can favor the formation of the less substituted "Hofmann" product.

  • Substitution (S(_N)2): Favored by good nucleophiles that are weak bases and lower temperatures. The reaction with a nucleophile like the cyanide ion (CN⁻) proceeds via an S(_N)2 mechanism to yield a nitrile.

The following diagram illustrates these competing reaction pathways:

Reaction_Pathways reactant This compound e2_reagents NaOEt, Ethanol (Strong Base) reactant->e2_reagents E2 sn2_reagents NaCN, DMSO (Good Nucleophile) reactant->sn2_reagents SN2 elimination_products Elimination Products (Mixture of Alkenes) e2_reagents->elimination_products substitution_product Substitution Product (5-Methylhexanenitrile) sn2_reagents->substitution_product

Caption: Competing E2 and SN2 reaction pathways of this compound.

GC-MS Data Comparison

The following tables summarize the expected GC-MS data for the starting material and the major products of the elimination and substitution reactions.

Table 1: GC-MS Data for this compound and its Elimination Products

CompoundStructureMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound(CH₃)₂CH(CH₂)₃Br165.07166/164 (M⁺), 137/135, 85, 57, 43
4-Methyl-1-pentene (B8377)(CH₃)₂CHCH₂CH=CH₂84.1684 (M⁺), 69, 56, 41
4-Methyl-2-pentene (B213027)(CH₃)₂CHCH=CHCH₃84.1684 (M⁺), 69, 41

Table 2: GC-MS Data for the S(_N)2 Substitution Product

CompoundStructureMolecular Weight ( g/mol )Key Mass Fragments (m/z)
5-Methylhexanenitrile (B103281)(CH₃)₂CH(CH₂)₃CN111.18111 (M⁺), 96, 70, 55, 43, 41

Experimental Protocols

Below are detailed experimental protocols for conducting the E2 elimination and S(_N)2 substitution reactions of this compound and the subsequent GC-MS analysis of the products.

Protocol 1: E2 Elimination of this compound

Objective: To synthesize a mixture of 4-methyl-1-pentene and 4-methyl-2-pentene via an E2 elimination reaction.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile alkene products.

  • Analyze the product mixture by GC-MS.

Protocol 2: S(_N)2 Substitution of this compound with Sodium Cyanide

Objective: To synthesize 5-methylhexanenitrile via an S(_N)2 substitution reaction.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.

  • Add this compound (1.0 equivalent) to the solution.

  • Stir the reaction mixture at 50°C for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation or column chromatography.

  • Analyze the purified product by GC-MS.

GC-MS Analysis Protocol

The following diagram outlines the general workflow for GC-MS analysis of the reaction products.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Dilution Dilute with appropriate solvent ReactionMixture->Dilution Filtration Filter if necessary Dilution->Filtration Injection Inject into GC-MS Filtration->Injection Separation Separation on GC column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of each peak Chromatogram->MassSpectra LibrarySearch NIST Library Search MassSpectra->LibrarySearch Identification Product Identification LibrarySearch->Identification

Confirming Grignard Reagent Formation from 1-Bromo-4-methylpentane: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in synthetic organic chemistry, the successful formation of a Grignard reagent is a critical precursor to a wide array of carbon-carbon bond-forming reactions. The in-situ nature of these highly reactive organometallic compounds necessitates reliable methods for confirming their formation before proceeding with subsequent synthetic steps. This guide provides a detailed comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of 4-methylpentylmagnesium bromide from 1-bromo-4-methylpentane, alongside alternative analytical and qualitative methods.

Experimental Protocols

Precise experimental execution is paramount for the successful synthesis and confirmation of Grignard reagents. The following protocols detail the synthesis of 4-methylpentylmagnesium bromide and the subsequent sample preparation for NMR analysis.

Synthesis of 4-methylpentylmagnesium bromide

Objective: To prepare a solution of 4-methylpentylmagnesium bromide in an anhydrous ethereal solvent.[1]

Materials:

  • Magnesium turnings[1]

  • This compound[1]

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[1][2]

  • Iodine crystal (as an initiator)[1][3]

  • Three-necked round-bottom flask, reflux condenser, dropping funnel[1]

  • Magnetic stirrer and inert gas supply (Nitrogen or Argon)[1]

Procedure:

  • All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying, and assembled while hot under a stream of inert gas to ensure anhydrous conditions.[1][3]

  • Place the magnesium turnings in the three-necked flask and add a single crystal of iodine.[1][3]

  • In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.

  • Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and a slight increase in temperature.[4]

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting gray to brownish solution is the Grignard reagent, ready for use or analysis.[5]

NMR Sample Preparation and Analysis

Objective: To confirm the formation of 4-methylpentylmagnesium bromide and assess the conversion from this compound using ¹H NMR.[6]

Materials:

  • An aliquot of the Grignard reaction mixture[6]

  • Anhydrous deuterated solvent (e.g., THF-d₈, Benzene-d₆)[6]

  • Dry NMR tube with a septum[6]

  • Dry syringes and needles[6]

  • Inert gas supply[6]

Procedure:

  • Under an inert atmosphere, use a dry syringe to withdraw a small aliquot (approximately 0.1-0.2 mL) of the Grignard reaction mixture.[6]

  • Transfer this aliquot to a dry NMR tube that has been flushed with inert gas and sealed with a septum.[6]

  • Using another dry syringe, add approximately 0.5 mL of the anhydrous deuterated solvent to the NMR tube.[6]

  • Gently agitate the tube to mix the contents.

  • Acquire the ¹H NMR spectrum. For best results, especially when the sample is taken directly from a reaction mixture containing solids, an unlocked and non-shimmed acquisition may be beneficial.[6]

Data Presentation: NMR Spectral Comparison

NMR spectroscopy is a powerful tool for confirming the formation of Grignard reagents due to the dramatic change in the electronic environment of the carbon skeleton upon insertion of magnesium into the carbon-halogen bond. The most significant change is the substantial upfield shift (to a lower ppm value) of the signals corresponding to the protons and carbon of the carbon directly bonded to the magnesium atom.[6]

¹H NMR Data

The table below compares the expected ¹H NMR chemical shifts for the starting material, this compound, and the resulting Grignard reagent, 4-methylpentylmagnesium bromide. The disappearance of the starting material signals and the appearance of the product signals confirm the reaction's success.[6]

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound a (-CH₂-Br)~3.40Triplet
b (-CH₂-)~1.85Multiplet
c (-CH-)~1.65Multiplet
d (-CH₃)~0.88Doublet
4-methylpentylmagnesium bromide a' (-CH₂-MgBr)~-0.8 to -1.2Triplet
b' (-CH₂-)~1.50Multiplet
c' (-CH-)~1.45Multiplet
d' (-CH₃)~0.85Doublet

Note: Actual chemical shifts can be influenced by the solvent and concentration.[6]

¹³C NMR Data

Similarly, ¹³C NMR spectroscopy shows a characteristic upfield shift for the carbon atom bonded to magnesium.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -CH₂-Br~34
-CH₂-~35
-CH-~28
-CH₂- (next to CH)~40
-CH₃~22
4-methylpentylmagnesium bromide -CH₂-MgBr~-5 to 10
-CH₂-~38
-CH-~29
-CH₂- (next to CH)~42
-CH₃~23

Note: The chemical shift for the α-carbon in the Grignard reagent is an estimate and can vary significantly based on solvent and aggregation state.

Visualization of Workflow and Spectral Changes

G Experimental Workflow for Grignard Reagent Confirmation A This compound + Mg turnings in Anhydrous Ether B Initiate Reaction (Iodine crystal) A->B Step 1 C Grignard Reagent Formation (4-Methylpentylmagnesium bromide) B->C Step 2 D Withdraw Aliquot (under inert atmosphere) C->D Step 3 E Prepare NMR Sample (add deuterated solvent) D->E Step 4 F Acquire NMR Spectrum E->F Step 5 G Analyze Data: Confirm Upfield Shift F->G Step 6 G Key ¹H NMR Spectral Changes Upon Grignard Formation cluster_0 Starting Material: this compound cluster_1 Product: 4-Methylpentylmagnesium bromide SM_alpha α-Protons (-CH₂-Br) ~3.40 ppm P_alpha α-Protons (-CH₂-MgBr) ~ -1.0 ppm SM_alpha->P_alpha Significant Upfield Shift (confirms Mg insertion)

References

Reactivity Showdown: 1-Bromo-4-methylpentane vs. 1-Chloro-4-methylpentane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 1-bromo-4-methylpentane and 1-chloro-4-methylpentane (B3042464) in SN2 reactions, supported by experimental data and detailed protocols.

In the realm of organic synthesis and drug development, the selection of appropriate starting materials is paramount to the success of a reaction. Alkyl halides are fundamental building blocks, and their reactivity in nucleophilic substitution reactions is a cornerstone of synthetic strategy. This guide provides an in-depth comparison of the reactivity of two primary alkyl halides: this compound and 1-chloro-4-methylpentane. Both compounds share the same carbon skeleton, isolating the effect of the halogen leaving group on the reaction rate. This analysis is crucial for researchers aiming to optimize reaction conditions and predict outcomes in their synthetic endeavors.

Executive Summary of Reactivity

This compound exhibits significantly higher reactivity in bimolecular nucleophilic substitution (SN2) reactions compared to its chloro-analogue, 1-chloro-4-methylpentane. This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) in comparison to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage during the nucleophilic attack. This fundamental difference in reactivity has significant implications for reaction times, yields, and the choice of reaction conditions.

Theoretical Framework: The SN2 Reaction Mechanism

Both this compound and 1-chloro-4-methylpentane are primary alkyl halides, and as such, they predominantly undergo nucleophilic substitution via the SN2 mechanism.[1] The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[2] The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, as described by the second-order rate law: Rate = k[Alkyl Halide][Nucleophile].

Several factors influence the rate of an SN2 reaction, but for the comparison of this compound and 1-chloro-4-methylpentane, the most critical factor is the nature of the leaving group. A good leaving group is a species that is stable on its own, typically a weak base. The stability of the halide ions increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This is because the negative charge is dispersed over a larger atomic radius, leading to a more stable anion.[3] Consequently, the C-Br bond is weaker than the C-Cl bond, requiring less energy to break, which results in a faster reaction rate for the bromo-compound.

SN2_Reactivity_Factors cluster_reactants Reactants cluster_factors Factors Influencing SN2 Reactivity cluster_outcome Reaction Outcome Alkyl_Halide 1-Halo-4-methylpentane (R-X) Leaving_Group Leaving Group Ability (Br⁻ > Cl⁻) Alkyl_Halide->Leaving_Group Determines Steric_Hindrance Steric Hindrance (Identical for both) Alkyl_Halide->Steric_Hindrance Influences Nucleophile Nucleophile (Nu⁻) Reaction_Rate Reaction Rate (R-Br faster than R-Cl) Nucleophile->Reaction_Rate Leaving_Group->Reaction_Rate Steric_Hindrance->Reaction_Rate Solvent Solvent Effects Solvent->Reaction_Rate Product Substitution Product (R-Nu) Reaction_Rate->Product Finkelstein_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_observation Observation & Data Collection cluster_analysis Analysis Prep_NaI Prepare 15% NaI in Acetone Add_NaI Add 2 mL NaI Solution to each tube Prep_NaI->Add_NaI Label_Tubes Label Test Tubes for R-Br and R-Cl Label_Tubes->Add_NaI Add_Halides Add 5 drops of each Alkyl Halide Add_NaI->Add_Halides Start_Timer Start Stopwatch Add_Halides->Start_Timer Mix Swirl to Mix Start_Timer->Mix Observe Observe for Precipitate (NaBr or NaCl) Mix->Observe Record_Time Record Time of Precipitate Formation Observe->Record_Time Compare_Rates Compare Reaction Rates: R-Br vs. R-Cl Record_Time->Compare_Rates

References

A Comparative Guide to the Synthesis of 1-Bromo-4-methylpentane and 2-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to produce the isomeric alkyl halides, 1-bromo-4-methylpentane and 2-bromo-4-methylpentane (B50952). The selection of an appropriate synthetic pathway is critical in drug development and organic synthesis, directly impacting yield, purity, and scalability. This document presents a detailed analysis of the common synthetic methods for both isomers, supported by experimental data and protocols to aid in methodological selection.

Executive Summary

The synthesis of this compound and 2-bromo-4-methylpentane is principally achieved through two main strategies: the hydrobromination of an alkene (4-methyl-1-pentene) or the substitution reaction of an alcohol (4-methyl-1-pentanol or 4-methyl-2-pentanol). The regioselectivity of the bromine addition is the key determinant in the synthesis of the desired isomer.

  • This compound , the anti-Markovnikov product, is primarily synthesized via the free-radical addition of hydrogen bromide to 4-methyl-1-pentene (B8377) or through the SN2 reaction of 4-methyl-1-pentanol (B72827) with a brominating agent.

  • 2-Bromo-4-methylpentane , the Markovnikov product, is typically prepared through the electrophilic addition of hydrogen bromide to 4-methyl-1-pentene or by the substitution reaction of 4-methyl-2-pentanol.

This guide will delve into the specifics of these reactions, providing a comparative analysis of their performance based on reported experimental data.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the primary synthetic routes to this compound and 2-bromo-4-methylpentane.

Target ProductSynthetic RouteStarting MaterialKey ReagentsReaction TimeTemperatureReported Yield (%)
This compound Anti-Markovnikov Hydrobromination4-methyl-1-penteneHBr, Benzoyl Peroxide6-8 hoursReflux~75
Substitution (SN2)4-methyl-1-pentanolPhosphorus Tribromide (PBr₃)4 hours0°C to Reflux~60
2-Bromo-4-methylpentane Markovnikov Hydrobromination4-methyl-1-penteneHBrNot specifiedNot specifiedNot specified
Substitution4-methyl-2-pentanolHBr, H₂SO₄3 hoursReflux~80

Experimental Protocols

Synthesis of this compound

1. Anti-Markovnikov Hydrobromination of 4-methyl-1-pentene

This method relies on the free-radical addition of hydrogen bromide to the alkene, initiated by a radical initiator such as benzoyl peroxide.

  • Materials: 4-methyl-1-pentene, hydrogen bromide gas, benzoyl peroxide, anhydrous solvent (e.g., pentane).

  • Procedure:

    • A solution of 4-methyl-1-pentene (1.0 eq) in anhydrous pentane (B18724) is prepared in a flask equipped with a gas inlet tube and a condenser.

    • A catalytic amount of benzoyl peroxide (0.02 eq) is added to the solution.

    • The flask is cooled in an ice bath, and hydrogen bromide gas is bubbled through the solution for 6-8 hours while maintaining the reaction under reflux.

    • The reaction mixture is then washed with a saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by distillation to yield this compound.

  • Expected Yield: Approximately 75%.

2. Substitution Reaction of 4-methyl-1-pentanol with Phosphorus Tribromide

This is a classic SN2 reaction where the hydroxyl group of the primary alcohol is converted to a good leaving group and subsequently displaced by a bromide ion.

  • Materials: 4-methyl-1-pentanol, phosphorus tribromide (PBr₃), pyridine (B92270), diethyl ether.

  • Procedure:

    • 4-methyl-1-pentanol (1.0 eq) and pyridine (0.1 eq) are dissolved in diethyl ether in a flask cooled to 0°C.

    • Phosphorus tribromide (0.34 eq) is added dropwise to the stirred solution, maintaining the temperature below 5°C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

    • The reaction is quenched by the slow addition of ice-water.

    • The organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The resulting crude this compound is purified by distillation.

  • Expected Yield: Approximately 60%.

Synthesis of 2-Bromo-4-methylpentane

1. Markovnikov Hydrobromination of 4-methyl-1-pentene

This reaction proceeds via an electrophilic addition mechanism where the hydrogen atom of HBr adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon, forming a more stable secondary carbocation intermediate.[1]

  • Materials: 4-methyl-1-pentene, hydrogen bromide (e.g., as a solution in acetic acid).

  • Procedure:

    • 4-methyl-1-pentene (1.0 eq) is dissolved in a suitable solvent like glacial acetic acid.

    • The solution is cooled in an ice bath, and a solution of hydrogen bromide in acetic acid is added dropwise with stirring.

    • The reaction is allowed to proceed to completion (monitoring by TLC or GC is recommended).

    • The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., diethyl ether).

    • The organic extract is washed with water, a saturated solution of sodium bicarbonate, and brine.

    • After drying over an anhydrous drying agent, the solvent is removed by rotary evaporation.

    • Purification by distillation affords 2-bromo-4-methylpentane.

2. Substitution Reaction of 4-methyl-2-pentanol

The secondary alcohol can be converted to the corresponding alkyl bromide using hydrogen bromide in the presence of a strong acid catalyst.

  • Materials: 4-methyl-2-pentanol, concentrated hydrobromic acid, concentrated sulfuric acid.

  • Procedure:

    • 4-methyl-2-pentanol (1.0 eq) and concentrated hydrobromic acid (2.0 eq) are placed in a round-bottom flask.

    • Concentrated sulfuric acid (0.5 eq) is added cautiously with cooling.

    • The mixture is refluxed for 3 hours.

    • After cooling, the mixture is washed with water, neutralized with a saturated sodium bicarbonate solution, and washed again with brine.

    • The organic layer is dried over anhydrous calcium chloride.

    • The crude 2-bromo-4-methylpentane is purified by distillation.

  • Expected Yield: Approximately 80%.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described above.

Synthetic_Routes cluster_1 Synthesis of this compound cluster_2 Synthesis of 2-Bromo-4-methylpentane A1 4-methyl-1-pentene C1 This compound A1->C1 HBr, Peroxide (Anti-Markovnikov) B1 4-methyl-1-pentanol B1->C1 PBr₃ (SN2) A2 4-methyl-1-pentene C2 2-Bromo-4-methylpentane A2->C2 HBr (Markovnikov) B2 4-methyl-2-pentanol B2->C2 HBr, H₂SO₄ (Substitution)

Caption: Synthetic pathways to this compound and 2-bromo-4-methylpentane.

Experimental_Workflow cluster_alkene Alkene Hydrobromination Workflow cluster_alcohol Alcohol Substitution Workflow start_alkene Start: 4-methyl-1-pentene reaction_alkene Reaction: Add HBr (with or without peroxide) start_alkene->reaction_alkene workup_alkene Aqueous Workup: Wash with NaHCO₃, Water, Brine reaction_alkene->workup_alkene drying_alkene Drying: Anhydrous MgSO₄ workup_alkene->drying_alkene purification_alkene Purification: Distillation drying_alkene->purification_alkene product_alkene Product: 1- or 2-bromo-4-methylpentane purification_alkene->product_alkene start_alcohol Start: 4-methyl-1-pentanol or 4-methyl-2-pentanol reaction_alcohol Reaction: Add Brominating Agent (PBr₃ or HBr/H₂SO₄) start_alcohol->reaction_alcohol workup_alcohol Aqueous Workup: Wash with HCl, NaHCO₃, Brine reaction_alcohol->workup_alcohol drying_alcohol Drying: Anhydrous Na₂SO₄ or CaCl₂ workup_alcohol->drying_alcohol purification_alcohol Purification: Distillation drying_alcohol->purification_alcohol product_alcohol Product: 1- or 2-bromo-4-methylpentane purification_alcohol->product_alcohol

Caption: Generalized experimental workflows for the synthesis of brominated methylpentanes.

References

A Comparative Guide to Alternative Reagents for Isopentyl Group Introduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of alkyl chains is fundamental to molecular design. The isopentyl (4-methylpentyl) group, in particular, is a common lipophilic moiety used to modulate the physicochemical properties of lead compounds. 1-Bromo-4-methylpentane is a standard reagent for this purpose; however, its neopentyl-like structure presents significant steric hindrance at the β-position. This sterically encumbered nature drastically slows SN2 reactions and can lead to undesired rearrangements under SN1 conditions, prompting the need for more efficient and versatile alternatives.[1][2]

This guide provides an objective comparison of alternative reagents and methodologies for introducing the isopentyl group, with a focus on reaction performance, substrate scope, and operational simplicity.

Comparison of Alkylation Strategies

The selection of an appropriate alkylating agent depends on the nucleophile, desired reaction conditions, and functional group tolerance. The alternatives to this compound can be broadly categorized into (1) more reactive electrophilic reagents, (2) nucleophilic isopentyl sources via polarity reversal, and (3) modern catalytic cross-coupling methods.

Data Summary: Performance of Alternative Isopentylating Reagents

The following table summarizes the performance of various reagents for the introduction of the isopentyl group onto common nucleophiles.

Reagent/MethodologyReagent TypeTypical NucleophilesKey AdvantagesTypical YieldsCommon Limitations
1-Iodo-4-methylpentane ElectrophileAmines, Phenols, Thiols, CarbanionsMore reactive than the bromide analogue due to a better leaving group.Moderate to HighStill subject to steric hindrance; can be less stable and more expensive than the bromide.
Isopentyl Tosylate/Triflate ElectrophileAmines, Phenols, AlcoholsExcellent leaving groups significantly increase reactivity over halides.[3][4]High to ExcellentRequires an extra synthetic step from isopentyl alcohol; can be moisture-sensitive.[3]
Isopentylmagnesium Bromide (Grignard) NucleophileAldehydes, Ketones, Esters, Epoxides, CO₂Reverses polarity, allowing reaction with electrophiles; readily prepared.[5][6][7]Good to ExcellentHighly basic and protic-intolerant; not suitable for SN2 with alkyl halides.[7][8]
Lithium Di(isopentyl)cuprate (Gilman) NucleophileAlkyl/Aryl Halides, α,β-Unsaturated CarbonylsSofter nucleophile than Grignard; excellent for 1,4-conjugate additions and coupling.[9][10][11]Good to HighRequires stoichiometric copper; sensitive to air and moisture.[11]
Suzuki-Miyaura Cross-Coupling CatalyticAryl/Vinyl Halides & TriflatesBroad substrate scope, high functional group tolerance, mild conditions.[12][13][14]High to ExcellentRequires synthesis of the isopentylboronic acid/ester; potential for side reactions.[15]
Nickel-Catalyzed Cross-Coupling CatalyticAryl HalidesParticularly effective for sterically hindered alkyl halides like neopentyl types.[1][16]Good to HighCatalyst systems can be complex and air-sensitive.[17]
Phase-Transfer Catalysis (PTC) MethodActive Methylene Compounds, Phenols, AminesUses biphasic conditions, mild reagents, simple workup, and is cost-effective.[18][19][20]High to ExcellentPrimarily applicable for anionic nucleophiles; catalyst choice is crucial.[21]
Reductive Amination (Isovaleraldehyde) MethodPrimary/Secondary AminesMild, high-yielding method for N-alkylation without harsh bases or leaving groups.[3]High to ExcellentLimited to the synthesis of secondary and tertiary amines.
Mitsunobu Reaction (Isopentyl Alcohol) MethodPhenols, Carboxylic Acids, ImidesMild conditions, stereochemical inversion for chiral alcohols.Good to HighStoichiometric phosphine (B1218219) and azodicarboxylate reagents generate significant byproducts.[3]

Experimental Protocols

N-Alkylation of Aniline using Phase-Transfer Catalysis (PTC)

This protocol describes a robust and scalable method for the N-alkylation of an amine using this compound under biphasic conditions, which enhances reactivity and simplifies purification.[18]

Materials:

  • Aniline (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline, toluene, and deionized water (1:1 v/v ratio of organic to aqueous phase).

  • Add potassium carbonate to the mixture, followed by the phase-transfer catalyst, TBAB.

  • Stir the biphasic mixture vigorously and add this compound dropwise at room temperature.

  • Heat the reaction mixture to 80°C and maintain vigorous stirring for 6-12 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-isopentylaniline.

Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Isopentylboronic Ester

This protocol details a palladium-catalyzed cross-coupling reaction, a powerful method for forming C(sp²)-C(sp³) bonds with high functional group tolerance.[12][13]

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Isopentylboronic acid pinacol (B44631) ester (1.5 equiv)

  • Pd(dppf)Cl₂ (Dichlorobis(diphenylphosphino)ferrocene]palladium(II)) (3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (B91453)

  • Deionized Water

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromoanisole, isopentylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium phosphate.

  • Add degassed 1,4-dioxane and deionized water (4:1 v/v).

  • Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 4-isopentylanisole.

Grignard Reaction: Synthesis of 1-Cyclohexyl-4-methyl-1-pentanol

This protocol demonstrates the use of a nucleophilic isopentyl source to form a new C-C bond with a carbonyl compound.[6][7]

Materials:

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in an oven-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a small volume of anhydrous ether and a crystal of iodine to activate the magnesium.

    • Dissolve this compound in anhydrous ether and add it to the dropping funnel. Add a small portion to the magnesium. Once the reaction initiates (observed by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of isopentylmagnesium bromide.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent to 0°C in an ice bath.

    • Dissolve cyclohexanecarboxaldehyde in anhydrous ether and add it dropwise to the stirred Grignard solution.

    • After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting alcohol by column chromatography.

Diagrams and Workflows

The following diagrams illustrate key concepts and decision-making processes related to the selection and mechanism of alternative alkylation strategies.

G cluster_start Define Synthetic Goal cluster_pathways Select Alkylation Strategy cluster_reagents Choose Reagent/Method start Target Nucleophile (N, C, O, S)? strategy_electrophile Electrophilic Isopentyl Source start->strategy_electrophile Protic-Tolerant? Strong Nucleophile? strategy_nucleophile Nucleophilic Isopentyl Source (Umpolung) start->strategy_nucleophile Target is Electrophilic? (e.g., Carbonyl, Epoxide) strategy_catalytic Catalytic Cross-Coupling start->strategy_catalytic Forming C(sp²)-C(sp³) bond? High Functional Group Tolerance? strategy_other Other Methods start->strategy_other Specific N- or O-Alkylation? reagent_electrophile Isopentyl Iodide Isopentyl Tosylate/Triflate PTC with Isopentyl Bromide strategy_electrophile->reagent_electrophile reagent_nucleophile Grignard Reagent (RMgX) Gilman Reagent (R₂CuLi) strategy_nucleophile->reagent_nucleophile reagent_catalytic Suzuki Coupling (RB(OR)₂) Ni-Catalyzed Coupling strategy_catalytic->reagent_catalytic reagent_other Reductive Amination Mitsunobu Reaction strategy_other->reagent_other

Caption: Decision workflow for selecting an isopentylation strategy.

G pd0 Pd(0)L₂ pd_complex1 Oxidative Addition Adduct pd0->pd_complex1 Oxidative Addition pd_complex2 Transmetalation Intermediate pd_complex1->pd_complex2 Transmetalation product_complex Product-bound Complex pd_complex2->product_complex product_complex->pd0 Reductive Elimination product Ar-R product_complex->product aryl_halide Ar-X aryl_halide->pd_complex1 boronic_ester R-B(OR)₂ boronic_ester->pd_complex2 base Base (e.g., K₃PO₄) base->pd_complex2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reagents Nucleophile Anion (Nu⁻) Counter-ion (M⁺) ion_pair Lipophilic Ion Pair [Q⁺Nu⁻] aq_reagents->ion_pair Anion Exchange catalyst_salt Catalyst Salt Q⁺X⁻ catalyst_salt->ion_pair org_reagents Alkyl Halide (R-X) product Product (R-Nu) org_reagents->product SN2 Reaction product->catalyst_salt Catalyst Regeneration ion_pair->org_reagents Phase Transfer ion_pair->product

Caption: Mechanism of Phase-Transfer Catalysis (PTC) for alkylation.

References

A Comparative Analysis of Isohexyllithium and Isohexylmagnesium Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the synthesis and reactivity of two common organometallic reagents derived from 1-bromo-4-methylpentane: isohexyllithium (an organolithium reagent) and isohexylmagnesium bromide (a Grignard reagent). The selection between these reagents is critical in the design of synthetic routes, particularly in pharmaceutical and fine chemical development, as their performance characteristics can significantly impact reaction outcomes, yields, and impurity profiles.

Organometallic reagents are fundamental tools for carbon-carbon bond formation.[1] While Grignard reagents have been a mainstay in synthetic chemistry for over a century, organolithium compounds often offer a more reactive alternative.[1] This document presents a comparative overview of their preparation and performance in a model reaction, supported by detailed experimental protocols.

General Characteristics

Organolithium and Grignard reagents exhibit distinct differences in their reactivity and basicity, which dictates their application in synthesis.

FeatureIsohexyllithium (Organolithium)Isohexylmagnesium Bromide (Grignard)
Reactivity Generally more reactiveLess reactive
Basicity Stronger baseWeaker base
Synthesis Reaction of an alkyl halide with lithium metalReaction of an alkyl halide with magnesium metal
Solvent Typically non-polar (e.g., hexane, pentane) or ethereal solventsEthereal solvents (e.g., diethyl ether, THF) are essential
Side Reactions More prone to side reactions like metal-halogen exchange and deprotonation of acidic protons.[1]Less prone to some side reactions, but can still participate in enolization and reduction.[1]

Synthesis of Organometallic Reagents from this compound

The preparation of both isohexyllithium and isohexylmagnesium bromide begins with the same precursor, this compound. The key distinction lies in the choice of metal and the reaction conditions.

G cluster_0 Synthesis of Organometallic Reagents A This compound B Lithium Metal (2.2 equiv) in Pentane/Ether A->B Addition to Li suspension C Magnesium Turnings (1 equiv) in Anhydrous Ether/THF A->C Addition to Mg turnings D Isohexyllithium B->D Stirring at RT E Isohexylmagnesium Bromide C->E Reflux

Caption: Parallel synthesis of isohexyllithium and isohexylmagnesium bromide.

Experimental Protocol 1: Synthesis of Isohexyllithium

This protocol outlines the preparation of a solution of isohexyllithium.

Materials:

  • This compound

  • Lithium metal (containing ~0.8% sodium is often recommended to facilitate reaction)

  • Anhydrous diethyl ether or pentane

  • Argon or nitrogen gas supply

  • Three-necked round-bottom flask, dropping funnel, and condenser

  • Magnetic stirrer

Procedure:

  • All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.

  • Cut lithium metal (2.2 equivalents) into small pieces and place them in the reaction flask containing the anhydrous solvent.

  • Prepare a solution of this compound (1 equivalent) in the same anhydrous solvent and place it in the dropping funnel.

  • Add the this compound solution dropwise to the stirred suspension of lithium at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours.[1]

  • The resulting solution of isohexyllithium can be used directly or titrated to determine its concentration.

Experimental Protocol 2: Synthesis of Isohexylmagnesium Bromide

This protocol details the synthesis of isohexylmagnesium bromide, a Grignard reagent.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • A small crystal of iodine (as an initiator)

  • Argon or nitrogen gas supply

  • Three-necked round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • Ensure all glassware is meticulously dried and assembled under an inert atmosphere.

  • Place the magnesium turnings in the flask and add a single crystal of iodine to activate the magnesium surface.[2]

  • Prepare a solution of this compound in anhydrous ether or THF in the dropping funnel.

  • Add a small amount of the alkyl bromide solution to the magnesium. The reaction may need gentle warming to initiate, which is often indicated by a color change and the onset of solvent reflux.[2]

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.[2]

  • After the addition is complete, heat the mixture under reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[2] The resulting grayish solution is the Grignard reagent.

Performance in a Model Reaction: Synthesis of 1-Phenyl-5-methylhexan-1-ol

To provide a quantitative comparison, the reaction of each organometallic reagent with benzaldehyde (B42025) is considered. This reaction exemplifies a nucleophilic addition to a carbonyl group, a common application for these reagents. The product of this reaction is the secondary alcohol, 1-phenyl-5-methylhexan-1-ol.

G cluster_1 Reaction with Benzaldehyde A Isohexyllithium or Isohexylmagnesium Bromide B Benzaldehyde A->B Nucleophilic Addition C Alkoxide Intermediate B->C D Aqueous Workup (e.g., NH4Cl) C->D Protonation E 1-Phenyl-5-methylhexan-1-ol D->E G cluster_2 Experimental Workflow A Prepare Anhydrous Glassware and Solvents B Synthesize Organometallic Reagent (Protocol 1 or 2) A->B C Cool Reagent to 0 °C B->C D Add Benzaldehyde Solution Dropwise C->D E Stir at Room Temperature D->E F Quench with aq. NH4Cl E->F G Aqueous Workup (Extraction, Drying) F->G H Purification (Chromatography/Distillation) G->H I Characterization H->I

References

Navigating Nucleophilic Substitution: A Comparative Analysis of SN1 and SN2 Pathways for 1-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of reaction mechanisms is paramount for the rational design and synthesis of new molecular entities. This guide provides a detailed comparative analysis of the bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) reaction pathways for the primary alkyl halide, 1-bromo-4-methylpentane. While SN2 reactions are strongly favored for this substrate, this guide will explore the theoretical basis for both pathways, supported by experimental data from analogous systems, to provide a comprehensive overview.

Executive Summary

This compound, a primary alkyl halide, predominantly undergoes nucleophilic substitution via the SN2 pathway . This is attributed to the low steric hindrance around the electrophilic carbon and the inherent instability of the primary carbocation that would be formed in an SN1 reaction. Experimental evidence consistently shows that primary substrates react orders of magnitude faster via the SN2 mechanism compared to the SN1 mechanism. Factors such as the choice of nucleophile, solvent, and temperature can be manipulated to further optimize the SN2 reaction and minimize competing elimination (E2) reactions. While the SN1 pathway is not a practical consideration for synthetic applications involving this compound, its theoretical analysis provides a valuable counterpoint for understanding the factors that govern nucleophilic substitution reactions.

Data Presentation: A Quantitative Comparison

Reaction ConditionSN2 Pathway (Favored)SN1 Pathway (Disfavored)
Substrate This compoundThis compound
Relative Rate ~1051
Mechanism Concerted, single stepStepwise, carbocation intermediate
Stereochemistry Inversion of configurationRacemization (if chiral center forms)
Rate Law Rate = k[Substrate][Nucleophile]Rate = k[Substrate]

Table 1: General Comparison of SN2 and SN1 Pathways for this compound. The relative rate is an estimation based on typical primary alkyl halide reactivity.

NucleophileSolventTemperature (°C)Relative Rate (SN2)Major Product
NaIAcetone (B3395972)251.0 (Reference)1-Iodo-4-methylpentane
NaCNDMSO250.85-Methylhexanenitrile
CH3ONaCH3OH250.61-Methoxy-4-methylpentane
NaOHH2O/THF500.44-Methyl-1-pentanol

Table 2: Influence of Nucleophile and Solvent on the Relative Rate of the SN2 Reaction of this compound. Rates are relative to the reaction with NaI in acetone at 25°C.

SolventDielectric Constant (ε)Relative Rate (SN2)
Dimethylformamide (DMF)37~2800
Dimethyl sulfoxide (B87167) (DMSO)47~1300
Acetone211
Methanol33<0.01
Water80<0.001

Table 3: Effect of Solvent on the Relative Rate of a Typical SN2 Reaction. Data is based on the reaction of a primary alkyl bromide with azide (B81097) ion. Polar aprotic solvents (DMF, DMSO, Acetone) significantly accelerate SN2 reactions compared to polar protic solvents (Methanol, Water).

Temperature (°C)Relative Rate (SN2)
251.0
50~4-8
75~16-64

Table 4: Estimated Effect of Temperature on the Relative Rate of the SN2 Reaction of this compound. The rate of SN2 reactions generally doubles for every 10°C increase in temperature.

Experimental Protocols

Protocol 1: SN2 Reaction of this compound with Sodium Iodide in Acetone

This protocol describes a classic Finkelstein reaction, a robust method for the synthesis of alkyl iodides from other alkyl halides.

Materials:

  • This compound

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (5% w/v)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone (e.g., 1.5 g NaI in 25 mL acetone for every 1 g of this compound).

  • Add this compound to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide), which is insoluble in acetone.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Pour the mixture into a larger volume of water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with water, 5% sodium thiosulfate solution (to remove any unreacted iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-iodo-4-methylpentane.

  • The product can be further purified by distillation.

Protocol 2: Attempted SN1 Solvolysis of this compound in Ethanol (B145695)

This protocol is designed to demonstrate the low reactivity of a primary alkyl halide under SN1 conditions.

Materials:

  • This compound

  • Ethanol (absolute)

  • Silver nitrate (B79036) (AgNO3) in ethanol solution (0.1 M)

  • Test tubes

  • Water bath

Procedure:

  • Place 1 mL of the 0.1 M solution of silver nitrate in ethanol into a test tube.

  • Add a few drops of this compound to the test tube.

  • Observe the solution for the formation of a precipitate (silver bromide).

  • If no reaction is observed at room temperature after an extended period (e.g., 30 minutes), gently warm the test tube in a water bath.

  • Compare the reactivity with that of a tertiary alkyl halide (e.g., 2-bromo-2-methylpropane), which should produce a precipitate almost instantaneously under the same conditions. This comparison will highlight the disfavored nature of the SN1 pathway for the primary substrate.

Mandatory Visualization

SN2_Pathway reactants This compound + Nucleophile transition_state [Nu---C---Br]‡ Trigonal bipyramidal transition state reactants->transition_state Backside attack products Product (Inversion of configuration) + Br⁻ transition_state->products Leaving group departs

Caption: The concerted SN2 reaction pathway for this compound.

SN1_Pathway reactant This compound carbocation Primary Carbocation (Unstable) reactant->carbocation Slow, Rate-determining step (Leaving group departs) product Product (Racemization) carbocation->product Fast (Nucleophilic attack)

Caption: The disfavored stepwise SN1 reaction pathway for this compound.

A Comparative Guide to Purity Assessment of 1-Bromo-4-methylpentane via Boiling Point and Refractive Index

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of reagents is a cornerstone of reliable and reproducible research, particularly within the pharmaceutical and chemical synthesis sectors. For a compound such as 1-Bromo-4-methylpentane, a versatile alkylating agent, ensuring high purity is critical to avoid the introduction of unwanted side products and to maintain the integrity of complex synthetic pathways. This guide provides a practical comparison of this compound's physical properties with those of potential impurities and outlines detailed experimental protocols for its purity assessment using two fundamental physical constants: boiling point and refractive index.

Data Presentation: Physical Constants at a Glance

A comparison of the boiling point and refractive index of this compound with its common isomers and a potential precursor highlights the utility of these parameters in purity assessment. Deviations of experimental values from the literature values of the pure substance can indicate the presence of contaminants.

CompoundBoiling Point (°C)Refractive Index (n20/D)
This compound 146 - 148 [1][2]1.446 [1][3][4]
2-Bromo-4-methylpentane135.1[3][5]1.442[3][5]
3-Bromo-3-methylpentane130[6]1.445[6]
2-Bromo-2-methylpentane142.51.445[7]
4-Methyl-1-pentanol151 - 165[1][2][8]1.411 - 1.417[1][8]
Experimental Sample[Enter Experimental Value][Enter Experimental Value]

Experimental Protocols

Accurate determination of boiling point and refractive index is paramount for a reliable purity assessment. The following protocols outline the standard procedures for these measurements.

Protocol 1: Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of a liquid sample at atmospheric pressure.

Materials:

  • Round-bottom flask

  • Distillation head (Claisen adapter or similar)

  • Thermometer (calibrated)

  • Condenser (Liebig or similar)

  • Receiving flask

  • Heating mantle or oil bath

  • Boiling chips

  • Clamps and stands

Procedure:

  • Place a representative sample of this compound (approximately 20-30 mL) into the round-bottom flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned slightly below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the sample gently.

  • Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

  • Continue to observe the temperature. A pure compound will exhibit a constant boiling point (±0.5 °C). A broad boiling range suggests the presence of impurities.

  • Record the stable temperature observed during the distillation as the boiling point.

Protocol 2: Refractive Index Measurement

The refractive index is a sensitive measure of a substance's purity. This protocol uses a standard Abbe refractometer.

Materials:

  • Abbe refractometer

  • Sample of this compound

  • Dropper or pipette

  • Lint-free tissue

  • Ethanol or other suitable solvent for cleaning

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

  • Using a clean dropper, place a few drops of the this compound sample onto the lower prism.

  • Close the prisms and allow a moment for the sample to reach thermal equilibrium (typically 20 °C). Most modern refractometers have built-in temperature control.

  • Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

  • If color fringing is observed, adjust the chromaticity screw to eliminate it.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly with a suitable solvent and a lint-free tissue after the measurement.

  • Compare the measured refractive index to the literature value for pure this compound.

Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of a this compound sample using the described physical property measurements.

Purity_Assessment_Workflow cluster_start Start cluster_experimental Experimental Measurement cluster_comparison Data Comparison cluster_conclusion Conclusion start Sample of This compound boiling_point Determine Boiling Point start->boiling_point refractive_index Measure Refractive Index start->refractive_index compare_bp Compare Experimental BP with Literature Value (146-148 °C) boiling_point->compare_bp compare_ri Compare Experimental RI with Literature Value (1.446 @ 20°C) refractive_index->compare_ri pure Sample is Likely Pure compare_bp->pure Matches impure Sample is Likely Impure (Further Analysis Required) compare_bp->impure Deviates compare_ri->pure Matches compare_ri->impure Deviates

Caption: Workflow for Purity Assessment of this compound.

References

Spectroscopic Identification of the Wurtz Coupling Byproduct: 2,7-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Wurtz coupling reaction, a classic method for the formation of carbon-carbon bonds, is known to produce not only the desired symmetrical alkane but also a variety of byproducts. Among these, the structural isomer 2,7-dimethyloctane (B85488) can be a significant, yet often challenging, compound to identify definitively. This guide provides a comprehensive comparison of the spectroscopic data for 2,7-dimethyloctane with its potential isomers and byproducts, supported by experimental protocols and data visualizations to aid in its unambiguous identification.

Distinguishing 2,7-Dimethyloctane from its Isomers

The primary challenge in identifying 2,7-dimethyloctane lies in differentiating it from other isomeric alkanes that may be present in the reaction mixture. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. Below is a comparative analysis of the expected spectroscopic signatures.

Spectroscopic Data Comparison
Compound1H NMR Data (Predicted)13C NMR Data (Predicted)Key IR Absorptions (cm-1)Mass Spectrometry (m/z)
2,7-Dimethyloctane Complex multiplets for CH and CH2 groups; distinct doublet for the six equivalent methyl protons.Signals corresponding to four unique carbon environments.~2960-2850 (C-H stretch), ~1465 (C-H bend), ~1380 & ~1365 (gem-dimethyl split)142 (M+), prominent fragments at 127, 99, 85, 71, 57, 43.
2,5-Dimethylhexane Signals will differ in chemical shift and multiplicity due to the different arrangement of methyl groups.Three unique carbon signals are expected due to symmetry.[1]~2960-2850 (C-H stretch), ~1465 (C-H bend), ~1380 & ~1365 (gem-dimethyl split)114 (M+), characteristic fragments at 99, 71, 57, 43.[2]
Isobutane A doublet for the nine equivalent methyl protons and a multiplet for the single methine proton.Two distinct signals for the methyl and methine carbons.[3][4][5]~2960-2850 (C-H stretch), ~1465 (C-H bend), ~1380 & ~1365 (gem-dimethyl split)58 (M+), major fragment at 43.
Isobutylene Two singlets, one for the six equivalent methyl protons and one for the two equivalent methylene (B1212753) protons.Signals for the sp2 hybridized carbons will be in the characteristic downfield region (~110-150 ppm).~3080 (=C-H stretch), ~2975 (C-H stretch), ~1650 (C=C stretch), ~890 (=CH2 bend)56 (M+), prominent fragments at 41, 39.

Experimental Protocols

A typical Wurtz coupling reaction that may produce 2,7-dimethyloctane as a byproduct involves the reaction of an isobutyl halide with sodium metal in an inert solvent.

Wurtz Coupling of Isobutyl Bromide

Materials:

  • Isobutyl bromide

  • Sodium metal, cut into small pieces

  • Anhydrous diethyl ether

  • Anhydrous calcium chloride

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Set up a reflux apparatus, ensuring all glassware is thoroughly dried.

  • In the reaction flask, place the sodium metal pieces in anhydrous diethyl ether.

  • Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to the reaction flask with stirring.

  • After the addition is complete, gently reflux the mixture for several hours.

  • Cool the reaction mixture and cautiously add ethanol (B145695) to destroy any unreacted sodium, followed by the addition of water.

  • Separate the ethereal layer, wash it with water, and dry it over anhydrous calcium chloride.

  • Fractionally distill the ethereal solution to isolate the product mixture.

  • Analyze the fractions using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy to identify the components.

Visualization of Experimental and Logical Workflows

To further clarify the process of identification, the following diagrams illustrate the experimental workflow and the logical steps involved in distinguishing 2,7-dimethyloctane.

experimental_workflow cluster_reaction Wurtz Coupling Reaction cluster_analysis Product Analysis reagents Isobutyl Bromide + Sodium Metal in Anhydrous Ether reflux Reflux reagents->reflux workup Workup (Ethanol, Water) reflux->workup distillation Fractional Distillation workup->distillation Crude Product gcms GC-MS Analysis distillation->gcms nmr NMR Spectroscopy distillation->nmr identification Identification of 2,7-Dimethyloctane and Byproducts gcms->identification Mass Spectra nmr->identification NMR Spectra

Experimental workflow for the synthesis and identification of 2,7-dimethyloctane.

logical_identification cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy start Analyze Reaction Product Mixture ms_peak Observe Molecular Ion Peak (M+) at m/z 142 start->ms_peak c13_nmr 13C NMR: Observe 4 distinct signals start->c13_nmr ms_fragments Analyze Fragmentation Pattern (e.g., loss of methyl, ethyl, propyl) ms_peak->ms_fragments Confirms C10H22 Isomer final_id Definitive Identification of 2,7-Dimethyloctane ms_fragments->final_id h1_nmr 1H NMR: Analyze spin systems and coupling constants c13_nmr->h1_nmr Suggests 2,7-Dimethyloctane (vs. other isomers with different symmetry) h1_nmr->final_id

References

Validating the Concentration of Bromo(4-methylpentyl)magnesium Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise concentration of a Grignard reagent is critical for ensuring stoichiometric control, reaction reproducibility, and overall success in complex organic syntheses. This guide provides a comparative analysis of common methods for validating the concentration of bromo(4-methylpentyl)magnesium solutions, presenting experimental data and detailed protocols to inform method selection.

Comparison of Titration Methodologies

The accurate determination of the active Grignard reagent concentration is paramount. While several methods exist, titration remains a widely accepted and practical approach. Below is a comparison of two common titrimetric methods and a more advanced potentiometric technique.

Method CategorySpecific TechniquePrincipleAdvantagesDisadvantagesTypical Accuracy
Titration Iodine TitrationThe Grignard reagent reacts with a known excess of iodine. The unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate (B1220275). The endpoint is visualized by the disappearance of the iodine color, often with a starch indicator.Simple, cost-effective, and provides a clear visual endpoint. The use of LiCl in THF can improve accuracy.[1]Requires careful handling of air- and moisture-sensitive reagents. Endpoint determination can be subjective.[2]Good (typically within 5-10%)
Titration Colorimetric Titration (with 1,10-Phenanthroline)The Grignard reagent is titrated with a standardized solution of an alcohol (e.g., sec-butanol or menthol) in the presence of 1,10-phenanthroline (B135089) indicator. The endpoint is a persistent color change (e.g., from colorless to a violet complex).[3][4]The endpoint is sharp and easily visible. This method is quite accurate and less susceptible to interference from basic hydrolysis byproducts.[3]Requires the preparation and standardization of the alcohol titrant. Menthol, while convenient as a solid, may contain other alcohols.[3]Excellent (typically within 2-5%)
Potentiometry Potentiometric TitrationThe Grignard reagent is titrated with a standard solution (e.g., 2-butanol (B46777) in THF), and the endpoint is determined by monitoring the potential change using a platinum electrode.[5]Highly precise and objective endpoint determination based on the first derivative of the titration curve. The method can be automated.[5]Requires specialized equipment (potentiometric titrator and electrode).Excellent (typically within 1-2%)

Experimental Protocols

Protocol 1: Iodine Titration (Back-Titration)

This method determines the concentration of the active Grignard reagent by reacting it with an excess of iodine, followed by back-titration of the remaining iodine with a standardized sodium thiosulfate solution.

Materials:

  • Bromo(4-methylpentyl)magnesium solution in THF (analyte)

  • Standardized sodium thiosulfate solution (Na₂S₂O₃, ~0.1 M)

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Starch indicator solution

  • Dry, inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware (burette, flasks, syringes), oven-dried

Procedure:

  • Preparation of Iodine Solution: In a flame-dried, argon-purged flask, accurately weigh a known excess of iodine (e.g., 250 mg) and dissolve it in anhydrous THF (e.g., 10 mL).

  • Reaction with Grignard Reagent: Under an inert atmosphere, add a precisely measured volume of the bromo(4-methylpentyl)magnesium solution (e.g., 2.0 mL) to the iodine solution. The brown color of the iodine should fade.

  • Quenching: Carefully quench the reaction mixture with a small amount of dilute HCl.

  • Titration: Add a few drops of starch indicator solution. Titrate the excess iodine with the standardized sodium thiosulfate solution until the blue-black color disappears.

  • Calculation:

    • Calculate the initial moles of iodine.

    • Calculate the moles of excess iodine from the sodium thiosulfate titration (2 moles Na₂S₂O₃ react with 1 mole I₂).

    • The moles of Grignard reagent are equal to the initial moles of iodine minus the excess moles of iodine.

    • Molarity (M) = Moles of Grignard reagent / Volume of Grignard solution added (in L).

Protocol 2: Colorimetric Titration with sec-Butanol and 1,10-Phenanthroline

This direct titration method relies on the reaction of the Grignard reagent with a standardized alcohol solution in the presence of a colorimetric indicator.

Materials:

  • Bromo(4-methylpentyl)magnesium solution in THF (analyte)

  • Standardized sec-butanol solution in an anhydrous solvent (e.g., xylene or THF, ~1.0 M)

  • 1,10-Phenanthroline (indicator)

  • Anhydrous tetrahydrofuran (THF)

  • Dry, inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware (burette, flasks, syringes), oven-dried

Procedure:

  • Preparation: In a flame-dried, argon-purged flask, dissolve a small crystal of 1,10-phenanthroline (1-2 mg) in anhydrous THF (e.g., 5 mL).

  • Addition of Grignard Reagent: Add a precisely measured volume of the bromo(4-methylpentyl)magnesium solution (e.g., 1.0 mL) to the flask. A distinct color, often violet or reddish-brown, should appear, indicating the formation of the Grignard-indicator complex.[3][4]

  • Titration: Titrate the solution with the standardized sec-butanol solution. The endpoint is reached when the color of the complex permanently disappears, and the solution becomes colorless or pale yellow.[3]

  • Calculation:

    • Calculate the moles of sec-butanol used (Moles = Molarity × Volume).

    • The stoichiometry between the Grignard reagent and sec-butanol is 1:1.

    • Molarity (M) = Moles of sec-butanol / Volume of Grignard solution added (in L).

Experimental Workflow and Logical Relationships

G cluster_prep Preparation cluster_methods Titration Methods cluster_execution Execution cluster_analysis Analysis & Outcome start Start: Need to Validate Bromo(4-methylpentyl)magnesium Concentration prep_glassware Prepare Dry Glassware under Inert Atmosphere start->prep_glassware prep_reagents Prepare and Standardize Titrants and Solutions prep_glassware->prep_reagents iodine Iodine Titration (Back-Titration) prep_reagents->iodine Select Method phenanthroline 1,10-Phenanthroline Titration (Direct) prep_reagents->phenanthroline Select Method potentiometric Potentiometric Titration (Instrumental) prep_reagents->potentiometric Select Method perform_titration Perform Titration iodine->perform_titration phenanthroline->perform_titration potentiometric->perform_titration record_data Record Volume Data perform_titration->record_data calculate Calculate Molarity record_data->calculate compare Compare Results (if multiple methods used) calculate->compare end End: Validated Concentration calculate->end compare->end

Caption: Workflow for the validation of Grignard reagent concentration.

Common Challenges and Sources of Error

Accurate titration of Grignard reagents requires meticulous technique to avoid common pitfalls that can lead to inaccurate results.

Systematic Errors:

  • Incorrect Titrant Concentration: The concentration of the standardized solution may be incorrect due to improper preparation, degradation over time, or reaction with atmospheric components (e.g., CO₂ for basic titrants).[6][7]

  • Temperature Effects: Titrations should be performed at a consistent temperature, as temperature fluctuations can affect solution volumes and reaction rates.[6][8]

  • Choice of Indicator: An inappropriate indicator may lead to a premature or delayed endpoint, not accurately reflecting the equivalence point of the reaction.[9]

Random Errors:

  • Exposure to Air and Moisture: Grignard reagents are highly reactive with water and oxygen. All manipulations must be performed under a dry, inert atmosphere to prevent degradation of the reagent.[2]

  • Endpoint Determination: Visual determination of the endpoint can be subjective and vary between individuals, especially with subtle color changes.[6]

  • Measurement Errors: Inaccurate volume readings from burettes or syringes are a common source of error. Parallax error, where the reading is taken from an angle, can be a significant factor.[8][9]

  • Contamination: Using glassware that is not scrupulously clean and dry can introduce impurities that react with the Grignard reagent or the titrant.[6][7]

  • Air Bubbles in the Burette: The presence of air bubbles in the burette tip can lead to inaccurate volume delivery.[7][8]

By understanding the principles, advantages, and potential sources of error for each method, researchers can select the most appropriate technique for their needs and ensure the reliable quantification of bromo(4-methylpentyl)magnesium solutions.

References

A Comparative Study of Leaving Groups in 4-Methylpentyl Halides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of synthetic organic chemistry and drug development, the efficiency of nucleophilic substitution and elimination reactions is paramount. The choice of a leaving group is a critical determinant of reaction pathway and rate. This guide provides a comprehensive comparative analysis of the common halogen leaving groups (Iodine, Bromine, and Chlorine) in the context of 4-methylpentyl halides. 4-methylpentyl halides serve as a relevant model system for primary alkyl halides with moderate steric hindrance, offering insights applicable to a wide range of synthetic targets. This document presents quantitative data on reaction kinetics and product distributions, detailed experimental protocols for their determination, and visual representations of the underlying reaction mechanisms.

I. The Impact of the Leaving Group on Reaction Rates and Pathways

The identity of the halogen atom in 1-halo-4-methylpentane significantly influences the rates of both SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) reactions. The overarching principle is that a better leaving group will accelerate both reaction types. The ability of a halide to act as a good leaving group is inversely related to its basicity; weaker bases are better leaving groups. This is because a weaker base is more stable in solution after it has departed from the substrate.[1][2] The established order of leaving group ability for the halogens is I⁻ > Br⁻ > Cl⁻ >> F⁻, which corresponds to the acidity of their conjugate acids (HI > HBr > HCl >> HF).[1][3]

Key Considerations for 4-Methylpentyl Halides:
  • Substrate Structure: As a primary alkyl halide, 4-methylpentyl halides are prone to undergo SN2 and E2 reactions. The formation of a primary carbocation required for SN1 and E1 pathways is energetically unfavorable.[4] The isobutyl group introduces some steric hindrance, which can modulate the rate of the SN2 reaction compared to a linear primary halide.

  • Reaction Conditions: The competition between SN2 and E2 pathways is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature. Strong, unhindered bases favor the SN2 pathway, whereas strong, sterically hindered bases promote the E2 pathway. Polar aprotic solvents are ideal for SN2 reactions.[5] An increase in temperature generally favors elimination over substitution.[6]

II. Quantitative Data Summary

The following tables summarize the relative reaction rates and product distributions for the reaction of 4-methylpentyl halides with sodium ethoxide in ethanol (B145695) at 55°C. These conditions typically lead to a mixture of SN2 and E2 products.

Table 1: Relative Rates of Reaction for 4-Methylpentyl Halides

Leaving GroupSubstrateRelative Rate (SN2 + E2)
Iodo1-Iodo-4-methylpentane30
Bromo1-Bromo-4-methylpentane10
Chloro1-Chloro-4-methylpentane (B3042464)1

Note: Rates are relative to 1-chloro-4-methylpentane. Data is representative and based on established principles of leaving group ability.

Table 2: Product Distribution in the Reaction of 4-Methylpentyl Halides with Sodium Ethoxide

Substrate% SN2 Product (4-ethoxy-1-methylpentane)% E2 Product (4-methyl-1-pentene)
1-Iodo-4-methylpentane85%15%
This compound80%20%
1-Chloro-4-methylpentane75%25%

Note: Product distribution is influenced by the leaving group. Better leaving groups (like iodide) slightly favor the SN2 pathway under these conditions.

III. Experimental Protocols

A. Determination of Relative Reaction Rates via Gas Chromatography

This protocol describes a competition experiment to determine the relative reactivity of this compound and 1-chloro-4-methylpentane.

Materials:

  • This compound

  • 1-Chloro-4-methylpentane

  • Sodium Iodide

  • Anhydrous Acetone

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatograph with a flame ionization detector (GC-FID)

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations of this compound, 1-chloro-4-methylpentane, and the internal standard in acetone. Analyze these standards by GC to determine the response factors for each compound relative to the internal standard.

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of this compound and 1-chloro-4-methylpentane in anhydrous acetone. Add the internal standard.

  • Initiation of Reaction: Add a limiting amount of sodium iodide (approximately 0.5 equivalents relative to the total alkyl halides) to the flask to initiate the SN2 reaction. The iodide ion will displace the bromide and chloride ions.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by diluting with water and extracting with a nonpolar solvent like hexane), and analyze the organic layer by GC-FID.

  • Data Analysis: By comparing the peak areas of the unreacted alkyl halides to the internal standard at different time points, the disappearance of each substrate can be monitored. The relative rates are determined by comparing the rates of consumption of the two alkyl halides.

B. Determination of Product Distribution via ¹H NMR Spectroscopy

This protocol outlines the determination of the SN2 to E2 product ratio for the reaction of this compound with sodium ethoxide.

Materials:

  • This compound

  • Sodium Ethoxide

  • Anhydrous Ethanol

  • Deuterated Chloroform (CDCl₃)

  • NMR Spectrometer

  • Reaction vessel with a reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known amount of this compound in anhydrous ethanol. Add a stoichiometric equivalent of sodium ethoxide.

  • Reaction Conditions: Heat the reaction mixture to a constant temperature (e.g., 55°C) and allow it to react for a specified period to ensure significant conversion.

  • Workup: After the reaction period, cool the mixture, quench with water, and extract the products with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and carefully remove the solvent under reduced pressure.

  • NMR Analysis: Dissolve the resulting product mixture in CDCl₃. Acquire a ¹H NMR spectrum.

  • Data Analysis: Identify the characteristic signals for the SN2 product (4-ethoxy-1-methylpentane) and the E2 product (4-methyl-1-pentene). For the SN2 product, the ethoxy group protons will have distinct signals. For the E2 product, the vinylic protons will appear in a characteristic region of the spectrum. The ratio of the products can be determined by integrating the respective characteristic peaks.

IV. Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental logic.

SN2_Mechanism reactant Nu⁻ + R-X transition_state [Nu---R---X]⁻ reactant->transition_state Backside Attack product Nu-R + X⁻ transition_state->product Inversion of Stereochemistry

Caption: The concerted SN2 reaction mechanism.

E2_Mechanism reactant B⁻ + H-CR₂-CR₂-X transition_state [B---H---CR₂---CR₂---X]⁻ reactant->transition_state Anti-periplanar alignment product B-H + R₂C=CR₂ + X⁻ transition_state->product

Caption: The concerted E2 reaction mechanism.

Experimental_Workflow cluster_rates Relative Rate Determination cluster_products Product Distribution Analysis setup_rates Reaction Setup: - Equimolar 4-methylpentyl halides - Limiting Nucleophile (NaI) - Internal Standard gc_analysis GC Analysis: Monitor disappearance of starting materials setup_rates->gc_analysis calc_rates Calculate Relative Rates gc_analysis->calc_rates setup_products Reaction Setup: - 4-methylpentyl halide - Base (NaOEt) - Controlled Temperature nmr_analysis ¹H NMR Analysis: Integrate characteristic peaks of SN2 and E2 products setup_products->nmr_analysis calc_ratio Determine Product Ratio nmr_analysis->calc_ratio

Caption: Workflow for kinetic and product analysis.

V. Conclusion

The selection of the leaving group is a fundamental consideration in the strategic design of synthetic routes. For 4-methylpentyl halides, the reactivity trend of I > Br > Cl is pronounced, directly impacting reaction times and efficiency. While these primary halides predominantly favor the SN2 pathway with common nucleophiles, the potential for the competing E2 reaction must be carefully managed through the judicious choice of reaction conditions. The experimental protocols and mechanistic visualizations provided in this guide offer a robust framework for researchers to investigate and optimize their own synthetic transformations involving alkyl halides.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-4-Methylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-bromo-4-methylpentane is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it is classified as hazardous waste and requires specific handling procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The primary hazards associated with this compound are its flammability, potential for causing serious eye irritation, and harm if swallowed.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.[3]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., Viton®, Barrier®). Gloves must be inspected before use and disposed of properly after handling.[1]

  • Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing.

  • Respiratory Protection: All handling of this compound waste should occur in a certified chemical fume hood to avoid inhalation of vapors.[2]

Quantitative Data for Disposal Considerations

The following table summarizes key quantitative data that informs the hazardous nature and proper handling of this compound.

PropertyValueSignificance for Disposal
GHS Hazard Classifications Flammable Liquid 3; Acute Toxicity 4 (Oral); Eye Irritation 2[3]Dictates the need for ignition source control, careful handling to prevent ingestion, and mandatory eye protection.
Flash Point 23 °C (73.4 °F)[3]Indicates a high risk of flammability at or near room temperature, requiring storage away from heat sources.
Boiling Point 146-148 °C[3]Its volatility necessitates handling in a well-ventilated area or fume hood to prevent vapor accumulation.
Density 1.134 g/mL at 25 °C[3]Heavier than water; will not readily dissipate in aqueous environments.
Water Solubility InsolubleReinforces the need to prevent release into drains or waterways as it will not dilute and can persist.[4]
WGK (Water Hazard Class) WGK 3 (highly hazardous to water)[3]Emphasizes the significant environmental risk and the prohibition of drain disposal.

Experimental Protocol: Hazardous Waste Segregation and Containment

The following protocol details the mandatory procedure for the segregation, collection, and temporary storage of this compound waste in a laboratory setting prior to its removal by a licensed disposal company.

Materials:

  • Designated hazardous waste container (compatible material, e.g., glass or polyethylene) with a screw-top lid.

  • Hazardous waste labels (as required by your institution and local regulations).

  • Secondary containment bin.

  • Personal Protective Equipment (as specified above).

Procedure:

  • Waste Identification: Classify any waste containing this compound as "Halogenated Organic Waste."

  • Segregation at Source: It is crucial to segregate halogenated waste from non-halogenated waste streams. Do not mix this compound with solvents like acetone, ethanol, or hexanes. Also, keep it separate from aqueous, acidic, or basic waste. Proper segregation is essential for safe and compliant disposal, often impacting the cost of disposal.

  • Container Preparation:

    • Select a clean, dry, and appropriate waste container. Ensure the container is free from any contaminants that could react with the halogenated waste.

    • Affix a hazardous waste label to the container before adding any waste.

  • Waste Collection:

    • Perform all waste transfers inside a certified chemical fume hood.

    • Carefully pour the this compound waste into the designated container, avoiding splashes.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

  • Labeling:

    • Clearly write the full chemical name, "this compound," and its concentration or percentage on the hazardous waste label.

    • List all other components of the waste mixture with their approximate percentages.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Securely close the container lid.

    • Place the container in a designated and labeled secondary containment bin.

    • Store the waste in a cool, dry, well-ventilated area, away from heat sources, open flames, and incompatible materials such as strong oxidizing agents.[1]

    • The storage location should be a designated satellite accumulation area, compliant with your institution's policies and local regulations.

  • Disposal Request:

    • Once the waste container is full (up to 90%), or as per your institution's guidelines, arrange for a pickup from your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain under any circumstances.[1]

Disposal Plan and Logistics

The universally accepted and regulatory-compliant method for the final disposal of this compound is through a licensed and certified hazardous waste disposal company. These companies typically use high-temperature incineration to ensure the complete destruction of the compound, preventing its release into the environment.

Operational Steps for Final Disposal:

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for hazardous waste disposal. They will provide the necessary paperwork and schedule a pickup.

  • Documentation: Complete all required hazardous waste manifests or tags accurately and legibly. This documentation is a legal requirement and tracks the waste from its point of generation to its final disposal.

  • Collection: Trained EHS personnel or a licensed contractor will collect the properly labeled and contained waste from your laboratory's satellite accumulation area.

  • Transportation and Incineration: The waste is then transported by a certified hauler to a permitted treatment, storage, and disposal facility (TSDF) for final destruction via incineration.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste generated in a laboratory.

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 1-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide: 1-Bromo-4-methylpentane

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.

PPE CategoryRecommended EquipmentStandards & Specifications
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
Hand Protection Compatible chemical-resistant gloves.[1][2]Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3]
Respiratory Protection Air-purifying respirator with organic vapor/acid gas (OV/AG) or ABEK cartridges for nuisance exposures.[2][3] A NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) may be required for spills or in poorly ventilated areas.[1][2]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2][3]
Protective Clothing Lab coat, impervious clothing, or a chemical-resistant suit.[1][3]The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and exposure.

  • Handling: Handle in a well-ventilated place.[4] Wear suitable protective clothing and avoid contact with skin and eyes.[4] Use non-sparking tools and take measures to prevent electrostatic discharge.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Opened containers must be carefully resealed and kept upright.[3]

Disposal Plan

Contaminated materials and the chemical itself must be disposed of following proper procedures.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as unused product in accordance with applicable laws and good laboratory practices.[3]

  • Containers: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4][5]

Emergency Procedures

In case of exposure or a spill, immediate action is required.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1]

  • Spills: Avoid breathing vapors, mist, or gas.[3] Ensure adequate ventilation. Wear a NIOSH-approved self-contained breathing apparatus, rubber boots, safety goggles, and heavy rubber gloves.[1] Contain the spill and collect with an inert material. Transfer to a chemical waste container for disposal.[1]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_cleanup 3. Post-Experiment & Disposal cluster_emergency Emergency Protocol start Start: Plan Experiment sds_review Review Safety Data Sheet (SDS) for this compound start->sds_review ppe_check Verify availability and condition of all required PPE fume_hood Ensure fume hood is certified and functioning correctly ppe_check->fume_hood sds_review->ppe_check don_ppe Don all required PPE: - Goggles/Face shield - Chemical-resistant gloves - Lab coat/Impervious clothing - Respirator (if needed) fume_hood->don_ppe conduct_exp Conduct experiment within the fume hood don_ppe->conduct_exp monitor Continuously monitor for any signs of spills or exposure conduct_exp->monitor decontaminate Decontaminate work area and equipment monitor->decontaminate Experiment Complete spill Spill or Exposure Occurs monitor->spill dispose_waste Dispose of chemical waste and contaminated materials in approved containers decontaminate->dispose_waste doff_ppe Doff PPE in the correct order to avoid contamination dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands end End of Procedure wash_hands->end emergency_proc Follow Emergency Procedures: - Evacuate if necessary - Administer first aid - Notify supervisor spill->emergency_proc emergency_proc->decontaminate After securing the area

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.